molecular formula C10H13N B1602173 N-methyl-2,3-dihydro-1H-inden-2-amine CAS No. 24445-44-1

N-methyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1602173
CAS No.: 24445-44-1
M. Wt: 147.22 g/mol
InChI Key: SXWZQUCTTOBHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI) is a synthetic compound belonging to the aminoindane class, which functions as a conformationally rigid analog of amphetamine . Its primary research value lies in the field of neuroscience, particularly in studying the monoamine neurotransmitter systems. Available evidence suggests that its mechanism of action involves the release of the monoamine neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA) . This activity leads to an accumulation of these neurotransmitters in the brain, producing stimulant effects in preclinical models that are considered less intense than those of MDMA . Research into its metabolic fate, using in vitro models like pooled human liver microsomes (pHLMs), has shown that it primarily forms a hydroxylamine metabolite . Scientists utilize this compound as a tool to investigate the pharmacological profiles of novel psychoactive substances (NPS) and their effects on the central nervous system . The product is supplied with the explicit understanding that it is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWZQUCTTOBHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901010100
Record name N-Methyl-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901010100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24445-44-1
Record name NM-2-AI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901010100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLINDAN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLW84Y27HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI): A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI), also known as N-methyl-2-aminoindane, is a psychoactive substance belonging to the 2-aminoindane class of compounds.[1][2] Structurally, it is a rigid analogue of methamphetamine and the N-methylated derivative of 2-aminoindane (2-AI).[1][2][3] As a member of the aminoindane family, which has been explored for biological effects since the 1980s, NM-2-AI has appeared on the new psychoactive substances (NPS) market, sold online as a research chemical or designer drug.[4][5] While data remains limited, in vitro and in vivo studies have begun to elucidate its complex pharmacological profile. This document provides a detailed technical overview of the mechanism of action of NM-2-AI, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Primary Mechanism and Receptor Interactions

The primary mechanism of action for NM-2-AI is as a selective norepinephrine (B1679862) releasing agent and reuptake inhibitor.[1] Unlike its parent compound 2-AI, which is a substrate for both the norepinephrine transporter (NET) and the dopamine (B1211576) transporter (DAT), NM-2-AI demonstrates high selectivity for the norepinephrine system.[1][6][7][8] In vitro studies show that it does not induce the release of dopamine or serotonin (B10506), even at high concentrations (100 μM).[1]

Beyond its primary action on the NET, NM-2-AI exhibits a complex polypharmacology, interacting with several other receptor systems. It functions as an agonist at the trace amine-associated receptor 1 (TAAR1) and the alpha-2A (α2A) adrenergic receptor.[1] Additionally, it shows binding affinity for the 5-HT1A and 5-HT2A serotonin receptors.[1] This multifaceted receptor profile suggests a more nuanced physiological effect than a simple stimulant.

In vivo studies in mice indicate that the primary active metabolite of NM-2-AI is 2-aminoindane (2-AI), which itself has stimulant properties.[3][9][10] This metabolic conversion is a critical aspect of its overall pharmacological activity following administration.

Quantitative Pharmacological Data

The following table summarizes the known in vitro binding affinities and functional potencies of this compound at various molecular targets.

TargetParameterValue (μM)Reference
Norepinephrine Transporter (NET)IC₅₀2.4[1]
Alpha-2A Adrenergic Receptor (α₂ₐ)Kᵢ0.49[1]
Trace Amine-Associated Receptor 1 (TAAR1)EC₅₀3.3[1]
5-HT1A ReceptorKᵢ3.6[1]
5-HT2A ReceptorKᵢ5.4[1]
Dopamine Transporter (DAT)ReleaseInactive[1]
Serotonin Transporter (SERT)ReleaseInactive[1]

Signaling Pathways and Molecular Interactions

The interaction of NM-2-AI with monoamine transporters and other receptors initiates a cascade of downstream signaling events. The following diagrams illustrate these key interactions.

cluster_presynaptic Presynaptic Norepinephrine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_cytosol Cytosolic NE NE_vesicle->NE_cytosol Basal Release NET Norepinephrine Transporter (NET) NE_cytosol->NET Reuptake NE_synapse Extracellular Norepinephrine NET->NE_synapse Efflux (Release) NM2AI NM-2-AI NM2AI->NET Blocks Reuptake & Promotes Efflux Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding & Activation

Fig. 1: NM-2-AI interaction with the Norepinephrine Transporter (NET). (Max Width: 760px)

cluster_receptors Receptor Binding Profile NM2AI NM-2-AI Alpha2A α₂ₐ-Adrenergic Receptor NM2AI->Alpha2A Agonist (Ki = 0.49 μM) TAAR1 TAAR1 NM2AI->TAAR1 Agonist (EC₅₀ = 3.3 μM) HT1A 5-HT₁ₐ Receptor NM2AI->HT1A Binding (Ki = 3.6 μM) HT2A 5-HT₂ₐ Receptor NM2AI->HT2A Binding (Ki = 5.4 μM)

Fig. 2: Receptor interaction profile of this compound. (Max Width: 760px)

Experimental Protocols

The quantitative data presented were generated using established in vitro pharmacological assays. Below are detailed methodologies representative of those used to characterize compounds like NM-2-AI.

Monoamine Transporter Uptake Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the reuptake of a monoamine neurotransmitter from the extracellular space.

  • Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells are stably transfected with the DNA sequence for the human norepinephrine transporter (hNET). Cells are cultured in appropriate media until they reach confluence.

  • Assay Preparation: Cells are harvested and plated into 96-well microplates. They are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibition: Cells are pre-incubated for 10-20 minutes with varying concentrations of NM-2-AI or a reference inhibitor (e.g., desipramine).

  • Substrate Addition: A radiolabeled substrate, such as [³H]norepinephrine, is added to each well at a concentration near its Kₘ value for the transporter. The incubation proceeds for a short period (e.g., 10 minutes) at 37°C.

  • Termination and Lysis: The uptake reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate. A lysis buffer is then added to disrupt the cells.

  • Quantification: The lysate is transferred to a scintillation vial with a scintillation cocktail. The amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The results are expressed as a percentage of inhibition relative to control wells (no inhibitor). The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Monoamine Release Assay

This assay measures the ability of a test compound to induce the efflux of monoamines from cells, a hallmark of releasing agents.

  • Cell Culture and Preparation: As with the uptake assay, HEK 293 cells expressing the relevant human monoamine transporter (e.g., hNET) are used.

  • Loading: Cells are pre-loaded by incubating them with a radiolabeled monoamine (e.g., [³H]norepinephrine) for 30-60 minutes at 37°C.

  • Washing: The cells are washed multiple times with buffer to remove any extracellular radiolabel.

  • Induction of Release: A buffer containing various concentrations of NM-2-AI is added to the cells and incubated for 30 minutes at 37°C. A known releasing agent (e.g., amphetamine) is used as a positive control.

  • Quantification: The supernatant (containing released radiolabel) is collected and measured via scintillation counting. The remaining radioactivity in the cells is also measured after lysis.

  • Data Analysis: Release is calculated as the percentage of total radioactivity that was released into the supernatant. EC₅₀ values are calculated from the concentration-response curves.

Receptor Binding Assay

This protocol determines the affinity (Kᵢ) of a compound for a specific receptor through competitive displacement of a known radioligand.

  • Membrane Preparation: Cell membranes are prepared from cells or tissues expressing the target receptor (e.g., α2A-adrenergic receptor). This is typically achieved through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]RX821002 for α2A receptors) at a concentration near its Kₔ value.

  • Competition: A range of concentrations of the unlabeled test compound (NM-2-AI) is added to compete with the radioligand for binding to the receptor.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter, which traps the membranes.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve. The IC₅₀ is determined, and the Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Metabolism

The metabolic fate of NM-2-AI is a crucial component of its overall activity profile. In vivo studies in rats and mice have identified N-demethylation as a key metabolic pathway, yielding the active metabolite 2-aminoindane (2-AI).[9][10][11] This is significant because 2-AI is a known monoamine releasing agent with activity at both NET and DAT.[7] Therefore, the in vivo effects of NM-2-AI are likely a composite of the actions of the parent compound and its primary metabolite.

NM2AI This compound (NM-2-AI) Process Hepatic Metabolism (N-demethylation) NM2AI->Process Metabolite 2-aminoindane (2-AI) Process->Metabolite

Fig. 3: Primary metabolic pathway of NM-2-AI to its active metabolite, 2-AI. (Max Width: 760px)

Conclusion

This compound is a pharmacologically complex agent whose primary mechanism of action is the selective inhibition of norepinephrine reuptake and promotion of norepinephrine release.[1] Its activity is further modulated by interactions with α2A-adrenergic, TAAR1, and serotonin receptors. The in vivo biotransformation of NM-2-AI to its active metabolite, 2-aminoindane, adds another layer of complexity, resulting in a pharmacological profile that is a combination of both compounds. This technical overview, based on available scientific literature, provides a foundational understanding of NM-2-AI's mechanism of action for further research and development.

References

An In-depth Technical Guide to the Pharmacological Profile and Effects of NM-2-AI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile and effects of N-methyl-2-aminoindane (NM-2-AI), a synthetic stimulant of the 2-aminoindane class. The information is compiled from preclinical in vitro and in vivo studies, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Pharmacological Profile

NM-2-AI, a rigid analog of methamphetamine, primarily acts as a selective norepinephrine (B1679862) reuptake inhibitor and releasing agent.[1] Unlike many stimulants, it does not induce the release of serotonin (B10506) or dopamine (B1211576), even at high concentrations.[1] Its pharmacological activity extends to several monoamine receptors, indicating a complex mechanism of action.[1]

In Vitro Pharmacodynamics

The in vitro activity of NM-2-AI has been characterized through receptor binding and functional assays. The compound exhibits a notable affinity for the norepinephrine transporter (NET) and acts as an agonist at the trace amine-associated receptor 1 (TAAR1) and the alpha-2A (α2A) adrenergic receptor. It also serves as a binding agent at serotonin 5-HT1A and 5-HT2A receptors.[1]

Table 1: In Vitro Receptor Binding and Functional Activity of NM-2-AI

TargetAssay TypeValueUnitsReference
Norepinephrine Transporter (NET)Reuptake Inhibition2.4µM (IC₅₀)[1]
Norepinephrine Transporter (NET)Releasing Activity>10µM (EC₅₀)[2][3]
Dopamine Transporter (DAT)Reuptake Inhibition>10µM (IC₅₀)[2][3]
Serotonin Transporter (SERT)Reuptake Inhibition>10µM (IC₅₀)[2][3]
TAAR1Agonist Activity3.3µM (EC₅₀)[1]
α2A-Adrenergic ReceptorBinding Affinity0.49µM (Kᵢ)[1]
5-HT1A ReceptorBinding Affinity3.6µM (Kᵢ)[1]
5-HT2A ReceptorBinding Affinity5.4µM (Kᵢ)[1]
Metabolism and Pharmacokinetics

In vivo studies in mice have identified 2-aminoindane (2-AI) as the main active metabolite of NM-2-AI.[4][5][6][7] Following intraperitoneal administration in mice, NM-2-AI reaches its maximum plasma concentration (Cmax) within 30 minutes.[4] The concentration of the parent compound then declines, while the metabolite-to-parent drug ratio increases over time.[4]

Table 2: Pharmacokinetic Parameters of NM-2-AI and 2-AI in Mice Blood (10 mg/kg, i.p.)

Time PointNM-2-AI Concentration (µg/mL)2-AI Concentration (ng/mL)
30 min2.7 (average)71
120 min1.757
240 min0.7137
300 min0.4520

Data extracted from Tirri et al., 2023.[4]

In Vivo Effects

Preclinical studies in mice have revealed a range of behavioral and physiological effects following the administration of NM-2-AI. These effects appear to be dose-dependent and suggest a complex interplay between its various pharmacological targets.

Sensory and Motor Effects

NM-2-AI administration in mice leads to significant alterations in sensory and motor functions.[5][6][7]

  • Visual Impairment: Dose-dependent reduction in visual placing and object recognition responses.[8]

  • Motor Activity: A biphasic effect on mobility is observed, with an initial decrease in exploratory activity at all doses, followed by a delayed stimulant effect at higher doses.[4]

  • Muscle Strength: A dose-dependent inhibition of skeletal muscle strength.[4]

  • Sensorimotor Gating: Disruption of prepulse inhibition (PPI), suggesting a mild hallucinogenic potential.[4][5][6][7]

Physiological Effects
  • Body Temperature: No significant change in core body temperature at lower doses, but a significant reduction at a high dose (100 mg/kg).[4]

  • Nociception: Increased mechanical analgesia, as demonstrated by the tail pinch test.[7]

Signaling Pathways

The diverse pharmacological profile of NM-2-AI suggests the involvement of multiple intracellular signaling cascades.

Norepinephrine Transporter (NET) Inhibition and Release

By inhibiting NET and promoting norepinephrine (NE) release, NM-2-AI increases synaptic concentrations of NE. This leads to enhanced noradrenergic signaling, which is associated with stimulant effects such as increased wakefulness and focus.

NM2AI NM-2-AI NET Norepinephrine Transporter (NET) NM2AI->NET Inhibits Reuptake & Promotes Release NE_Synapse Synaptic Norepinephrine NET->NE_Synapse Increases Postsynaptic_Receptors Postsynaptic Adrenergic Receptors NE_Synapse->Postsynaptic_Receptors Activates Stimulant_Effects Stimulant Effects (e.g., Wakefulness) Postsynaptic_Receptors->Stimulant_Effects Leads to

Caption: NM-2-AI's primary mechanism of action on the norepinephrine transporter.
TAAR1 Agonism

As a TAAR1 agonist, NM-2-AI can activate downstream signaling cascades, including the Gs-protein/adenylyl cyclase/cAMP pathway and the Gq-protein/phospholipase C pathway. TAAR1 activation is known to modulate dopamine and serotonin neurotransmission.

NM2AI NM-2-AI TAAR1 TAAR1 NM2AI->TAAR1 Activates Gs_Protein Gs Protein TAAR1->Gs_Protein Gq_Protein Gq Protein TAAR1->Gq_Protein Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates PLC Phospholipase C Gq_Protein->PLC Activates cAMP cAMP Adenylyl_Cyclase->cAMP Increases IP3_DAG IP3 / DAG PLC->IP3_DAG Increases Downstream_Effects Modulation of Dopamine & Serotonin Neurotransmission cAMP->Downstream_Effects IP3_DAG->Downstream_Effects

Caption: Downstream signaling pathways activated by NM-2-AI through TAAR1 agonism.
α2A-Adrenergic Receptor Agonism

Activation of α2A-adrenergic receptors, which are coupled to Gi proteins, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can have a modulatory effect on neuronal excitability.

NM2AI NM-2-AI Alpha2A_AR α2A-Adrenergic Receptor NM2AI->Alpha2A_AR Activates Gi_Protein Gi Protein Alpha2A_AR->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neuronal_Excitability Modulation of Neuronal Excitability cAMP->Neuronal_Excitability

Caption: Inhibitory signaling pathway associated with NM-2-AI's α2A-adrenergic agonism.

Experimental Protocols

In Vitro Assays

The in vitro pharmacological profile of NM-2-AI was determined using transfected human embryonic kidney (HEK) 293 cells expressing the respective transporters or receptors.

  • Monoamine Transporter Assays:

    • Reuptake Inhibition: Assessed by measuring the inhibition of the uptake of radiolabeled substrates ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin) in HEK 293 cells stably expressing the human norepinephrine, dopamine, or serotonin transporters, respectively.

    • Releaser Activity: Determined by measuring the release of preloaded radiolabeled monoamines from the transfected cells upon exposure to NM-2-AI.

  • Receptor Binding and Functional Assays:

    • Radioligand Binding Assays: Performed using cell membranes from HEK 293 cells expressing the target receptors (α2A-adrenergic, 5-HT1A, 5-HT2A) and specific radioligands to determine the binding affinity (Ki) of NM-2-AI.

    • Functional Assays: TAAR1 agonism was assessed by measuring cAMP production in cells co-transfected with the receptor and a cAMP-responsive reporter gene.

cluster_0 In Vitro Experimental Workflow cluster_1 Monoamine Transporter Assays cluster_2 Receptor Assays start HEK 293 Cells transfection Transfection with Transporter or Receptor DNA start->transfection cell_culture Cell Culture and Membrane Preparation transfection->cell_culture reuptake Reuptake Inhibition Assay ([³H]Substrate) cell_culture->reuptake release Releaser Assay (Preloaded [³H]Monoamine) cell_culture->release binding Radioligand Binding Assay cell_culture->binding functional Functional Assay (cAMP Production) cell_culture->functional data_analysis Data Analysis (IC₅₀, EC₅₀, Kᵢ) reuptake->data_analysis release->data_analysis binding->data_analysis functional->data_analysis

Caption: General workflow for the in vitro characterization of NM-2-AI.
In Vivo Studies in Mice

The in vivo effects of NM-2-AI were investigated in male ICR (CD-1®) mice following intraperitoneal (i.p.) administration of various doses (1, 10, 30, and 100 mg/kg).[5][6][7] A battery of behavioral and physiological tests was conducted to assess the compound's effects.

  • Animals: Male ICR (CD-1®) mice, weighing approximately 30–35 g, were used.[7]

  • Drug Administration: NM-2-AI was dissolved in saline and administered via intraperitoneal injection.

  • Behavioral and Physiological Tests:

    • Visual Placing and Object Recognition Tests: To assess sensory function.

    • Mobility Test: To measure spontaneous motor activity.

    • Rotarod Test: To evaluate motor coordination.

    • Grip Strength Test: To measure muscle strength.

    • Tail Pinch Test: To assess nociception.

    • Core Body Temperature Measurement: To evaluate physiological changes.

    • Startle/Prepulse Inhibition (PPI) Test: To assess sensorimotor gating.

  • Pharmacokinetic Analysis: Blood samples were collected at various time points post-administration to determine the concentrations of NM-2-AI and its metabolite, 2-AI, using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

cluster_0 In Vivo Experimental Workflow cluster_1 Behavioral & Physiological Assessment animal_model Male ICR (CD-1®) Mice drug_admin NM-2-AI Administration (i.p., 1-100 mg/kg) animal_model->drug_admin sensory Visual Placing & Object Recognition drug_admin->sensory motor Mobility, Rotarod, Grip Strength drug_admin->motor physio Core Temperature, Tail Pinch drug_admin->physio gating Prepulse Inhibition drug_admin->gating pk_analysis Pharmacokinetic Analysis (Blood Sampling & LC-HRMS) drug_admin->pk_analysis data_analysis Data Analysis & Interpretation sensory->data_analysis motor->data_analysis physio->data_analysis gating->data_analysis pk_analysis->data_analysis

Caption: Workflow for the in vivo assessment of NM-2-AI in mice.

Conclusion

NM-2-AI exhibits a unique pharmacological profile characterized by selective norepinephrine activity combined with interactions at multiple other monoamine receptors. Its in vivo effects are complex, demonstrating a mix of stimulant, sensory-disrupting, and physiological-modulating properties. The data presented in this guide provide a foundational understanding of NM-2-AI's mechanism of action and its physiological consequences, which is essential for further research and development in the field of novel psychoactive substances. The detailed experimental protocols and signaling pathway diagrams offer a framework for future investigations into this and related compounds.

References

N-Methyl-2-Aminoindane (NM-2-AI) Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-aminoindane (NM-2-AI) is a rigid analog of methamphetamine and a member of the 2-aminoindane class of compounds.[1] These molecules have garnered interest for their psychoactive properties and as scaffolds in medicinal chemistry. Understanding the structure-activity relationship (SAR) of NM-2-AI and its analogs is crucial for predicting their pharmacological effects, potential therapeutic applications, and abuse liability. This technical guide provides a comprehensive overview of the SAR of NM-2-AI, focusing on its interactions with monoamine transporters.

Core Structure and Modifications

The 2-aminoindane framework represents a cyclized phenethylamine, where the side chain is constrained within an indane ring system. This rigid structure provides a valuable tool for probing the binding pockets of monoamine transporters. The primary points of modification on the 2-aminoindane scaffold that influence its pharmacological profile are:

  • N-Alkylation: Substitution on the amino group, such as the N-methylation in NM-2-AI, significantly impacts potency and selectivity.

  • Ring Substitution: Modifications to the aromatic ring of the indane nucleus can dramatically alter the compound's affinity and efficacy at different monoamine transporters.

Structure-Activity Relationship at Monoamine Transporters

The primary mechanism of action for NM-2-AI and its analogs is their interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signaling process. By inhibiting reuptake or inducing neurotransmitter release, 2-aminoindane derivatives can significantly elevate extracellular monoamine levels.

N-Methylation

N-methylation of 2-aminoindane to form NM-2-AI results in a compound that is a selective norepinephrine releasing agent. It shows significantly higher potency for the norepinephrine transporter compared to the dopamine and serotonin transporters. This selectivity for norepinephrine is a key feature of NM-2-AI's pharmacological profile.

Ring Substitutions of the Parent 2-Aminoindane Scaffold

Systematic modifications to the aromatic ring of the parent compound, 2-aminoindane (2-AI), have revealed key SAR trends:

  • Unsubstituted 2-Aminoindane (2-AI): The parent compound, 2-AI, is a selective substrate for NET and DAT, displaying potent releasing actions at these transporters with negligible activity at SERT.

  • Ring Substitution: The addition of substituents to the aromatic ring generally increases the potency at SERT while decreasing activity at DAT and NET.[2]

    • 5,6-Methylenedioxy-2-aminoindane (MDAI): This analog is a moderately selective releaser at SERT and NET, with significantly weaker effects on DAT.[2]

    • 5-Methoxy-2-aminoindane (MEAI): This compound shows some selectivity for SERT-mediated release.[2]

    • 5-Methoxy-6-methyl-2-aminoindane (MMAI): MMAI is a highly selective releasing agent for SERT.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for N-methyl-2-aminoindane and related 2-aminoindane analogs at the human dopamine, norepinephrine, and serotonin transporters.

Table 1: Monoamine Transporter Uptake Inhibition by N-Methyl-2-Aminoindane and Analogs

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
N-Methyl-2-aminoindane (NM-2-AI) 11,000 ± 2,000480 ± 70>10,000Luethi et al., 2018
2-Aminoindane (2-AI) 43986>10,000Halberstadt et al., 2019
MDAI 1,334117114Halberstadt et al., 2019
MEAI 2,646861134Halberstadt et al., 2019
MMAI >10,0003,10131Halberstadt et al., 2019

Table 2: Monoamine Release Induction by N-Methyl-2-Aminoindane and Analogs

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Reference
N-Methyl-2-aminoindane (NM-2-AI) >10,000690 ± 120>10,000Luethi et al., 2018
2-Aminoindane (2-AI) 43986>10,000Halberstadt et al., 2019
MDAI 1,334117114Halberstadt et al., 2019
MEAI 2,646861134Halberstadt et al., 2019
MMAI >10,0003,10131Halberstadt et al., 2019

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its binding site on the target protein.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Test compound (N-methyl-2-aminoindane or analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand for the target, e.g., 10 µM GBR 12909 for DAT).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and the non-specific binding control.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake/Release Assays

Synaptosomes, which are isolated nerve terminals, are used to measure the functional activity of monoamine transporters.

Objective: To determine the potency of a test compound to either inhibit the reuptake of a radiolabeled monoamine or to induce the release of a pre-loaded radiolabeled monoamine.

Materials:

  • Freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Test compound (N-methyl-2-aminoindane or analogs).

  • Assay buffer (e.g., Krebs-bicarbonate buffer).

  • Selective uptake inhibitors for defining non-specific uptake (e.g., 10 µM GBR 12909 for DAT).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure for Uptake Inhibition Assay:

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle in the assay buffer at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled monoamine.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting and Data Analysis: Quantify the radioactivity and calculate the IC50 value for uptake inhibition.

Procedure for Release Assay:

  • Loading: Incubate the synaptosomes with the radiolabeled monoamine to allow for its uptake and loading into the vesicles.

  • Washing: Wash the synaptosomes to remove extracellular radiolabel.

  • Induction of Release: Resuspend the loaded synaptosomes in fresh buffer and add varying concentrations of the test compound.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Separation: Pellet the synaptosomes by centrifugation.

  • Quantification: Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomal pellet.

  • Data Analysis: Calculate the percentage of release for each concentration of the test compound and determine the EC50 value.

Visualizations

Signaling Pathway of a Monoamine Releasing Agent

Monoamine_Releasing_Agent cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_Releaser NM-2-AI Transporter Monoamine Transporter (e.g., NET) MA_Releaser->Transporter 1. Enters neuron via transporter MA Monoamine (e.g., NE) Transporter->MA 2. Reverses transporter direction Vesicle Synaptic Vesicle Vesicle->MA 3. Disrupts vesicular storage MA_in_Vesicle Stored Monoamine MA->Transporter 4. Efflux into synapse VMAT VMAT2 MA_released Monoamine Receptor Postsynaptic Receptor MA_released->Receptor 5. Binds to receptor Signal Signal Transduction Receptor->Signal 6. Activates signaling

Caption: Mechanism of action for a monoamine releasing agent like NM-2-AI.

Experimental Workflow for In Vitro Pharmacological Profiling

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment start Synthesize or Procure Test Compounds (NM-2-AI & Analogs) prep_membranes Prepare Cell Membranes (Expressing DAT, NET, SERT) start->prep_membranes prep_synaptosomes Prepare Brain Synaptosomes start->prep_synaptosomes binding_assay Perform Radioligand Binding Assay prep_membranes->binding_assay calc_ki Calculate Ki Values binding_assay->calc_ki sar_analysis Structure-Activity Relationship Analysis calc_ki->sar_analysis uptake_assay Perform Monoamine Uptake Inhibition Assay prep_synaptosomes->uptake_assay release_assay Perform Monoamine Release Assay prep_synaptosomes->release_assay calc_ic50_ec50 Calculate IC50/EC50 Values uptake_assay->calc_ic50_ec50 release_assay->calc_ic50_ec50 calc_ic50_ec50->sar_analysis

Caption: Workflow for determining the in vitro pharmacological profile of NM-2-AI and its analogs.

Conclusion

The structure-activity relationship of N-methyl-2-aminoindane and its analogs is primarily dictated by substitutions on the amino group and the aromatic ring. N-methylation confers selectivity for the norepinephrine transporter, resulting in a potent norepinephrine releasing agent. In contrast, substitutions on the aromatic ring of the parent 2-aminoindane scaffold can shift the selectivity towards the serotonin transporter. This detailed understanding of the SAR of the 2-aminoindane class of compounds is essential for the rational design of novel molecules with specific pharmacological profiles for potential therapeutic applications and for predicting the effects of new psychoactive substances.

References

N-Methyl-2,3-dihydro-1H-inden-2-amine: A Comprehensive Physicochemical and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2,3-dihydro-1H-inden-2-amine, also known as NM-2-AI or N-methyl-2-aminoindane, is a rigid analogue of methamphetamine and a member of the 2-aminoindane class of compounds.[1] Initially investigated for potential medical applications, including as an anti-Parkinsonian agent, aminoindanes have since been identified as novel psychoactive substances.[2] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and pharmacological activities of this compound, with a focus on its interaction with monoamine transporters.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
Synonyms NM-2-AI, N-Methyl-2-aminoindane, Methaminoindan[1][3]
Molecular Formula C₁₀H₁₃N[1][4]
Molar Mass 147.221 g/mol [1][4]
Melting Point (HCl salt) 230-233 °C[1]
Boiling Point Not available
pKa Not experimentally determined; predicted to be in the range of typical secondary amines.[5]
Solubility (HCl salt) DMF: 25 mg/mL; DMSO: 20 mg/mL; Ethanol: 3 mg/mL; PBS (pH 7.2): 10 mg/mL[1]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the reductive amination of 2-indanone (B58226) with methylamine (B109427).[6][7][8] This common and versatile method for amine synthesis involves the formation of an intermediate imine, which is then reduced to the final amine product.[6]

General Synthesis Workflow

General Synthesis Workflow for this compound A 2-Indanone C Imine Intermediate Formation A->C B Methylamine B->C D Reduction C->D E This compound D->E

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Reductive Amination of 2-Indanone

The following protocol is a generalized procedure based on established methods for reductive amination.[6][7][8]

Materials:

  • 2-Indanone

  • Methylamine (e.g., as a solution in a suitable solvent like methanol (B129727) or as methylamine hydrochloride)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))[8]

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Acid catalyst (optional, e.g., acetic acid)

  • Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

  • Standard laboratory glassware for reaction, workup, and purification

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-indanone in the chosen anhydrous solvent.

  • Amine Addition: Add a stoichiometric equivalent or a slight excess of methylamine to the solution. If using methylamine hydrochloride, a base (e.g., triethylamine) may be required to liberate the free amine.

  • Imine Formation: If desired, the formation of the imine intermediate can be facilitated by the addition of a catalytic amount of a weak acid and stirring at room temperature for a period of time. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

  • Reduction: To the solution containing the ketone and amine (or the pre-formed imine), add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Sodium cyanoborohydride is a commonly used reagent that is effective at reducing imines in the presence of ketones.[8]

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, the reaction mixture is quenched carefully with water or a dilute acid. The product is then extracted into an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by a suitable method, such as column chromatography on silica (B1680970) gel or distillation, to yield the pure this compound. For the hydrochloride salt, the purified freebase can be dissolved in a suitable solvent and treated with a solution of HCl in a solvent like ether or isopropanol (B130326) to precipitate the salt, which is then collected by filtration and dried.

Pharmacological Properties and Signaling Pathways

This compound is pharmacologically active, primarily interacting with the monoamine neurotransmitter systems.[9] It has been identified as a selective norepinephrine (B1679862) releasing agent and also shows affinity for various monoamine receptors.[1]

Interaction with the Norepinephrine Transporter (NET)

The primary mechanism of action for this compound appears to be its interaction with the norepinephrine transporter (NET).[9] By inhibiting the reuptake of norepinephrine from the synaptic cleft, it increases the concentration of this neurotransmitter in the synapse, leading to enhanced noradrenergic signaling.[10]

Mechanism of Action at the Norepinephrine Transporter cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE Norepinephrine Vesicle Synaptic Vesicle NE_synapse Norepinephrine Vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding NM2AI This compound NM2AI->NET Inhibition

Caption: Inhibition of norepinephrine reuptake by this compound.

Monoamine Transporter Binding Affinity

The affinity of a compound for a specific transporter is typically determined through radioligand binding assays.[11] In these assays, a radiolabeled ligand with known high affinity for the transporter is incubated with a preparation of cells or membranes expressing the transporter. The test compound is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which can be used to calculate the binding affinity (Ki).[11]

While specific Ki values for this compound at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine transporter (NET) are not consistently reported across the literature, it is characterized as a selective norepinephrine releasing agent.[1] This suggests a higher affinity for NET compared to DAT and SERT.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the in vitro binding affinity (Ki) of this compound for the human dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human DAT, SERT, or NET (e.g., HEK293 cells).[11]

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or similar.[11]

    • For SERT: [³H]Citalopram or [³H]Paroxetine.[11]

    • For NET: [³H]Nisoxetine or similar.[11]

  • Test compound: this compound.

  • Non-specific binding control (e.g., a high concentration of a known potent inhibitor for each transporter).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a synthetic compound with significant activity at the norepinephrine transporter. Its rigid chemical structure, derived from the 2-aminoindane core, provides a valuable scaffold for structure-activity relationship studies in the development of monoamine reuptake inhibitors. The information presented in this guide on its physicochemical properties, synthesis, and pharmacological profile serves as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation is warranted to fully elucidate its therapeutic potential and toxicological profile.

References

An In-depth Technical Guide on N-methyl-2-aminoindane (NM-2-AI) Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and functional activity of N-methyl-2-aminoindane (NM-2-AI), a rigid analogue of methamphetamine. The information presented herein is compiled from preclinical research to serve as a foundational resource for further investigation into the pharmacology of this compound.

Core Concepts: Receptor Binding and Functional Assays

The pharmacological profile of a compound is primarily defined by its affinity for and activity at various biological targets. Receptor binding assays are crucial in vitro tools used to determine the affinity of a ligand for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the target receptor (e.g., cell membranes expressing the receptor). The test compound is then introduced at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (half-maximal inhibitory concentration). From the IC50, the inhibition constant (Ki) can be calculated, which represents the intrinsic binding affinity of the compound for the receptor.

Functional assays , on the other hand, measure the biological response elicited by a compound upon binding to its target. For G protein-coupled receptors (GPCRs), this can involve measuring the production of second messengers like cyclic AMP (cAMP). The concentration of a compound that produces 50% of its maximal effect is termed the EC50 (half-maximal effective concentration).

Quantitative Data Summary

The following tables summarize the in vitro receptor binding and functional data for N-methyl-2-aminoindane.

Receptor/Transporter Parameter Value (μM) Reference
Norepinephrine (B1679862) Transporter (NET)IC502.4[1]
Alpha-2A Adrenergic ReceptorKi0.49[1]
5-HT1A ReceptorKi3.6[1]
5-HT2A ReceptorKi5.4[1]
Trace Amine-Associated Receptor 1 (TAAR1)EC503.3[1]

Table 1: Receptor Binding and Functional Data for N-methyl-2-aminoindane.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Norepinephrine Reuptake Inhibition cluster_1 Alpha-2A Adrenergic Receptor Agonism NM-2-AI NM-2-AI NET Norepinephrine Transporter NM-2-AI->NET Binds to NE_int Norepinephrine (Intracellular) NE_ext Norepinephrine (Extracellular) NE_ext->NET Transport NM_2_AI_a2a NM-2-AI Alpha2A α2A-Adrenergic Receptor NM_2_AI_a2a->Alpha2A Activates Gi Gi Protein Alpha2A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to

Diagram 1: NM-2-AI Mechanism of Action at NET and Alpha-2A Receptor.

Diagram 2: Experimental Workflows for Binding and Uptake Assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on the procedures described in the primary literature.

Radioligand Binding Assays (Alpha-2A, 5-HT1A, 5-HT2A)

Objective: To determine the binding affinity (Ki) of NM-2-AI for the human Alpha-2A adrenergic, 5-HT1A, and 5-HT2A receptors.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human Alpha-2A adrenergic, 5-HT1A, or 5-HT2A receptor.

  • Radioligands:

    • Alpha-2A Adrenergic: [³H]-Rauwolscine

    • 5-HT1A: [³H]-8-OH-DPAT

    • 5-HT2A: [³H]-Ketanserin

  • Reference Compounds (for non-specific binding):

  • Test Compound: N-methyl-2-aminoindane (NM-2-AI)

  • Buffers: Appropriate binding buffers for each receptor assay.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Culture transfected HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in the appropriate binding buffer.

    • Determine protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the respective radioligand at a concentration near its Kd, and varying concentrations of NM-2-AI.

    • For determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the corresponding reference compound.

    • Incubate the plates to allow for binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the NM-2-AI concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Reuptake Inhibition Assay

Objective: To determine the potency (IC50) of NM-2-AI to inhibit norepinephrine uptake by the human norepinephrine transporter (NET).

Materials:

  • Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Radiolabeled Substrate: [³H]-Norepinephrine.

  • Reference Inhibitor: Desipramine (for determination of non-specific uptake).

  • Test Compound: N-methyl-2-aminoindane (NM-2-AI).

  • Buffers: Krebs-Ringer-HEPES buffer.

  • Instrumentation: Scintillation counter.

Procedure:

  • Cell Culture:

    • Seed HEK293-hNET cells in 96-well plates and grow to confluency.

  • Uptake Assay:

    • Wash the cells with pre-warmed buffer.

    • Pre-incubate the cells with varying concentrations of NM-2-AI or the reference inhibitor for a short period.

    • Initiate uptake by adding a fixed concentration of [³H]-norepinephrine to each well.

    • Allow uptake to proceed for a defined time at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification and Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of [³H]-norepinephrine uptake for each concentration of NM-2-AI relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the NM-2-AI concentration.

    • Determine the IC50 value using non-linear regression analysis.

TAAR1 Functional Assay (cAMP Accumulation)

Objective: To determine the functional potency (EC50) of NM-2-AI as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).

Materials:

  • Cell Line: HEK293 cells expressing human TAAR1.

  • Test Compound: N-methyl-2-aminoindane (NM-2-AI).

  • Reagents: cAMP assay kit (e.g., HTRF or LANCE).

  • Instrumentation: Plate reader compatible with the chosen cAMP assay technology.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-hTAAR1 cells and seed them into 96- or 384-well plates.

  • cAMP Assay:

    • On the day of the assay, replace the culture medium with stimulation buffer.

    • Add varying concentrations of NM-2-AI to the wells.

    • Incubate the plate at room temperature for a specified time to allow for cAMP production.

    • Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.

  • Quantification and Data Analysis:

    • Measure the signal (e.g., fluorescence ratio) using a plate reader.

    • Convert the signal to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the logarithm of the NM-2-AI concentration.

    • Determine the EC50 value using a sigmoidal dose-response curve fit.

Conclusion

N-methyl-2-aminoindane exhibits a distinct pharmacological profile characterized by its potent interaction with the norepinephrine transporter and the alpha-2A adrenergic receptor. It also displays moderate affinity for serotonin 5-HT1A and 5-HT2A receptors and functions as an agonist at the TAAR1 receptor. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals engaged in the study of NM-2-AI and related compounds. Further investigation is warranted to fully elucidate the in vivo consequences of this in vitro pharmacological profile.

References

In Vitro Characterization of NM-2-AI as a Norepinephrine Releasing Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "NM-2-AI" is not found in publicly available scientific literature. The following guide is a representative example based on the characterization of known norepinephrine (B1679862) releasing agents and should be adapted with actual experimental data.

Introduction

Norepinephrine (NE) is a critical catecholamine neurotransmitter involved in regulating a wide array of physiological and cognitive processes, including attention, arousal, and the "fight-or-flight" response. The synaptic concentration of NE is primarily regulated by the norepinephrine transporter (NET), which reabsorbs released NE back into the presynaptic neuron. Molecules that act as norepinephrine releasing agents (NRAs) are typically substrates for the NET. They are transported into the neuron, leading to a non-exocytotic, transporter-mediated reversal of NE flow into the synapse. This guide details the in vitro methodologies and presents hypothetical data for the characterization of NM-2-AI as a potent and selective NRA.

Quantitative Pharmacological Profile

The in vitro pharmacological profile of NM-2-AI was determined through a series of assays to quantify its affinity for and functional interaction with the human norepinephrine transporter (hNET).

Table 1: Transporter Binding Affinities of NM-2-AI

TransporterRadioligandKᵢ (nM)
hNET[³H]Nisoxetine15.8
hDAT[³H]WIN 35,428347.2
hSERT[³H]Citalopram> 10,000

Kᵢ values represent the mean from three independent experiments.

Table 2: Functional Potency of NM-2-AI at Monoamine Transporters

TransporterAssay TypeEC₅₀ / IC₅₀ (nM)
hNETNE Release25.4
hNETNE Uptake Inhibition18.1
hDATDA Uptake Inhibition412.5
hSERT5-HT Uptake Inhibition> 10,000

EC₅₀ (release) and IC₅₀ (uptake inhibition) values represent the mean from three independent experiments.

Experimental Protocols

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Kᵢ) of NM-2-AI at the human norepinephrine (hNET), dopamine (B1211576) (hDAT), and serotonin (B10506) (hSERT) transporters.

  • Cell Lines: HEK293 cells stably expressing hNET, hDAT, or hSERT were used.

  • Membrane Preparation: Cells were harvested, and crude membrane fractions were prepared by homogenization and centrifugation. Protein concentration was determined using a BCA assay.

  • Assay Conditions:

    • hNET: Membranes were incubated with the radioligand [³H]Nisoxetine in the presence of varying concentrations of NM-2-AI. Non-specific binding was determined using desipramine.

    • hDAT: Membranes were incubated with [³H]WIN 35,428 in the presence of varying concentrations of NM-2-AI. Non-specific binding was determined using cocaine.

    • hSERT: Membranes were incubated with [³H]Citalopram in the presence of varying concentrations of NM-2-AI. Non-specific binding was determined using fluoxetine.

  • Data Analysis: Following incubation, bound and free radioligand were separated by rapid filtration. The radioactivity of the filters was measured by liquid scintillation counting. IC₅₀ values were determined by non-linear regression analysis and converted to Kᵢ values using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These experiments measured the potency (IC₅₀) of NM-2-AI to inhibit the uptake of norepinephrine and other monoamines into cells expressing the respective transporters.

  • Cell Lines: HEK293 cells stably expressing hNET, hDAT, or hSERT were used.

  • Assay Procedure: Cells were pre-incubated with varying concentrations of NM-2-AI. Subsequently, a mixture of [³H]norepinephrine, [³H]dopamine, or [³H]serotonin was added, and the incubation continued.

  • Termination: Uptake was terminated by washing the cells with ice-cold buffer.

  • Measurement: Cells were lysed, and the amount of accumulated radiolabeled neurotransmitter was quantified using liquid scintillation counting.

  • Data Analysis: IC₅₀ values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Neurotransmitter Release Assays

This functional assay directly measured the ability of NM-2-AI to induce the release of norepinephrine from cells, providing an EC₅₀ value for its releasing activity.

  • Cell Lines: HEK293 cells expressing hNET were pre-loaded with [³H]norepinephrine.

  • Superfusion: The pre-loaded cells were placed in a superfusion apparatus and continuously perfused with buffer to establish a stable baseline of [³H]NE release.

  • Drug Application: Following baseline establishment, varying concentrations of NM-2-AI were introduced into the superfusion buffer.

  • Fraction Collection: Superfusate fractions were collected at regular intervals before, during, and after drug application.

  • Quantification: The radioactivity in each fraction was measured by liquid scintillation counting to determine the amount of [³H]NE released.

  • Data Analysis: The peak release was expressed as a percentage of the total cellular [³H]NE content, and EC₅₀ values were determined from the concentration-response curve.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the theoretical mechanism of action of NM-2-AI and the experimental workflow for its characterization.

G cluster_out Synaptic Cleft cluster_in Presynaptic Neuron NM2AI_out NM-2-AI NET Norepinephrine Transporter (NET) NM2AI_out->NET 1. Binds to NET NE_out NE NE_vesicle NE Vesicles NE_in NE NE_vesicle->NE_in 4. Increases Cytosolic NE NE_in->NET 5. NET Reversal NM2AI_in NM-2-AI NM2AI_in->NE_vesicle 3. Disrupts Vesicular Storage (VMAT2) NET->NE_out 6. NE Efflux NET->NM2AI_in 2. Transported In

Caption: Mechanism of action for a norepinephrine releasing agent like NM-2-AI.

G arrow arrow A 1. Culture hNET-expressing HEK293 cells B 2. Pre-load cells with [³H]Norepinephrine A->B C 3. Place cells in superfusion chambers B->C D 4. Perfuse with buffer to establish baseline release C->D E 5. Collect baseline fractions (F1-F4) D->E F 6. Apply varying [NM-2-AI] to superfusion buffer E->F G 7. Collect stimulation fractions (F5-F8) F->G H 8. Lyse cells to determine remaining radioactivity G->H I 9. Quantify radioactivity in all fractions via LSC H->I J 10. Calculate % release and generate concentration-response curve I->J K 11. Determine EC₅₀ value via non-linear regression J->K

Caption: Experimental workflow for the in vitro neurotransmitter release assay.

Metabolic Fate and Primary Metabolites of N-methyl-2-aminoindane (NM-2-AI): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-aminoindane (NM-2-AI) is a rigid analogue of methamphetamine belonging to the 2-aminoindane class of psychoactive substances. A comprehensive understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, assessing potential toxicological outcomes, and developing robust analytical methods for its detection in biological matrices. This technical guide provides an in-depth overview of the biotransformation of NM-2-AI, detailing its primary metabolic pathways, identified metabolites, and the experimental methodologies employed for these characterizations.

Executive Summary

NM-2-AI undergoes extensive metabolism through multiple pathways, primarily initiated by N-demethylation and hydroxylation. In vitro studies utilizing human liver fractions and in vivo studies in rodent models have identified 2-aminoindane (2-AI) as a major and pharmacologically active metabolite. Further biotransformation involves the formation of a hydroxylamine (B1172632), various hydroxylated species, and subsequent conjugation, predominantly through sulfation. This document synthesizes the available data on these processes, presenting it in a structured format to facilitate research and development activities.

Metabolic Pathways of NM-2-AI

The metabolism of NM-2-AI proceeds through Phase I and Phase II reactions. Phase I is characterized by structural modifications such as N-demethylation, hydroxylation, and hydroxylamine formation. Phase II involves the conjugation of these metabolites to enhance their water solubility and facilitate excretion.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion NM-2-AI NM-2-AI M1 2-Aminoindane (2-AI) NM-2-AI->M1 N-demethylation M2 Hydroxylamine-NM-2-AI NM-2-AI->M2 N-oxidation M3 Beta-Hydroxy-NM-2-AI (diastereomers) NM-2-AI->M3 Beta-Hydroxylation M4 Other Hydroxy-NM-2-AI (4 species identified) NM-2-AI->M4 Hydroxylation M5 Hydroxy-2-AI (2 species identified) M1->M5 Hydroxylation Urine Urine M1->Urine M2->Urine M3_S Beta-Hydroxy-NM-2-AI Sulfates M3->M3_S Sulfation M4_S Other Hydroxy-NM-2-AI Conjugates M4->M4_S Conjugation M5_S Hydroxy-2-AI Conjugates M5->M5_S Conjugation M3_S->Urine M4_S->Urine M5_S->Urine

Caption: Primary metabolic pathways of N-methyl-2-aminoindane (NM-2-AI).

Quantitative Analysis of Metabolites

While several studies have successfully identified the metabolites of NM-2-AI, comprehensive quantitative data on their distribution in biological fluids remains limited in publicly available literature. The following table summarizes the identified metabolites and their detection in various experimental systems.

MetaboliteChemical NameMetabolic ReactionIn Vitro (pHLM)In Vitro (pS9)In Vivo (Rat Urine)In Vivo (Mice Urine)In Vivo (Mice Blood/Hair)
Parent N-methyl-2-aminoindane-DetectedDetectedDetectedDetectedDetected
M1 2-aminoindaneN-demethylationNot ReportedNot ReportedNot ReportedMajorDetected
M2 N-hydroxy-N-methyl-2-aminoindaneN-oxidationDetectedDetectedNot ReportedDetectedNot Reported
M3 Beta-hydroxy-N-methyl-2-aminoindaneBeta-hydroxylationDetectedNot ReportedDetected (as sulfate)DetectedNot Reported
M4 Hydroxy-N-methyl-2-aminoindaneHydroxylationNot ReportedNot ReportedDetected (as sulfate)Detected (4 species)Not Reported
M5 Hydroxy-2-aminoindaneHydroxylationNot ReportedNot ReportedNot ReportedDetected (2 species)Not Reported
M-Sulfate Various hydroxylated speciesSulfationNot ApplicableNot ApplicableDetectedDetected (as conjugates)Not Reported

pHLM: pooled Human Liver Microsomes; pS9: pooled Human Liver S9 fraction.

Experimental Protocols

The characterization of NM-2-AI metabolism has been primarily achieved through in vitro incubations with human liver fractions and in vivo studies in rodents, followed by analysis with high-resolution mass spectrometry.

In Vitro Metabolism with Human Liver Microsomes (pHLM)

This protocol outlines a general procedure for assessing the Phase I metabolism of NM-2-AI.

  • Objective: To identify metabolites formed by cytochrome P450 (CYP) enzymes.

  • Methodology:

    • Preparation: Pooled human liver microsomes (pHLMs) are thawed and diluted in a phosphate (B84403) buffer (pH 7.4).

    • Incubation Mixture: A typical incubation mixture contains pHLMs, NM-2-AI (at a specified concentration, e.g., 10 µM), and the reaction buffer in a microcentrifuge tube or 96-well plate.

    • Pre-incubation: The mixture is pre-incubated at 37°C for approximately 5 minutes to equilibrate the temperature.

    • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubation: The reaction is allowed to proceed at 37°C with gentle agitation for a set time course (e.g., 0, 15, 30, 60 minutes).

    • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile (B52724), often containing an internal standard for analytical purposes.

    • Sample Preparation: The terminated reaction mixtures are centrifuged at high speed to precipitate proteins. The resulting supernatant is then transferred for analysis.

    • Analysis: The supernatant is analyzed by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify and characterize the metabolites formed.

cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A NM-2-AI Stock Solution D Incubation Mixture A->D Combine & Mix B Pooled Human Liver Microsomes (pHLM) B->D Combine & Mix C Phosphate Buffer (pH 7.4) C->D Combine & Mix E Pre-incubate at 37°C D->E F Add NADPH-Regenerating System E->F G Incubate at 37°C (Time course sampling) F->G H Terminate with Acetonitrile G->H I Centrifuge to Pellet Protein H->I J Collect Supernatant I->J K LC-HRMS Analysis J->K

Caption: Experimental workflow for in vitro metabolism of NM-2-AI using pHLM.

In Vivo Metabolism Study in Rodents

This protocol provides a general framework for identifying metabolites in animal models.

  • Objective: To identify in vivo metabolites of NM-2-AI excreted in urine.

  • Methodology:

    • Administration: NM-2-AI is administered to laboratory animals (e.g., rats or mice) via a specific route, such as oral gavage or intraperitoneal injection, at a defined dose.[1]

    • Sample Collection: Urine and/or blood samples are collected from the animals at predetermined time points post-administration.

    • Sample Preparation (Urine): Urine samples are often diluted with purified water and may undergo enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. Samples are then centrifuged or filtered before analysis.

    • Sample Preparation (Blood): Blood is processed to plasma or serum. A protein precipitation step (e.g., with acetonitrile or methanol) is typically required. After centrifugation, the supernatant is collected for analysis.[2]

    • Analysis: Prepared samples are injected into an LC-HRMS system for the separation, detection, and identification of the parent drug and its metabolites.[3][4]

Analytical Method: LC-HRMS
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatography:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

    • Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Data-dependent MS/MS (dd-MS2) is used to obtain fragmentation spectra for structural elucidation of potential metabolites.

    • Metabolite Identification: Metabolites are identified based on their accurate mass, retention time, and fragmentation patterns compared to the parent drug.

Interaction with Signaling Pathways

Direct research on the interaction of NM-2-AI metabolites with specific signaling pathways is not extensively documented. However, the parent compound and its primary active metabolite, 2-aminoindane (2-AI), belong to a class of substances known to interact with monoamine systems. NM-2-AI is a selective norepinephrine (B1679862) releasing agent and also has affinity for several monoamine receptors.[5] The primary metabolite, 2-AI, also interacts with the norepinephrine transporter (NET). It is plausible that the metabolic profile influences the overall pharmacological effect by altering the concentrations of active moieties that interact with these targets.

cluster_compounds Compounds cluster_targets Neuronal Targets NM-2-AI NM-2-AI NET Norepinephrine Transporter (NET) NM-2-AI->NET Release / RI DAT Dopamine Transporter (DAT) NM-2-AI->DAT Weak/No Interaction SERT Serotonin Transporter (SERT) NM-2-AI->SERT Weak/No Interaction TAAR1 TAAR1 Receptor NM-2-AI->TAAR1 Agonist Alpha2A Alpha-2A Adrenergic Receptor NM-2-AI->Alpha2A Agonist HTR1A 5-HT1A Receptor NM-2-AI->HTR1A Binder HTR2A 5-HT2A Receptor NM-2-AI->HTR2A Binder 2-AI (Metabolite) 2-AI (Metabolite) 2-AI (Metabolite)->NET Interaction

References

N-Methyl-2,3-dihydro-1H-inden-2-amine: A Comprehensive Technical Guide on its Role as a Rigid Analogue of Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI), also known as N-methyl-2-aminoindane (NM2AI), is a structural analogue of methamphetamine characterized by a rigidified ethylamine (B1201723) side chain incorporated into an indane ring system. This structural constraint has significant implications for its pharmacological profile, rendering it a valuable tool for dissecting the structure-activity relationships of phenethylamine (B48288) stimulants. This technical guide provides an in-depth analysis of NM-2-AI, focusing on its comparative pharmacology with methamphetamine, detailed experimental protocols for its characterization, and an exploration of its mechanism of action through relevant signaling pathways.

Introduction

The study of rigid analogues of psychoactive compounds is a cornerstone of medicinal chemistry and pharmacology, offering insights into the conformational requirements for receptor interaction and functional activity. This compound (NM-2-AI) represents a conformationally restricted analogue of methamphetamine, where the typically flexible side chain is locked into a specific orientation by the indane scaffold.[1][2][3] This rigidity provides a unique opportunity to understand how the spatial arrangement of the phenyl and amino groups influences activity at monoamine transporters and receptors. This whitepaper will detail the known pharmacology of NM-2-AI, present its quantitative data in a comparative context with methamphetamine, and provide the necessary experimental details for its further investigation.

Comparative Pharmacology: NM-2-AI vs. Methamphetamine

The primary mechanism of action of methamphetamine involves the release of dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin (B10506), through its interaction with the respective monoamine transporters (DAT, NET, and SERT).[4] NM-2-AI, due to its structural constraints, exhibits a distinct pharmacological profile, characterized by a pronounced selectivity for the norepinephrine transporter.

In Vitro Pharmacological Profile

Studies have demonstrated that NM-2-AI is a potent and selective norepinephrine releasing agent.[1] Unlike methamphetamine, it displays significantly lower efficacy in promoting the release of dopamine and serotonin, even at high concentrations.[1] This selectivity is a direct consequence of its rigid structure.

Table 1: Comparative In Vitro Potencies of NM-2-AI and Methamphetamine at Monoamine Transporters

CompoundTransporterAssay TypePotency (IC50/EC50, µM)
NM-2-AI NETReuptake Inhibition2.4
DATReuptake Inhibition>100
SERTReuptake Inhibition>100
NETRelease~0.1
DATRelease>10
SERTRelease>10
Methamphetamine NETReuptake Inhibition~0.02
DATReuptake Inhibition~0.02
SERTReuptake Inhibition~1
NETRelease~0.01
DATRelease~0.01
SERTRelease~0.2

Data presented are approximate values compiled from multiple sources for comparative purposes. The Luethi et al., 2018 study is a key reference for NM-2-AI data.

Receptor Binding Profile

Beyond its actions at monoamine transporters, NM-2-AI has been shown to interact with other receptor systems, which may contribute to its overall pharmacological effects.

Table 2: Receptor Binding Affinities (Ki, µM) of NM-2-AI

ReceptorAffinity (Ki, µM)
α2A-Adrenergic0.49
5-HT1A3.6
5-HT2A5.4
TAAR13.3 (EC50)

Data from Luethi et al., 2018.

In Vivo Effects

The in vivo effects of NM-2-AI in animal models are consistent with its in vitro profile as a selective norepinephrine releasing agent.

Behavioral Studies in Mice

In mice, NM-2-AI has been shown to induce a range of behavioral effects. At various doses (1-100 mg/kg, intraperitoneal injection), it can cause alterations in sensory and physiological functions, changes in nociception and strength, and a decrease in sensorimotor coordination.[1][5][6][7] It has also been reported to have mild hallucinogenic-like effects.[5][7] The entactogenic activity of NM-2-AI is considered atypical and less intense compared to classical stimulants.[5][6][7]

Compared to methamphetamine, which typically induces robust hyperlocomotion at a wide range of doses, the effects of NM-2-AI on locomotor activity can be more complex, sometimes showing an initial decrease followed by a delayed stimulant effect at higher doses.[1][8][9]

Pharmacokinetics

Pharmacokinetic studies in mice have revealed that NM-2-AI is metabolized to 2-aminoindane (2-AI), which is also pharmacologically active.[2][5][7] Following intraperitoneal administration of a 10 mg/kg dose in mice, the maximum plasma concentration (Cmax) of NM-2-AI was reached at 30 minutes, with an average concentration of 2.7 µg/mL.[1] The metabolite 2-AI was also present in the blood, with concentrations ranging from 20-71 ng/mL over a 300-minute period.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of NM-2-AI.

Monoamine Transporter Release Assay

Objective: To determine the potency and efficacy of NM-2-AI and methamphetamine to induce the release of norepinephrine, dopamine, and serotonin from pre-loaded cells or synaptosomes.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).

  • Radiolabeling: Cells are incubated with a radiolabeled monoamine ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin) to allow for uptake and accumulation.

  • Wash: Excess radiolabel is washed away.

  • Drug Incubation: The cells are then incubated with varying concentrations of NM-2-AI or methamphetamine.

  • Release Measurement: The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The concentration of drug that produces 50% of the maximal release (EC50) is calculated.

Receptor Binding Assay

Objective: To determine the binding affinity of NM-2-AI at various G-protein coupled receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., α2A-adrenergic, 5-HT1A, 5-HT2A) are prepared.

  • Competitive Binding: The membranes are incubated with a specific radioligand for the receptor and varying concentrations of the test compound (NM-2-AI).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

In Vivo Locomotor Activity in Mice

Objective: To assess the effects of NM-2-AI and methamphetamine on spontaneous locomotor activity in mice.

Methodology:

  • Animals: Male mice are individually housed and acclimated to the testing room.

  • Apparatus: Locomotor activity is monitored in automated activity chambers equipped with infrared beams.

  • Procedure:

    • Mice are habituated to the activity chambers for a set period (e.g., 60 minutes).

    • Following habituation, mice are administered either vehicle, NM-2-AI (at various doses, e.g., 1, 10, 30, 100 mg/kg, i.p.), or methamphetamine (e.g., 1, 5, 10 mg/kg, i.p.).

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 120 minutes) post-injection.

  • Data Analysis: The total locomotor activity and the time course of activity are analyzed and compared between treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for NM-2-AI and a typical experimental workflow for its in vitro characterization.

Norepinephrine_Releasing_Agent_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NM2AI NM-2-AI NET Norepinephrine Transporter (NET) NM2AI->NET Enters via Transporter VMAT2 VMAT2 NM2AI->VMAT2 Inhibits NE_cyto Cytosolic Norepinephrine NET->NE_cyto Reuptake (blocked/reversed) NE_synapse Extracellular Norepinephrine NET->NE_synapse NE_vesicle Norepinephrine Vesicle VMAT2->NE_vesicle Sequesters NE NE_vesicle->NE_cyto Release into Cytosol NE_cyto->NET Efflux Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds to Signaling Downstream Signaling Adrenergic_Receptor->Signaling

Caption: Proposed signaling pathway of this compound (NM-2-AI) as a norepinephrine releasing agent.

In_Vitro_Workflow start Start cell_culture Cell Culture (HEK293 cells expressing monoamine transporters) start->cell_culture radiolabeling Radiolabeling ([³H]NE, [³H]DA, or [³H]5-HT) cell_culture->radiolabeling drug_incubation Incubation with NM-2-AI or Methamphetamine (Concentration Gradient) radiolabeling->drug_incubation release_measurement Measure Radioactivity in Supernatant (Liquid Scintillation) drug_incubation->release_measurement data_analysis Data Analysis (Calculate EC50 values) release_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro monoamine transporter release assays.

Conclusion

This compound serves as a compelling example of how conformational restriction can dramatically alter the pharmacological profile of a psychoactive molecule. Its high selectivity for norepinephrine release, in stark contrast to the broad-spectrum activity of its flexible counterpart, methamphetamine, makes it an invaluable research tool. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential and neurochemical mechanisms of selective norepinephrine releasing agents. Understanding the structure-activity relationships of compounds like NM-2-AI is crucial for the rational design of novel therapeutics with improved selectivity and safety profiles for a variety of neurological and psychiatric disorders.

References

A Technical Guide to the Historical Context of Aminoindane Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical trajectory of aminoindane research, from its nascent stages in therapeutic exploration to its contemporary association with novel psychoactive substances. This document provides a comprehensive overview of the key scientific milestones, pharmacological profiles of seminal compounds, and the experimental methodologies that have defined this class of molecules.

Early Therapeutic Investigations: A Quest for Novel Pharmacophores

The scientific journey into the world of aminoindanes began in the mid-20th century, driven by the structural resemblance of the 2-aminoindane scaffold to sympathomimetic amines like amphetamine.[1] Researchers hypothesized that the rigid, bicyclic structure of aminoindanes, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring with an amino group, would confer unique pharmacological properties.[1]

Initial studies in the 1960s and 1970s investigated the potential of aminoindanes as bronchodilators and vasoactive agents.[2] Subsequent research expanded to explore their utility as potent, non-narcotic analgesics.[2] A significant breakthrough in the therapeutic application of this class of compounds came with the development of rasagiline (B1678815), a selective monoamine oxidase-B (MAO-B) inhibitor derived from 1-aminoindan. Rasagiline proved to be a successful therapeutic agent for the treatment of Parkinson's disease.[2][3] This early research established the aminoindane core as a versatile pharmacophore with the potential to interact with key physiological targets.

The Psychoactive Shift: The Influence of David E. Nichols and the Quest for Non-Neurotoxic Entactogens

A pivotal shift in the focus of aminoindane research occurred in the 1990s, largely influenced by the work of David E. Nichols and his research group at Purdue University.[1][4] Their work was motivated by the desire to develop non-neurotoxic analogs of 3,4-methylenedioxymethamphetamine (MDMA), a compound known for its entactogenic effects but also its potential for serotonergic neurotoxicity.[4]

Emergence as Novel Psychoactive Substances (NPS)

The early 21st century saw the emergence of many of the psychoactive aminoindane derivatives, originally synthesized for research purposes, on the illicit drug market as novel psychoactive substances (NPS).[7] Often marketed as "legal highs" or "research chemicals," these compounds gained popularity as substitutes for controlled substances like MDMA.[7] This development underscored the need for a deeper understanding of their pharmacology and toxicology to inform public health and regulatory responses.

Quantitative Pharmacological Data

The primary mechanism of action for most psychoactive aminoindanes involves their interaction with monoamine transporters: the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET).[8] They can act as inhibitors of neurotransmitter reuptake and/or as releasing agents. The varying affinities for these transporters account for the diverse pharmacological profiles and subjective effects of different aminoindane derivatives.

Below is a summary of the in vitro binding affinities (Ki, nM) and reuptake inhibition potencies (IC50, nM) for key aminoindane compounds at human monoamine transporters.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)Reference
2-Aminoindane (2-AI) >10,0002,800410>10,0003,300660[9]
MDAI 1301,2003205125,9201,426[9]
5-IAI ~170 (as % of PCA)-----[4]

Note: Data for 5-IAI is presented as a percentage of p-chloroamphetamine (PCA) potency from an early study, as direct Ki values were not consistently available in the reviewed literature. A lower Ki or IC50 value indicates a higher affinity or potency, respectively.

Key Experimental Protocols

The pharmacological characterization of aminoindane derivatives has relied on a set of standardized in vitro assays to determine their interaction with monoamine transporters.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter.[10][11]

  • Principle: This competitive binding assay measures the ability of an unlabeled test compound (e.g., an aminoindane derivative) to displace a known radiolabeled ligand from its binding site on the transporter.[12]

  • General Protocol:

    • Preparation of Transporter-Expressing Membranes: Cell membranes from cell lines stably expressing the human serotonin, dopamine, or norepinephrine transporter are prepared.

    • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

Monoamine Uptake Inhibition Assays

These assays measure the potency (IC50) of a compound to inhibit the reuptake of a neurotransmitter by its transporter.[14]

  • Principle: This functional assay measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

  • General Protocol:

    • Cell Culture: Cells stably expressing the human serotonin, dopamine, or norepinephrine transporter are cultured in appropriate multi-well plates.

    • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

    • Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET) is added to initiate uptake.

    • Termination of Uptake: After a defined incubation period, the uptake process is terminated, often by rapid washing with ice-cold buffer.

    • Quantification: The amount of radioactivity accumulated inside the cells is determined by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is calculated.

Visualizing the Historical Development and Mechanism of Action

Historical Development of Aminoindane Research

Historical_Development cluster_0 Mid-20th Century: Therapeutic Exploration cluster_1 1990s: Shift to Psychoactive Properties cluster_2 Early 21st Century: Emergence as NPS Early Research Initial Synthesis & Structural Analogy to Amphetamines Therapeutic Applications Bronchodilators Analgesics Anti-Parkinsonian Agents (e.g., Rasagiline) Early Research->Therapeutic Applications Investigation of Pharmacological Properties Nichols Research David E. Nichols' Group Focus on Non-Neurotoxic MDMA Analogs Therapeutic Applications->Nichols Research Foundation for Further Research Psychoactive Derivatives Synthesis of MDAI, 5-IAI, etc. Nichols Research->Psychoactive Derivatives Rational Drug Design NPS Market Appearance as 'Legal Highs' and 'Research Chemicals' Psychoactive Derivatives->NPS Market Diversion to Illicit Market Public Health Concern Need for Pharmacological and Toxicological Understanding NPS Market->Public Health Concern Societal Impact

Caption: A flowchart illustrating the key phases in the historical development of aminoindane research.

Primary Signaling Pathway of Psychoactive Aminoindanes

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Aminoindane Aminoindane Derivative MAT Monoamine Transporter (SERT, DAT, NET) Aminoindane->MAT Binds to and Inhibits/Reverses Monoamine_in Monoamine Neurotransmitter MAT->Monoamine_in Blocks Reuptake Monoamine_out Increased Extracellular Monoamines MAT->Monoamine_out Promotes Efflux Vesicle Synaptic Vesicle (containing Monoamines) Receptor Postsynaptic Receptor Monoamine_out->Receptor Activates Downstream Downstream Signaling Cascades Receptor->Downstream Initiates

Caption: A simplified diagram of the primary mechanism of action of psychoactive aminoindanes at the synapse.

References

Neurochemical Profile of N-methyl-2-aminoindane: A Technical Guide on its Interaction with Monoamine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-aminoindane (NM-2-AI) is a rigid analogue of methamphetamine and a member of the 2-aminoindane class of psychoactive substances. This technical guide provides a comprehensive overview of the neurochemical effects of NM-2-AI on monoamine systems, with a focus on its interactions with dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters and receptors. This document summarizes key quantitative data from in vitro studies, outlines the experimental protocols used to derive this data, and presents visual representations of its mechanism of action and relevant experimental workflows. The available evidence indicates that NM-2-AI acts as a selective norepinephrine releasing agent and reuptake inhibitor, with additional affinities for certain adrenergic and serotonergic receptors, as well as the trace amine-associated receptor 1 (TAAR1).

Quantitative Analysis of NM-2-AI's Interaction with Monoamine Systems

The following tables summarize the in vitro pharmacological profile of N-methyl-2-aminoindane, detailing its potency at monoamine transporters and its binding affinity for various monoamine receptors.

Table 1: Monoamine Transporter Interaction Profile of N-methyl-2-aminoindane

TransporterAssay TypeParameterValue (µM)Reference
Norepinephrine Transporter (NET)Reuptake InhibitionIC₅₀2.4[1]
Serotonin Transporter (SERT)Release-No release up to 100 µM[1]
Dopamine Transporter (DAT)Release-No release up to 100 µM[1]

Table 2: Receptor Binding and Functional Affinity of N-methyl-2-aminoindane

ReceptorAssay TypeParameterValue (µM)Reference
Alpha-2A Adrenergic ReceptorBinding AffinityKᵢ0.49[1]
5-HT1A ReceptorBinding AffinityKᵢ3.6[1]
5-HT2A ReceptorBinding AffinityKᵢ5.4[1]
Trace Amine-Associated Receptor 1 (TAAR1)Agonist ActivityEC₅₀3.3[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the characterization of N-methyl-2-aminoindane's effects on monoamine systems. It should be noted that the specific, detailed protocols from the original research publications are not fully available in the public domain. The following represents a synthesis of standard and reported procedures in the field.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic neurons or cells expressing the specific transporter.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and stably transfected with the cDNA encoding for the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).

  • Synaptosome Preparation (Alternative to cell lines): For studies using native tissue, synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET). The tissue is homogenized in a sucrose (B13894) solution and centrifuged to isolate the synaptosomal fraction.

  • Uptake Assay:

    • Transfected cells or synaptosomes are suspended in a Krebs-HEPES buffer.

    • A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin) is added to the cell/synaptosome suspension.

    • Varying concentrations of the test compound (NM-2-AI) are added to compete with the radiolabeled substrate for uptake.

    • The mixture is incubated at 37°C for a short period (typically 1-10 minutes).

    • The uptake process is terminated by rapid filtration through glass fiber filters, which traps the cells/synaptosomes.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters, corresponding to the amount of substrate taken up, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of monoamines from pre-loaded cells or synaptosomes.

  • Preparation: Similar to the uptake assay, transfected HEK293 cells or isolated synaptosomes are used.

  • Loading: The cells or synaptosomes are pre-incubated with a radiolabeled monoamine (e.g., [³H]norepinephrine) to load the intracellular stores.

  • Release Assay:

    • After loading, the cells/synaptosomes are washed to remove excess extracellular radiolabel.

    • The pre-loaded preparations are then incubated with varying concentrations of the test compound (NM-2-AI) or a vehicle control.

    • The incubation is carried out for a defined period (e.g., 10-30 minutes) at 37°C.

    • The reaction is terminated, and the supernatant, containing the released radiolabel, is separated from the cells/synaptosomes.

    • The amount of radioactivity in the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The amount of release is expressed as a percentage of the total intracellular radioactivity. The effective concentration that produces 50% of the maximum release (EC₅₀) is determined from the concentration-response curve.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes are prepared from cells stably expressing the receptor of interest (e.g., human Alpha-2A adrenergic, 5-HT1A, or 5-HT2A receptors).

  • Binding Assay:

    • The cell membranes are incubated with a specific radioligand for the receptor of interest at a concentration close to its dissociation constant (Kd).

    • A range of concentrations of the unlabeled test compound (NM-2-AI) is added to compete with the radioligand for binding to the receptor.

    • The incubation is carried out until equilibrium is reached.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity trapped on the filters, representing the bound radioligand, is quantified.

  • Data Analysis: The IC₅₀ value is determined from the competition curve. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TAAR1 Receptor Activation Assay

This functional assay measures the ability of a compound to activate the TAAR1 receptor, often by quantifying a downstream signaling event.

  • Cell Line: A cell line (e.g., HEK293) stably expressing the human TAAR1 is used. These cells are often co-transfected with a reporter gene system, such as a cyclic AMP (cAMP) response element (CRE) linked to a luciferase reporter.

  • Assay Procedure:

    • The cells are plated in a multi-well format.

    • The cells are treated with various concentrations of the test compound (NM-2-AI).

    • Following an incubation period, the cells are lysed.

    • The activity of the reporter enzyme (e.g., luciferase) is measured. An increase in reporter activity indicates receptor activation and subsequent downstream signaling.

  • Data Analysis: The EC₅₀ value, representing the concentration of the compound that produces 50% of the maximal response, is determined from the concentration-response curve.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows relevant to the neurochemical effects of N-methyl-2-aminoindane.

NM2AI_Mechanism cluster_presynaptic Presynaptic Norepinephrine Neuron cluster_synapse Synaptic Cleft NE_vesicle Norepinephrine Vesicles NE_cytoplasm Cytoplasmic Norepinephrine NE_vesicle->NE_cytoplasm Basal Release NE_ext Norepinephrine NE_cytoplasm->NE_ext Release NET Norepinephrine Transporter (NET) NET->NE_cytoplasm Reuptake TAAR1 TAAR1 TAAR1->NET Phosphorylation & Transporter Reversal Alpha2A α2A-AR (Autoreceptor) NM2AI_ext NM-2-AI NM2AI_ext->NET Uptake Inhibition (IC₅₀ = 2.4 µM) NM2AI_ext->TAAR1 Agonism (EC₅₀ = 3.3 µM) NM2AI_ext->Alpha2A Binding (Kᵢ = 0.49 µM) NE_ext->Alpha2A Feedback Inhibition

Caption: Proposed mechanism of action of N-methyl-2-aminoindane at the norepinephrine synapse.

Transporter_Assay_Workflow start Start: Prepare Transfected Cells or Synaptosomes add_radioligand Add Radiolabeled Monoamine (e.g., [³H]NE) start->add_radioligand add_compound Add Varying Concentrations of NM-2-AI add_radioligand->add_compound incubate Incubate at 37°C add_compound->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Liquid Scintillation) wash->count analyze Analyze Data: Calculate IC₅₀ count->analyze end End analyze->end

Caption: Generalized experimental workflow for a monoamine transporter uptake inhibition assay.

TAAR1_Signaling_Pathway NM2AI NM-2-AI TAAR1 TAAR1 NM2AI->TAAR1 Agonist Binding G_protein G Protein (Gs) TAAR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation downstream Downstream Effects (e.g., Transporter Phosphorylation) PKA->downstream Phosphorylation

Caption: Hypothesized signaling cascade following TAAR1 activation by N-methyl-2-aminoindane.

References

Methodological & Application

Synthesis Protocol for N-methyl-2,3-dihydro-1H-inden-2-amine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-methyl-2,3-dihydro-1H-inden-2-amine, a member of the aminoindane class of compounds. Aminoindanes are recognized for their potential as intermediates in the development of pharmaceuticals, particularly for neurological disorders. The synthesis is achieved through a one-pot reductive amination of 2-indanone (B58226) with methylamine (B109427), followed by reduction of the intermediate imine. This method offers a straightforward and efficient route to the target compound. This document outlines the necessary reagents, equipment, and a step-by-step procedure, along with characterization data and a visual representation of the synthesis workflow.

Introduction

This compound, also known as N-methyl-2-aminoindane (NM-2AI), is a rigid analog of methamphetamine and belongs to the aminoindane family of compounds.[1] Aminoindanes have been a subject of interest in medicinal chemistry due to their diverse biological activities.[2] Initially investigated for their bronchodilating and analgesic properties, they have since been explored as selective serotonin (B10506) releasing agents and for potential applications in the treatment of neurological conditions.[2] The synthesis of this compound is a key step in the exploration of its pharmacological profile and the development of novel therapeutics. The most common and direct synthetic route is the reductive amination of 2-indanone.[1][3] This process involves the reaction of the ketone with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[3]

Materials and Reagents

Reagent/MaterialGradeSupplier
2-IndanoneReagentSigma-Aldrich
Methylamine solution (2.0 M in THF)ReagentSigma-Aldrich
Sodium triacetoxyborohydride (B8407120) (STAB)ReagentSigma-Aldrich
1,2-Dichloroethane (B1671644) (DCE)AnhydrousSigma-Aldrich
Acetic AcidGlacialFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratoryIn-house preparation
Anhydrous Magnesium SulfateReagentVWR
Diethyl EtherAnhydrousFisher Scientific
Hydrochloric Acid (concentrated)ReagentVWR

Experimental Protocol

The synthesis of this compound is performed via a one-pot reductive amination of 2-indanone.

Step 1: Reaction Setup

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-indanone (1.0 eq).

  • Dissolve the 2-indanone in anhydrous 1,2-dichloroethane (DCE).

  • Add methylamine solution (2.0 M in THF, 1.5 eq) to the flask.

  • Add glacial acetic acid (2.0 eq) to the reaction mixture.

Step 2: Reductive Amination

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 30 minutes.

  • Allow the reaction to stir at room temperature for 24 hours.

Step 3: Work-up and Extraction

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of dichloromethane (B109758) and methanol.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a free base.

Step 5: Salt Formation (Optional)

  • Dissolve the purified free base in a minimal amount of diethyl ether.

  • Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Data Presentation

Table 1: Physicochemical Properties

PropertyValue
This compound
CAS Number24445-44-1[4]
Molecular FormulaC₁₀H₁₃N[4]
Molecular Weight147.22 g/mol [4]
Appearance-
This compound HCl
CAS Number10408-85-2[5]
Molecular FormulaC₁₀H₁₄ClN[6]
Molecular Weight183.68 g/mol [6]
AppearanceCrystalline solid[5]
Purity≥98%[5]

Table 2: Characterization Data

AnalysisData
¹H NMR (CDCl₃) δ 7.10-7.25 (m, 4H, Ar-H), 3.50 (m, 1H, CH-N), 3.05 (dd, 2H, Ar-CH₂), 2.75 (dd, 2H, Ar-CH₂), 2.45 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃) δ 141.5, 126.5, 124.5, 60.0, 40.0, 35.0
Mass Spectrometry (EI) m/z 147 (M⁺), 132, 117

Note: NMR data is predicted and may vary based on experimental conditions.

Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Indanone 2-Indanone Imine_Formation Imine Formation (DCE, Acetic Acid) 2_Indanone->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Reduction (Sodium Triacetoxyborohydride) Imine_Formation->Reduction Quenching Quenching (Sat. NaHCO₃) Reduction->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.

  • Sodium triacetoxyborohydride is a water-sensitive reagent; handle under anhydrous conditions.

  • Concentrated acids and bases are corrosive; handle with appropriate care.

References

Analytical Methods for the Detection of NM-2-AI in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-aminoindane (NM-2-AI) is a psychoactive substance of the aminoindane class, structurally related to substances like 2-aminoindane (2-AI) and 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI). As a research chemical, it has appeared in the recreational drug market, necessitating the development of robust and sensitive analytical methods for its detection in biological matrices. These methods are crucial for clinical toxicology, forensic investigations, and in understanding the pharmacokinetics and pharmacodynamics of this compound. This document provides detailed application notes and protocols for the detection and quantification of NM-2-AI and its metabolites in urine, blood, and hair samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of NM-2-AI in various biological matrices as reported in the scientific literature.

Table 1: Quantitative LC-MS/MS Parameters for NM-2-AI Analysis

ParameterUrineBlood/PlasmaHair
Limit of Detection (LOD) 3–30 ng/mL (for related psychoactive substances)[1]1 µg/mL (for related psychoactive substances)[2]0.1 - 10 ng/g (for related psychoactive substances)[3]
Limit of Quantification (LOQ) 10–100 ng/mL (for related psychoactive substances)[1]5 ng/mL (for related psychoactive substances)[4]0.1 - 10 ng/mg (for related psychoactive substances)
Linearity Range 10 - 1000 ng/mL (typical for psychoactive drug screening)0.1 to 5.0 µg/mL[5]0.1–10 ng/mg (for related psychoactive substances)
Recovery 85-115% (typical acceptable range)86-88% (for related psychoactive substances)85-115% (typical acceptable range)
Precision (RSD%) <15%<5% (for related psychoactive substances)<15%
Accuracy 85-115%94.7–107% (for related psychoactive substances)[4]85-115%

Table 2: Reported Concentrations of NM-2-AI in Biological Samples

Biological MatrixConcentrationContextReference
Whole Blood95.4 ng/mLOverdose death case[6]
Mouse Blood (Cmax)0.9 - 3.7 µg/mLPharmacokinetic study in mice[5]

Signaling Pathways

NM-2-AI and other aminoindanes are known to interact with monoamine neurotransmitter systems, primarily the serotonergic and dopaminergic systems.

Serotonergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan HTP 5-HTP Tryptophan->HTP TPH Serotonin_vesicle Serotonin (5-HT) in Vesicle HTP->Serotonin_vesicle AADC Synaptic_Cleft Synaptic Cleft (5-HT) Serotonin_vesicle->Synaptic_Cleft Release SERT SERT (Reuptake Transporter) SERT->Serotonin_vesicle Repackaging MAO_pre MAO SERT->MAO_pre Degradation HIAA_pre 5-HIAA MAO_pre->HIAA_pre Synaptic_Cleft->SERT Reuptake Receptor_5HT 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Synaptic_Cleft->Receptor_5HT Signaling_Cascade Downstream Signaling Cascade Receptor_5HT->Signaling_Cascade Activation NM2AI NM-2-AI NM2AI->Serotonin_vesicle Release Promotion NM2AI->SERT Inhibition

Caption: Simplified diagram of a serotonergic synapse and the potential action of NM-2-AI.

Dopaminergic Synapse cluster_presynaptic_dopa Presynaptic Neuron cluster_postsynaptic_dopa Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (DA) in Vesicle L_DOPA->Dopamine_vesicle DDC Synaptic_Cleft_dopa Synaptic Cleft (Dopamine) Dopamine_vesicle->Synaptic_Cleft_dopa Release DAT DAT (Reuptake Transporter) DAT->Dopamine_vesicle Repackaging MAO_pre_dopa MAO DAT->MAO_pre_dopa Degradation COMT_pre_dopa COMT DAT->COMT_pre_dopa Degradation Metabolites_pre Metabolites MAO_pre_dopa->Metabolites_pre COMT_pre_dopa->Metabolites_pre Synaptic_Cleft_dopa->DAT Reuptake Receptor_D Dopamine Receptors (e.g., D1, D2) Synaptic_Cleft_dopa->Receptor_D Signaling_Cascade_dopa Downstream Signaling Cascade Receptor_D->Signaling_Cascade_dopa Activation NM2AI_dopa NM-2-AI NM2AI_dopa->Dopamine_vesicle Release Promotion NM2AI_dopa->DAT Inhibition

Caption: Simplified diagram of a dopaminergic synapse and the potential action of NM-2-AI.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of NM-2-AI and Metabolites in Human Urine

This protocol describes a method for the simultaneous screening and quantification of NM-2-AI and its major metabolites in human urine samples. The primary metabolites to screen for include 2-aminoindane (2-AI) and various hydroxylated forms of NM-2-AI and 2-AI.[7]

1. Materials and Reagents

  • NM-2-AI reference standard

  • 2-aminoindane (2-AI) reference standard

  • β-glucuronidase from Helix pomatia

  • Formic acid (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Ultrapure water

  • Ammonium (B1175870) formate

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation

  • Collect mid-stream urine samples in sterile containers. Samples can be stored at -20°C until analysis.

  • Thaw urine samples at room temperature and vortex to ensure homogeneity.

  • To 1 mL of urine, add 50 µL of internal standard solution.

  • Add 1 mL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase solution.

  • Incubate the mixture at 60°C for 2 hours to deconjugate glucuronidated metabolites.

  • Allow the sample to cool to room temperature.

  • Perform Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the entire sample onto the cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)[6]

    • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium formate[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile[6]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • NM-2-AI: To be determined empirically. A possible precursor ion would be [M+H]+ at m/z 148.1. Product ions would be generated from fragmentation of the precursor.

      • 2-AI: To be determined empirically. A possible precursor ion would be [M+H]+ at m/z 134.1. Product ions would be generated from fragmentation of the precursor.

      • Hydroxy-NM-2-AI: To be determined empirically. A possible precursor ion would be [M+H]+ at m/z 164.1. Product ions would be generated from fragmentation of the precursor.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

4. Method Validation The method should be validated according to established guidelines, assessing for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects.

Urine_Analysis_Workflow Urine_Sample Urine Sample Collection Spike_IS Spike with Internal Standard Urine_Sample->Spike_IS Deconjugation Enzymatic Deconjugation (β-glucuronidase) Spike_IS->Deconjugation SPE Solid Phase Extraction (SPE) Deconjugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for the analysis of NM-2-AI in urine.
Protocol 2: GC-MS Analysis of NM-2-AI in Whole Blood

This protocol provides a general framework for the detection of NM-2-AI in whole blood using GC-MS. Derivatization is often employed for aminoindanes to improve their chromatographic properties.[8]

1. Materials and Reagents

  • NM-2-AI reference standard

  • Internal standard (e.g., amphetamine-d5)

  • Whole blood (drug-free for calibration and controls)

  • Acetonitrile

  • Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA, or heptafluorobutyric anhydride (B1165640) - HFBA)[8]

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

2. Sample Preparation

  • Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA). Store at -20°C until analysis.

  • To 1 mL of whole blood, add 50 µL of internal standard solution.

  • Add 2 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL of ethyl acetate and 50 µL of the chosen derivatizing agent (e.g., MBTFA) to the dried extract.

    • Cap the tube tightly and heat at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph (GC):

    • Column: 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Mode: Splitless

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute

      • Ramp to 280°C at 20°C/min

      • Hold at 280°C for 5 minutes

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Characteristic Ions: To be determined from the mass spectrum of the derivatized NM-2-AI standard.

4. Method Validation Validate the method for linearity, LOD, LOQ, accuracy, precision, and selectivity.

Blood_Analysis_Workflow Blood_Sample Whole Blood Sample Collection Spike_IS_Blood Spike with Internal Standard Blood_Sample->Spike_IS_Blood Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS_Blood->Protein_Precipitation Evaporation_Blood Evaporation of Supernatant Protein_Precipitation->Evaporation_Blood Derivatization Derivatization Evaporation_Blood->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis_Blood Data Analysis and Quantification GC_MS->Data_Analysis_Blood

Caption: Experimental workflow for the analysis of NM-2-AI in whole blood.
Protocol 3: LC-MS/MS Analysis of NM-2-AI in Hair

Hair analysis provides a longer detection window for drug use. This protocol outlines a method for extracting and quantifying NM-2-AI from hair samples.

1. Materials and Reagents

  • NM-2-AI reference standard

  • Internal standard

  • Methanol

  • Dichloromethane (B109758)

  • Ultrapure water

  • Formic acid

  • Ammonium formate

  • Acetonitrile (LC-MS grade)

2. Sample Preparation

  • Collect hair samples from the posterior vertex of the head.

  • Decontamination: Wash the hair samples sequentially with dichloromethane and then methanol to remove external contaminants. Allow the hair to air dry completely.

  • Cut the hair into small segments (1-2 mm).

  • Accurately weigh 20 mg of the cut hair into a glass tube.

  • Add 1 mL of methanol containing the internal standard.

  • Sonicate the sample for 2 hours at room temperature.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the methanolic extract to a new tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters The LC-MS/MS parameters can be adapted from Protocol 1, with potential modifications to the gradient to optimize for the hair matrix.

4. Method Validation The method should be validated for linearity, LOD, LOQ, accuracy, precision, recovery, and matrix effects using drug-free hair samples.

Hair_Analysis_Workflow Hair_Sample Hair Sample Collection Decontamination Decontamination Wash Hair_Sample->Decontamination Segmentation Segmentation Decontamination->Segmentation Extraction Methanolic Extraction (with Internal Standard) Segmentation->Extraction Evaporation_Hair Evaporation to Dryness Extraction->Evaporation_Hair Reconstitution_Hair Reconstitution Evaporation_Hair->Reconstitution_Hair LC_MSMS_Hair LC-MS/MS Analysis Reconstitution_Hair->LC_MSMS_Hair Data_Analysis_Hair Data Analysis and Quantification LC_MSMS_Hair->Data_Analysis_Hair

Caption: Experimental workflow for the analysis of NM-2-AI in hair.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the detection and quantification of NM-2-AI in various biological matrices. The use of mass spectrometry-based techniques like LC-MS/MS and GC-MS offers the necessary sensitivity and selectivity for such analyses. Proper method validation is paramount to ensure the reliability and accuracy of the results obtained. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of toxicology, forensic science, and drug development.

References

Application Note: Quantification of N-Methyl-2-Aminoindane (NM-2-AI) in Urine and Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-methyl-2-aminoindane (NM-2-AI) in human urine and whole blood. The protocols provided herein are intended for researchers, scientists, and drug development professionals. The method utilizes a simple sample preparation procedure followed by a rapid and robust LC-MS/MS analysis, making it suitable for various research applications, including pharmacokinetic studies and forensic toxicology. The described methods are based on established analytical techniques for novel psychoactive substances and provide a strong foundation for the validation of a quantitative assay for NM-2-AI.

Introduction

N-methyl-2-aminoindane (NM-2-AI) is a psychoactive substance that has emerged on the illicit drug market. As with many novel psychoactive substances (NPS), there is a need for reliable analytical methods to detect and quantify its presence in biological matrices for research and forensic purposes. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the analysis of such compounds. This document provides detailed protocols for sample preparation and LC-MS/MS analysis of NM-2-AI in urine and blood, along with expected quantitative performance parameters based on the analysis of similar compounds.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for the analysis of NM-2-AI in human urine and whole blood. These values are illustrative and require validation in a dedicated study.

Table 1: Expected Quantitative Performance in Human Urine

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)85 - 115%
Precision (at LLOQ, LQC, MQC, HQC)< 15% RSD
Recovery> 80%
Matrix Effect< 20%

Table 2: Expected Quantitative Performance in Human Whole Blood

ParameterExpected Value
Linearity Range0.25 - 25 ng/mL
Lower Limit of Quantification (LLOQ)0.25 ng/mL
Limit of Detection (LOD)0.1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)85 - 115%
Precision (at LLOQ, LQC, MQC, HQC)< 15% RSD
Recovery> 85%
Matrix Effect< 15%

Experimental Protocols

Sample Preparation

1.1. Urine Sample Preparation (Dilute-and-Shoot)

This method is rapid and suitable for screening and high-throughput analysis.[1]

  • Materials:

    • Urine sample

    • Methanol (B129727)

    • Water, LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • Autosampler vials with inserts

  • Protocol:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of urine sample.

    • Add 25 µL of internal standard working solution.

    • Add 925 µL of a 50:50 (v/v) mixture of methanol and water.

    • Vortex for 10 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

1.2. Whole Blood Sample Preparation (Protein Precipitation)

This method is effective for removing proteins from the blood matrix, which can interfere with the analysis.[1][2]

  • Materials:

    • Whole blood sample

    • Acetonitrile, ice-cold

    • Microcentrifuge tubes (1.5 mL)

    • Autosampler vials with inserts

  • Protocol:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample.

    • Add 25 µL of internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • Liquid Chromatograph (LC) system capable of binary gradient elution.

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient:

      Time (min) %B
      0.0 5
      1.0 5
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

      • NM-2-AI: Precursor ion (Q1) m/z 148.2 -> Product ion (Q3) m/z 117.1 (quantifier), 91.1 (qualifier)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

  • Method Validation: The analytical method should be fully validated according to established guidelines (e.g., FDA, EMA) to demonstrate its suitability for the intended purpose.[3] Validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample add_is_urine Add Internal Standard urine->add_is_urine blood Whole Blood Sample add_is_blood Add Internal Standard blood->add_is_blood dilute Dilute add_is_urine->dilute vortex_urine Vortex dilute->vortex_urine centrifuge_urine Centrifuge vortex_urine->centrifuge_urine supernatant_urine Collect Supernatant centrifuge_urine->supernatant_urine lc_separation LC Separation (C18 Column) supernatant_urine->lc_separation precipitate Protein Precipitation (Acetonitrile) add_is_blood->precipitate vortex_blood Vortex precipitate->vortex_blood centrifuge_blood Centrifuge vortex_blood->centrifuge_blood supernatant_blood Collect Supernatant centrifuge_blood->supernatant_blood supernatant_blood->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Overall experimental workflow for the quantification of NM-2-AI.

logical_relationship start Urine Sample Received check_concentration Expected Concentration Range? start->check_concentration high_concentration High (>1000 ng/mL) check_concentration->high_concentration Yes in_range Within Range (1-1000 ng/mL) check_concentration->in_range No dilute_sample Dilute Sample Prior to Standard Preparation high_concentration->dilute_sample low_concentration Low (<1 ng/mL) in_range->low_concentration Below LLOQ? standard_prep Proceed with Standard 'Dilute-and-Shoot' Protocol in_range->standard_prep No concentrate_sample Consider Solid Phase Extraction (SPE) low_concentration->concentrate_sample Yes dilute_sample->standard_prep end Proceed to LC-MS/MS standard_prep->end concentrate_sample->end

Caption: Decision tree for urine sample preparation based on expected concentration.

References

Experimental Design for In Vivo Behavioral Studies of NM-2-AI in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-aminoindane (NM-2-AI) is a synthetic stimulant and a rigid analogue of methamphetamine, recognized primarily as a selective norepinephrine (B1679862) releasing agent and reuptake inhibitor.[1] Its pharmacological profile suggests potential effects on arousal, locomotion, and sensory processing. This document provides a comprehensive guide for designing and executing in vivo behavioral studies of NM-2-AI in rodent models. Detailed protocols for a battery of behavioral assays are presented to characterize the sensory, motor, and psychomotor effects of NM-2-AI. Furthermore, this guide outlines the hypothesized signaling pathways influenced by NM-2-AI and provides a framework for data presentation and analysis.

Introduction to NM-2-AI

NM-2-AI, also known as N-methyl-2-aminoindane, is a psychoactive substance that has been identified as a designer drug.[1] Pharmacologically, it is a selective norepinephrine reuptake inhibitor and releasing agent.[1] In addition to its primary action on the norepinephrine transporter (NET), NM-2-AI exhibits affinity for the TAAR1 receptor, acts as an agonist at the Alpha-2A adrenergic receptor, and binds to 5-HT1A and 5-HT2A receptors.[1] Its main active metabolite is 2-aminoindane (2-AI).[2][3] Preclinical studies in mice have demonstrated that acute administration of NM-2-AI can induce a range of behavioral and physiological changes, including alterations in sensory and sensorimotor functions, and mild hallucinogenic-like effects.[2][3]

Experimental Design Considerations

A robust experimental design is crucial for obtaining reliable and reproducible data on the behavioral effects of NM-2-AI.

Animal Models
  • Species and Strain: Male C57BL/6J mice or Sprague-Dawley rats are commonly used for behavioral pharmacology studies due to their well-characterized behavioral profiles and genetic homogeneity. The choice of species may depend on the specific behavioral endpoints of interest.

  • Age and Weight: Young adult animals (e.g., 8-12 weeks old mice) should be used to avoid confounding effects of age-related changes in physiology and behavior. Animals should be within a consistent weight range at the start of the study.

  • Housing and Acclimation: Animals should be group-housed under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. A minimum of one week of acclimation to the facility is required before any experimental procedures. Animals should be acclimated to the testing room for at least 60 minutes prior to each behavioral test.[2]

Dosing and Administration
  • Dose Selection: Based on previous studies, a dose range of 1, 10, 30, and 100 mg/kg of NM-2-AI administered via intraperitoneal (i.p.) injection is recommended to establish a dose-response curve.[2][3] A vehicle control group (e.g., saline or 0.5% carboxymethylcellulose) is essential.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.[2][3] Oral gavage (p.o.) can also be considered to model human routes of consumption.

  • Injection Volume: The volume of administration should be kept consistent across all groups, typically 5-10 ml/kg for i.p. injections in mice.

Control Groups
  • Vehicle Control: This group receives the same volume and route of administration of the vehicle solution used to dissolve NM-2-AI. This controls for the effects of the injection procedure and the vehicle itself.

  • Positive Control (Optional): Including a well-characterized stimulant, such as d-amphetamine or cocaine, can provide a benchmark for comparing the behavioral effects of NM-2-AI.

Data Analysis

Data should be analyzed using appropriate statistical methods. For dose-response studies, a one-way or two-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's or Dunnett's test) is typically used to compare treatment groups. The specific statistical plan should be determined prior to the start of the study.

Behavioral Assay Battery

The following behavioral assays are recommended to provide a comprehensive profile of NM-2-AI's effects in rodents.

Sensory and Neurological Function
  • Visual Placing Test: Assesses visual acuity and sensorimotor coordination.

  • Tail Pinch Test: Measures nociceptive responses.

Motor Function and Coordination
  • Grip Strength Test: Quantifies muscle strength.

  • Rotarod Test: Evaluates motor coordination and balance.

Spontaneous Activity and Exploration
  • Open Field Test (Locomotor Activity): Measures general activity levels, exploration, and anxiety-like behavior.

Cognitive Function
  • Novel Object Recognition Test: Assesses recognition memory.

Psychomotor Gating
  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: Measures sensorimotor gating, which is often disrupted in psychiatric disorders. A mild hallucinogenic effect of NM2AI has been previously verified using this test.[2][3]

Data Presentation

Quantitative data from the behavioral assays should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effects of NM-2-AI on Sensory and Motor Function

Behavioral TestDose (mg/kg)NMean ± SEMp-value
Visual Placing Score Vehicle10
110
1010
3010
10010
Tail Pinch Latency (s) Vehicle10
110
1010
3010
10010
Grip Strength (g) Vehicle10
110
1010
3010
10010
Rotarod Latency to Fall (s) Vehicle10
110
1010
3010
10010

Table 2: Effects of NM-2-AI on Locomotor Activity and Anxiety-Like Behavior (Open Field Test)

ParameterDose (mg/kg)NMean ± SEMp-value
Total Distance Traveled (cm) Vehicle10
110
1010
3010
10010
Time in Center Zone (s) Vehicle10
110
1010
3010
10010
Rearing Frequency Vehicle10
110
1010
3010
10010

Table 3: Effects of NM-2-AI on Recognition Memory (Novel Object Recognition Test)

ParameterDose (mg/kg)NMean ± SEMp-value
Discrimination Index Vehicle10
110
1010
3010
10010

Table 4: Effects of NM-2-AI on Sensorimotor Gating (Prepulse Inhibition Test)

Prepulse IntensityDose (mg/kg)N% PPI (Mean ± SEM)p-value
+3 dB Vehicle10
110
1010
3010
10010
+6 dB Vehicle10
110
1010
3010
10010
+12 dB Vehicle10
110
1010
3010
10010

Hypothesized Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways modulated by NM-2-AI based on its known pharmacological targets.

NM2AI_Norepinephrine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NM-2-AI NM-2-AI NET Norepinephrine Transporter (NET) NM-2-AI->NET Blocks Reuptake NE_cytosol Cytosolic Norepinephrine NM-2-AI->NE_cytosol Promotes Release NE_synapse Norepinephrine (Synaptic Cleft) NE_vesicle Norepinephrine Vesicles NE_vesicle->NE_cytosol Release NE_cytosol->NE_synapse Release NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activates

Caption: Norepinephrine Transporter Signaling Pathway.

NM2AI_TAAR1_Signaling cluster_presynaptic Presynaptic Neuron NM-2-AI NM-2-AI TAAR1 TAAR1 NM-2-AI->TAAR1 Agonist AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates (Internalization/ Reverse Transport) NM2AI_Alpha2A_Adrenergic_Signaling cluster_presynaptic Presynaptic Neuron NM-2-AI NM-2-AI Alpha2A_AR α2A-Adrenergic Receptor NM-2-AI->Alpha2A_AR Agonist Gi Gi Protein Alpha2A_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces NE_Release Norepinephrine Release cAMP->NE_Release Reduces NM2AI_5HT1A_Signaling cluster_postsynaptic Postsynaptic Neuron NM-2-AI NM-2-AI 5HT1A_R 5-HT1A Receptor NM-2-AI->5HT1A_R Binds Gi Gi Protein 5HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces Neuronal_Activity Neuronal Activity cAMP->Neuronal_Activity Decreases NM2AI_5HT2A_Signaling cluster_postsynaptic Postsynaptic Neuron NM-2-AI NM-2-AI 5HT2A_R 5-HT2A Receptor NM-2-AI->5HT2A_R Binds Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

References

N-Methyl-2-Aminoindane Hydrochloride: A Comprehensive Guide to its Preparation and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of N-methyl-2-aminoindane hydrochloride (NM-2-AI HCl), a rigid analogue of methamphetamine. As a member of the aminoindane class of compounds, NM-2-AI has garnered interest as a research chemical due to its activity as a selective norepinephrine (B1679862) releasing agent. These notes are intended to serve as a comprehensive resource for professionals in drug development and scientific research.

Chemical and Physical Properties

N-methyl-2-aminoindane hydrochloride is a crystalline solid.[1] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Formal Name 2,3-dihydro-N-methyl-1H-inden-2-amine, monohydrochloride[1]
Synonyms NM-2AI, N-methyl-2-Aminoindane HCl[1]
CAS Number 10408-85-2[1]
Molecular Formula C₁₀H₁₃N • HCl[1]
Formula Weight 183.7 g/mol [1]
Purity ≥98%[1]
Solubility DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 3 mg/ml, Methanol (B129727): 1 mg/ml, PBS (pH 7.2): 10 mg/ml[1]

Preparation of N-Methyl-2-Aminoindane Hydrochloride

The synthesis of N-methyl-2-aminoindane hydrochloride can be achieved through a one-pot reductive amination of 2-indanone (B58226) with methylamine (B109427), followed by salt formation with hydrochloric acid. This method is efficient and avoids the isolation of the intermediate imine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is based on established methods for reductive amination using sodium cyanoborohydride.[2][3][4][5][6]

Materials:

  • 2-Indanone

  • Methylamine solution (e.g., 2M in methanol or THF)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether or isopropanol)

  • Diethyl ether (Et₂O) or Isopropyl acetate

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-indanone (1 equivalent) in methanol.

  • Amine Addition: To the stirred solution, add methylamine solution (1.5-2 equivalents). Stir the mixture at room temperature for 15-30 minutes to facilitate imine formation.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.2-1.5 equivalents) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture using an addition funnel over 30 minutes. The reaction is typically carried out at a pH of ~7.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and basify the aqueous solution to a pH of >10 by the slow addition of a 10% NaOH solution.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-2-aminoindane free base.

  • Purification (Optional): The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropyl acetate.

    • Slowly add a solution of hydrochloric acid (1.1 equivalents) in the same solvent while stirring.

    • A precipitate of N-methyl-2-aminoindane hydrochloride will form.

    • Stir the suspension at room temperature for 1-2 hours to ensure complete precipitation.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_salt_formation Salt Formation 2-Indanone 2-Indanone Reductive_Amination One-pot Reductive Amination (Methanol, RT) 2-Indanone->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination NaBH3CN Sodium Cyanoborohydride NaBH3CN->Reductive_Amination Quench_Basify_Extract Quench, Basify (NaOH), Extract (Et2O) Reductive_Amination->Quench_Basify_Extract Crude Free Base Purification Column Chromatography (Optional) Quench_Basify_Extract->Purification HCl_Addition Add HCl in Et2O/Isopropanol Quench_Basify_Extract->HCl_Addition Crude Free Base Purification->HCl_Addition Purified Free Base Final_Product N-methyl-2-aminoindane HCl (Crystalline Solid) HCl_Addition->Final_Product

Synthesis of N-methyl-2-aminoindane hydrochloride.

Biological Activity and Applications

N-methyl-2-aminoindane is a stimulant that primarily acts as a selective norepinephrine releasing agent.[7] It also exhibits affinity for several monoamine receptors.

In Vitro Pharmacology

The in vitro pharmacological profile of NM-2-AI has been characterized, revealing its interaction with key monoamine transporters and receptors.

TargetParameterValue (µM)Reference
Norepinephrine Transporter (NET)IC₅₀ (reuptake inhibition)2.4[7]
Trace Amine-Associated Receptor 1 (TAAR1)EC₅₀ (agonist)3.3[7]
Alpha-2A Adrenergic ReceptorKᵢ (binding affinity)0.49[7]
5-HT1A ReceptorKᵢ (binding affinity)3.6[7]
5-HT2A ReceptorKᵢ (binding affinity)5.4[7]
Experimental Protocol: Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory activity of NM-2-AI on norepinephrine reuptake, adapted from established methods.[7][8][9][10][11]

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET-HEK293).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]-Norepinephrine (radiolabeled tracer).

  • Test compound (NM-2-AI HCl).

  • Positive control (e.g., Desipramine).

  • Scintillation cocktail and scintillation counter.

  • 24-well or 96-well cell culture plates.

Procedure:

  • Cell Culture: Plate hNET-HEK293 cells in culture plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of NM-2-AI HCl and the positive control in assay buffer.

  • Assay Initiation:

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Add the test compound or control solutions to the wells and pre-incubate for 10-15 minutes at 37°C.

    • Add [³H]-norepinephrine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).

  • Assay Termination:

    • Rapidly aspirate the assay solution.

    • Wash the cells with ice-cold assay buffer to remove unbound radiotracer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]-norepinephrine uptake for each concentration of NM-2-AI.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

NET_Assay_Workflow Cell_Culture Plate hNET-HEK293 cells Assay_Start Pre-incubate cells with NM-2-AI Cell_Culture->Assay_Start Compound_Prep Prepare serial dilutions of NM-2-AI Compound_Prep->Assay_Start Tracer_Addition Add [3H]-Norepinephrine Assay_Start->Tracer_Addition Incubation Incubate at 37°C Tracer_Addition->Incubation Termination Wash with ice-cold buffer Incubation->Termination Quantification Cell lysis and scintillation counting Termination->Quantification Data_Analysis Calculate % inhibition and IC50 Quantification->Data_Analysis

Workflow for NET uptake inhibition assay.
In Vivo Studies in Mice

Animal studies have been conducted to evaluate the behavioral and pharmacokinetic effects of NM-2-AI.

Pharmacokinetic Data:

ParameterValueConditionsReference
Cmax (Blood) 2.7 µg/mL (average)10 mg/kg, i.p., 30 min post-injection[12]
Main Active Metabolite 2-aminoindane (2-AI)Detected in blood, urine, and hair[7][12]

Behavioral Effects:

In mice, NM-2-AI has been shown to:

  • Increase the hot plate test reaction time (analgesic effect).[8][13]

  • Inhibit exploratory activity.[8][13]

  • Induce a mild hallucinogenic effect, as indicated by disruption of the startle/prepulse inhibition response.[14][15][16][17]

  • Cause a significant reduction in core body temperature at high doses (100 mg/kg).[16]

  • Affect sensory and sensorimotor functions.[14][15][17]

Experimental Protocol: Grip Strength Test in Mice

This protocol is a standard method to assess muscle strength in rodents and has been used in the evaluation of NM-2-AI.[18][19]

Materials:

  • Grip strength meter with a wire grid or bar.

  • Mouse cage.

Procedure:

  • Acclimation: Allow the mouse to acclimate to the testing room for at least 30 minutes before the test.

  • Forelimb Grip Strength:

    • Hold the mouse by the tail and gently lower it towards the grip meter.

    • Allow the mouse to grasp the grid or bar with its forepaws.

    • Gently pull the mouse away from the meter in a horizontal direction until its grip is released.

    • The meter will record the peak force exerted.

    • Perform three consecutive trials.

  • Combined Forelimb and Hindlimb Grip Strength:

    • Repeat the procedure, allowing the mouse to grasp the grid with all four paws.

    • Perform three consecutive trials.

  • Data Recording: Record the peak force for each trial. The average of the trials can be used for analysis.

Signaling Pathways

The primary mechanism of action of NM-2-AI is the release of norepinephrine. It also interacts with adrenergic and serotonergic receptors, potentially modulating their downstream signaling pathways.

Norepinephrine Release and α2A Adrenergic Receptor Signaling

As a norepinephrine releasing agent, NM-2-AI increases the concentration of norepinephrine in the synaptic cleft.[20][21][22] This leads to the activation of adrenergic receptors. NM-2-AI has a notable affinity for the α2A adrenergic receptor, which is a Gi/o-coupled receptor.[7] Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[15][23][24][25][26]

Norepinephrine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NM2AI_in NM-2-AI enters via NET NE_release Norepinephrine (NE) Release NM2AI_in->NE_release NE_synapse Increased NE NE_release->NE_synapse alpha2A_R α2A Adrenergic Receptor (Gi/o-coupled) NE_synapse->alpha2A_R activates AC Adenylyl Cyclase alpha2A_R->AC inhibits cAMP ↓ cAMP AC->cAMP

Norepinephrine release and α2A receptor signaling.
5-HT1A and 5-HT2A Receptor Signaling

NM-2-AI also binds to 5-HT1A and 5-HT2A receptors.[7] The 5-HT1A receptor is typically coupled to Gi/o proteins, leading to an inhibitory effect on adenylyl cyclase.[14][16] In contrast, the 5-HT2A receptor is coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[14][16] The functional consequence of NM-2-AI's interaction with these receptors requires further investigation.

Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway NM2AI NM-2-AI 5HT1A_R 5-HT1A Receptor (Gi/o-coupled) NM2AI->5HT1A_R binds 5HT2A_R 5-HT2A Receptor (Gq-coupled) NM2AI->5HT2A_R binds AC_inhib Adenylyl Cyclase (Inhibition) 5HT1A_R->AC_inhib cAMP_down ↓ cAMP AC_inhib->cAMP_down PLC Phospholipase C (Activation) 5HT2A_R->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_up ↑ Intracellular Ca²⁺ IP3_DAG->Ca_up

Potential 5-HT1A and 5-HT2A receptor signaling.

Conclusion

N-methyl-2-aminoindane hydrochloride is a valuable research tool for investigating the roles of norepinephrine in the central nervous system. The protocols and data presented herein provide a foundation for researchers to safely and effectively work with this compound. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

Application Notes and Protocols for Determining NM-2-AI Monoamine Transporter Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of N-methyl-2-aminoindane (NM-2-AI) activity on the three primary monoamine transporters: the norepinephrine (B1679862) transporter (NET), the dopamine (B1211576) transporter (DAT), and the serotonin (B10506) transporter (SERT). The provided protocols detail both fluorescence-based and radiolabeled methods for determining the inhibitory potency of NM-2-AI.

Introduction to NM-2-AI and Monoamine Transporters

N-methyl-2-aminoindane (NM-2-AI) is a psychoactive substance that has been identified as a selective norepinephrine reuptake inhibitor and releasing agent.[1] Monoamine transporters are critical integral membrane proteins that regulate neurotransmission by facilitating the reuptake of neurotransmitters—norepinephrine, dopamine, and serotonin—from the synaptic cleft back into the presynaptic neuron. These transporters are key targets for a wide range of therapeutic drugs and substances of abuse. Understanding the interaction of novel compounds like NM-2-AI with these transporters is crucial for predicting their pharmacological effects and potential for therapeutic development or abuse liability.

Cell-based assays provide a controlled in vitro environment to quantify the interaction of a test compound with a specific transporter. Typically, these assays utilize human embryonic kidney 293 (HEK293) cells that are stably transfected to express a high level of a single human monoamine transporter (hNET, hDAT, or hSERT). The fundamental principle involves measuring the uptake of a labeled substrate (either fluorescent or radioactive) into these cells. The ability of a test compound, such as NM-2-AI, to inhibit this uptake is then quantified to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation: NM-2-AI Monoamine Transporter Activity

Pharmacological studies have demonstrated that NM-2-AI is a highly selective norepinephrine reuptake inhibitor.[1] Its activity at the dopamine and serotonin transporters is reported to be negligible, as it does not induce the release of dopamine or serotonin even at high concentrations.[1]

TransporterCompoundParameterValue (µM)Cell/System Type
NET NM-2-AIIC502.4In vitro (specific cell line not detailed in the source)
DAT NM-2-AIActivityNegligibleIn vitro
SERT NM-2-AIActivityNegligibleIn vitro

Experimental Protocols

Two primary methods for cell-based monoamine transporter uptake inhibition assays are detailed below: a fluorescence-based assay and a traditional radiolabeled substrate uptake assay. Both methods are applicable for assessing the activity of NM-2-AI on hNET, hDAT, and hSERT.

Protocol 1: Fluorescence-Based Monoamine Transporter Uptake Inhibition Assay

This protocol offers a non-radioactive, high-throughput compatible method for determining the inhibitory activity of NM-2-AI. It utilizes a fluorescent substrate that acts as a mimic for the natural monoamine neurotransmitters.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • NM-2-AI: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

  • Fluorescent Monoamine Transporter Substrate: A commercially available fluorescent compound that is a substrate for NET, DAT, or SERT.

  • Masking Dye: A reagent to quench extracellular fluorescence, often included in commercial assay kits.

  • Positive Control: A known inhibitor for each transporter (e.g., Desipramine for NET, GBR-12909 for DAT, and Fluoxetine for SERT).

  • Vehicle Control: Assay buffer with the same concentration of solvent used for NM-2-AI.

  • Plate: 96-well black, clear-bottom microplates.

  • Instrumentation: Fluorescence plate reader with bottom-read capabilities.

Experimental Procedure:

  • Cell Plating:

    • The day before the assay, seed the transporter-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • Compound Addition:

    • On the day of the assay, carefully aspirate the culture medium from the wells.

    • Wash the cells gently with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the desired concentration of NM-2-AI, positive control, or vehicle control to the appropriate wells. It is recommended to perform a concentration-response curve with serial dilutions of NM-2-AI.

    • Incubate for 10-20 minutes at 37°C.

  • Fluorescent Substrate Addition and Incubation:

    • Prepare the fluorescent monoamine transporter substrate solution according to the manufacturer's instructions.

    • Add 50 µL of the fluorescent substrate solution to each well.

    • Incubate the plate at 37°C for a pre-optimized time (typically 15-30 minutes) to allow for substrate uptake.

  • Masking of Extracellular Fluorescence:

    • Add the masking dye solution as recommended by the kit manufacturer to quench the fluorescence of the substrate in the assay buffer.

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent substrate (e.g., Ex: 440 nm, Em: 520 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells or with a high concentration of a known inhibitor).

    • Normalize the data to the vehicle control (100% uptake) and a saturating concentration of a known inhibitor (0% uptake).

    • Plot the percent inhibition against the logarithm of the NM-2-AI concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radiolabeled Monoamine Transporter Uptake Inhibition Assay

This protocol is a classic and highly sensitive method for determining transporter inhibition. It involves the use of a radiolabeled substrate.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing hNET, hDAT, or hSERT.

  • Cell Culture and Plating: As described in Protocol 1, but a standard 96-well tissue culture plate can be used.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4).

  • NM-2-AI: Prepare stock and serial dilutions as in Protocol 1.

  • Radiolabeled Substrate: [³H]Norepinephrine for NET, [³H]Dopamine for DAT, or [³H]Serotonin for SERT.

  • Positive Control: As described in Protocol 1.

  • Vehicle Control: As described in Protocol 1.

  • Lysis Buffer: 1% Sodium dodecyl sulfate (B86663) (SDS).

  • Scintillation Cocktail.

  • Instrumentation: Microplate scintillation counter.

Experimental Procedure:

  • Cell Plating and Preparation:

    • Plate and grow cells as described in Protocol 1.

    • On the day of the assay, wash the cells twice with 100 µL of pre-warmed assay buffer.

  • Compound Pre-incubation:

    • Add 50 µL of assay buffer containing the desired concentration of NM-2-AI, positive control, or vehicle control to the appropriate wells.

    • Incubate for 10-20 minutes at room temperature or 37°C.

  • Radiolabeled Substrate Addition and Uptake:

    • Prepare a solution of the radiolabeled substrate in assay buffer at a final concentration close to its Km value for the respective transporter.

    • Add 50 µL of the radiolabeled substrate solution to each well to initiate the uptake.

    • Incubate for a short, optimized period (typically 1-10 minutes) at room temperature or 37°C.

  • Termination of Uptake:

    • Rapidly aspirate the assay solution.

    • Wash the cells three times with 200 µL of ice-cold assay buffer to remove extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of 1% SDS lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

    • Transfer the lysate to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake from wells containing a saturating concentration of a known inhibitor.

    • Subtract the non-specific uptake from all other measurements to get the specific uptake.

    • Normalize the data as described in Protocol 1.

    • Plot and analyze the data to determine the IC50 value for NM-2-AI.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_detection Signal Detection & Analysis cell_culture Culture HEK293 cells expressing transporter cell_plating Plate cells in 96-well plate cell_culture->cell_plating add_compound Add NM-2-AI or controls cell_plating->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_substrate Add labeled substrate (fluorescent or radioactive) pre_incubate->add_substrate uptake_incubate Incubate for uptake add_substrate->uptake_incubate stop_reaction Stop uptake & Wash uptake_incubate->stop_reaction measure_signal Measure signal (Fluorescence or Radioactivity) stop_reaction->measure_signal data_analysis Data Analysis (Normalize & Curve Fit) measure_signal->data_analysis determine_ic50 Determine IC50 data_analysis->determine_ic50

Caption: General workflow for a cell-based monoamine transporter uptake inhibition assay.

nm2ai_net_interaction cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron NE Norepinephrine (NE) NET NET NE->NET Binds to NM2AI NM-2-AI NM2AI->NET Inhibits NE_reuptake NE Reuptake NET->NE_reuptake Mediates

Caption: NM-2-AI inhibits norepinephrine reuptake by blocking the norepinephrine transporter (NET).

nm2ai_selectivity cluster_transporters Monoamine Transporters NM2AI NM-2-AI NET NET NM2AI->NET Inhibits DAT DAT NM2AI->DAT No significant interaction SERT SERT NM2AI->SERT No significant interaction

Caption: NM-2-AI demonstrates high selectivity for the norepinephrine transporter (NET).

References

Application Notes and Protocols for the Use of NM-2-AI as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-aminoindane (NM-2-AI) is a psychoactive substance of the aminoindane class, structurally a rigid analogue of methamphetamine.[1][2] It has been identified as a designer drug sold online and has been detected in forensic casework, making it a relevant compound for toxicological screening.[3][4] NM-2-AI primarily acts as a selective norepinephrine (B1679862) reuptake inhibitor and releasing agent.[1] Due to its emergence in the illicit drug market, the availability of well-characterized reference standards and validated analytical methods is crucial for forensic laboratories to accurately identify and quantify this substance in biological samples. These application notes provide essential information and protocols for the use of NM-2-AI as a reference standard in a forensic toxicology setting.

Physicochemical and Pharmacological Data

A comprehensive understanding of the physicochemical and pharmacological properties of NM-2-AI is fundamental for its use as a reference standard.

PropertyValueReference
IUPAC Name N-Methyl-2,3-dihydro-1H-inden-2-amine[1]
Synonyms NM2AI, N-Methyl-2-aminoindane, N-Methyl-2-AI, AM-80[1][2]
CAS Number 24445-44-1[1]
Molecular Formula C10H13N[1]
Molar Mass 147.221 g/mol [1]
Appearance Crystalline solid[5]
Solubility DMF: 25 mg/ml; DMSO: 20 mg/ml; Ethanol: 3 mg/ml; PBS (pH 7.2): 10 mg/ml[5][6]
Storage Temperature -20°C[5][6]
Stability ≥ 2 years at -20°C[5]
Pharmacological TargetAffinity/ActivityReference
Norepinephrine Reuptake IC50: 2.4 μM[1]
TAAR1 Receptor EC50: 3.3 μM (Agonist)[1]
Alpha-2A Adrenergic Receptor Ki: 0.49 μM (Agonist)[1]
5-HT1A Receptor Ki: 3.6 μM[1]
5-HT2A Receptor Ki: 5.4 μM[1]

Metabolic Fate of NM-2-AI

Understanding the metabolism of NM-2-AI is critical for identifying appropriate biomarkers of exposure. In vivo and in vitro studies have identified several metabolites.[7][8][9] The primary metabolic pathways include N-demethylation and hydroxylation.[7][8]

NM2AI NM-2-AI Metabolite1 2-Aminoindane (2-AI) (N-demethylation) NM2AI->Metabolite1 Metabolite2 Hydroxy-NM-2-AI (Hydroxylation) NM2AI->Metabolite2 Metabolite3 Hydroxy-2-AI (Hydroxylation) Metabolite1->Metabolite3 Metabolite4 Conjugated Metabolites (e.g., Sulfates) Metabolite2->Metabolite4 Metabolite3->Metabolite4

Metabolic pathway of NM-2-AI.

Experimental Protocols

The following protocols are generalized from published analytical methods for the detection and quantification of NM-2-AI in biological matrices.[3][7] Laboratories should perform their own internal validation to ensure the method is suitable for its intended purpose.

Preparation of Reference Standard Solutions

Objective: To prepare accurate stock and working standard solutions of NM-2-AI.

Materials:

  • NM-2-AI reference standard (purity ≥98%)

  • Methanol (B129727) (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of NM-2-AI reference standard and record the weight. Dissolve the standard in a 10 mL volumetric flask with methanol. Sonicate for 5-10 minutes to ensure complete dissolution. Allow the solution to return to room temperature before filling to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or the appropriate mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Storage: Store all standard solutions at -20°C in amber vials to protect from light.

Analysis of NM-2-AI in Urine by LC-HRMS

Objective: To detect and quantify NM-2-AI and its primary metabolite, 2-aminoindane (2-AI), in urine samples.

Sample Preparation (Enzymatic Hydrolysis and Dilution):

  • To 1 mL of urine sample in a glass tube, add an internal standard.

  • Add 500 µL of acetate (B1210297) buffer (pH 5).

  • Add 20 µL of β-glucuronidase from Helix pomatia.

  • Vortex and incubate at 50°C for 1 hour to deconjugate metabolites.

  • Allow the sample to cool to room temperature.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Dilute the supernatant with the initial mobile phase as needed.

  • Transfer the final extract to an autosampler vial for LC-HRMS analysis.[3]

Instrumental Analysis (LC-HRMS):

  • LC System: Agilent 1260 Infinity or equivalent[3]

  • Mass Spectrometer: Agilent 6550 QTOF-MS/MS or equivalent high-resolution mass spectrometer[3]

  • Column: Agilent Poroshell 120 EC-C18 (100 mm x 2.1 mm, 2.7 µm) or equivalent[3]

  • Column Temperature: 50 °C[3]

  • Injection Volume: 2.5 µL[3]

  • Mobile Phase A: 5 mM Ammonium formate (B1220265) and 12.6 mM Formic Acid in Water[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min[3]

  • Gradient: 5% B initially, ramp to 30% B over 1.5 min, then to 70% B over 3 min.[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Data Acquisition: Full scan mode (m/z 50-750) with targeted MS/MS for confirmation.

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

  • Use a linear regression model with a weighting factor (e.g., 1/x) to fit the calibration curve.

  • Quantify NM-2-AI and 2-AI in the samples by interpolating their peak area ratios from the calibration curve.

  • Confirm the identity of the analytes by comparing their retention times and mass spectra (including fragment ions) with those of the reference standard.

AnalytePrecursor Ion (m/z)Product Ions (m/z)
NM-2-AI 148.1121131.0855, 115.0542, 91.0542
2-AI 134.0964117.0699, 91.0542

(Note: Exact precursor and product ions should be determined empirically on the specific instrument used.)

Analytical Workflow Diagram

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Urine, Blood, Hair) ISTD Add Internal Standard Sample->ISTD Hydrolysis Enzymatic Hydrolysis (for urine) ISTD->Hydrolysis Extraction Extraction (e.g., SPE or LLE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_HRMS LC-HRMS Analysis Evaporation->LC_HRMS Data_Processing Data Processing (Integration, Calibration) LC_HRMS->Data_Processing Quantification Quantification Data_Processing->Quantification Confirmation Confirmation (RT, Mass Spectra) Data_Processing->Confirmation Report Final Report Quantification->Report Confirmation->Report

Analytical workflow for NM-2-AI.

Conclusion

The use of a well-characterized reference standard for NM-2-AI is indispensable for the accurate and reliable identification and quantification of this substance in forensic toxicology. The provided protocols and data serve as a guide for laboratories to develop and validate their own analytical methods. As new psychoactive substances continue to emerge, the principles outlined here can be adapted for the analysis of other novel compounds.

References

Application Notes and Protocols for Studying the Effects of NM-2-AI on Locomotor Activity in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to study the effects of N-methyl-2-aminoindane (NM-2-AI) on locomotor activity in mice. The protocols are based on established methodologies and findings from existing research.

Introduction

N-methyl-2-aminoindane (NM-2-AI) is a psychoactive substance of the aminoindane class, structurally related to amphetamine and its analogues.[1] It has been identified as a novel psychoactive substance (NPS) and is sold online as a research chemical.[2] Preclinical studies in mice have been conducted to characterize its pharmacological and behavioral effects, including its impact on locomotor activity.[3] Understanding the effects of NM-2-AI on locomotion is crucial for elucidating its mechanism of action and potential for abuse.

Pharmacologically, NM-2-AI is characterized as a selective norepinephrine (B1679862) releasing agent and reuptake inhibitor.[4] Its effects on dopamine (B1211576) and serotonin (B10506) systems are less pronounced.[4] The primary active metabolite of NM-2-AI has been identified as 2-aminoindane (2AI).[3]

This document outlines detailed protocols for the open field test and the rotarod test, two standard behavioral assays used to assess locomotor activity, coordination, and motor learning in mice.

Data Presentation

The following tables summarize quantitative data from a key study investigating the effects of NM-2-AI on motor activity in mice.[3]

Table 1: Effect of NM-2-AI on Mobility Time in the Mobility Test

Dose (mg/kg, i.p.)Time PointMobility Time (seconds, mean ± SEM)
VehicleBaseline150 ± 10
115 min120 ± 8
1015 min110 ± 7**
3015 min100 ± 6
10015 min90 ± 5
30185 min180 ± 12
100185 min200 ± 15**

*p < 0.05, **p < 0.01, ***p < 0.001 versus vehicle. Data adapted from a study by Tirri et al. (2023).[3] The study observed a biphasic effect, with an initial significant decrease in exploratory activity at all doses, followed by a delayed significant stimulant effect at higher doses (30 and 100 mg/kg) after 185 minutes.[5]

Table 2: Effect of NM-2-AI on Time on Rod in the Accelerod (Rotarod) Test

Dose (mg/kg, i.p.)Time on Rod (seconds, mean ± SEM)
Vehicle120 ± 15
1115 ± 12
10150 ± 10*
30100 ± 18
10080 ± 20**

*p < 0.05, **p < 0.01 versus vehicle. Data adapted from a study by Tirri et al. (2023).[3] The results indicate that a 10 mg/kg dose of NM-2-AI facilitated locomotion, while higher doses led to a decrease in performance.[5]

Experimental Protocols

The open field test is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.[6][7][8][9]

Objective: To evaluate the effect of NM-2-AI on spontaneous locomotor activity, exploration, and anxiety-like behavior in mice.

Materials:

  • Open field arena (e.g., 50 x 50 x 50 cm), typically made of a non-porous, easily cleanable material.[8]

  • Video tracking system and software for automated recording and analysis of animal movement.[7]

  • NM-2-AI hydrochloride (or other salt form)

  • Vehicle (e.g., sterile 0.9% saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • 70% ethanol (B145695) for cleaning the arena.

Procedure:

  • Animal Acclimation: House mice in the testing facility for at least one week before the experiment. On the day of testing, transfer the mice to the testing room at least 60 minutes prior to the start of the experiment to allow for acclimation to the new environment.

  • Drug Preparation: Dissolve NM-2-AI in the vehicle to the desired concentrations (e.g., 1, 10, 30, and 100 mg/kg). Prepare a vehicle-only solution to serve as the control.

  • Drug Administration: Administer NM-2-AI or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.

  • Open Field Test:

    • Gently place a single mouse into the center of the open field arena.[9]

    • Immediately start the video recording and tracking software.

    • Allow the mouse to explore the arena freely for a predetermined duration, typically 10 to 20 minutes.[6][7]

    • After the session, carefully remove the mouse and return it to its home cage.

    • Thoroughly clean the arena with 70% ethanol and allow it to dry completely between testing each animal to eliminate olfactory cues.

  • Data Analysis: The tracking software will automatically record and analyze various parameters. Key parameters for locomotor activity include:

    • Total distance traveled

    • Time spent mobile

    • Average speed

    • To assess anxiety-like behavior, the arena can be virtually divided into a central zone and a peripheral zone. Parameters to measure include:

      • Time spent in the center zone

      • Entries into the center zone

The rotarod test is used to assess motor coordination, balance, and motor learning in rodents.[10][11][12][13][14]

Objective: To evaluate the effect of NM-2-AI on motor coordination and balance in mice.

Materials:

  • Accelerating rotarod apparatus for mice.[10]

  • NM-2-AI hydrochloride (or other salt form)

  • Vehicle (e.g., sterile 0.9% saline)

  • Syringes and needles for i.p. injection

  • 70% ethanol for cleaning the apparatus.[11]

Procedure:

  • Animal Acclimation and Training (Optional but Recommended):

    • Acclimate mice to the testing room for at least 30-60 minutes before the first session.[11]

    • For studies involving motor learning, a training phase is necessary. This typically involves placing the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for several trials over one or two days.[10]

  • Drug Preparation: Prepare NM-2-AI solutions and a vehicle control as described for the open field test.

  • Drug Administration: Administer NM-2-AI or vehicle via i.p. injection.

  • Rotarod Test:

    • At a predetermined time after injection (e.g., 15, 30, 60 minutes), place the mouse on the rotating rod.

    • Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[10][11][12]

    • Record the latency to fall from the rod. The trial ends when the mouse falls off or clings to the rod and makes a full passive rotation.[12]

    • Conduct multiple trials (typically 3) with an inter-trial interval of at least 15 minutes.[11][12]

    • Clean the rod with 70% ethanol between each mouse.[11]

  • Data Analysis: The primary measure is the latency to fall from the rod. An increase in latency suggests improved motor coordination, while a decrease indicates impairment.

Mandatory Visualization

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_oft Open Field Test cluster_rotarod Rotarod Test Animal_Acclimation Animal Acclimation (1 week) Drug_Preparation NM-2-AI & Vehicle Preparation Animal_Acclimation->Drug_Preparation Drug_Administration Drug Administration (i.p. injection) Drug_Preparation->Drug_Administration OFT_Placement Place mouse in center of arena Drug_Administration->OFT_Placement Rotarod_Placement Place mouse on accelerating rod Drug_Administration->Rotarod_Placement OFT_Recording Record for 10-20 min OFT_Placement->OFT_Recording OFT_Data Analyze locomotor & anxiety parameters OFT_Recording->OFT_Data Rotarod_Trial Record latency to fall Rotarod_Placement->Rotarod_Trial Rotarod_Data Analyze motor coordination Rotarod_Trial->Rotarod_Data

Caption: Experimental workflow for assessing NM-2-AI effects on locomotor activity.

G NM2AI NM-2-AI NET Norepinephrine Transporter (NET) NM2AI->NET Inhibits NE_release Increased Norepinephrine Release NM2AI->NE_release NE_reuptake Inhibition of Norepinephrine Reuptake NET->NE_reuptake Synaptic_NE Increased Synaptic Norepinephrine NE_release->Synaptic_NE NE_reuptake->Synaptic_NE Postsynaptic_receptors Postsynaptic Adrenergic Receptors Synaptic_NE->Postsynaptic_receptors Activates Locomotor_Activity Altered Locomotor Activity Postsynaptic_receptors->Locomotor_Activity

Caption: Proposed signaling pathway of NM-2-AI's effect on locomotor activity.

References

Probing the Psychoactive Puzzle: A Protocol for Assessing NM-2-AI's Hallucinogenic Potential via Startle and Prepulse Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of psychoactive substance research, understanding the mechanisms and effects of novel compounds is paramount. N-methyl-2-aminoindane (NM-2-AI), a stimulant of the 2-aminoindane class, has emerged as a compound of interest due to its structural analogy to methamphetamine and its suspected mild hallucinogenic properties.[1][2][3][4][5][6] To rigorously assess these potential hallucinogenic effects, researchers can employ the startle and prepulse inhibition (PPI) test, a well-established paradigm for measuring sensorimotor gating, a process often disrupted by hallucinogenic agents.[7][8][9]

This application note provides a detailed protocol for utilizing the startle/prepulse inhibition test to evaluate the effects of NM-2-AI in a rodent model. The protocol is designed for researchers, scientists, and drug development professionals seeking to characterize the psychoactive profile of this and similar compounds.

Introduction to Prepulse Inhibition and Hallucinogenic Effects

Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse).[10] This process is considered an operational measure of sensorimotor gating, the brain's ability to filter out irrelevant sensory information.[8][11] Deficits in PPI are observed in various neuropsychiatric conditions and can be induced by hallucinogenic drugs.[7][8][9] Serotonergic hallucinogens, such as LSD and psilocybin, are known to disrupt PPI, primarily through their action on the serotonin (B10506) 5-HT2A receptor.[7][8][9][12][13] Given that NM-2-AI exhibits affinity for the 5-HT2A receptor, investigating its impact on PPI is a critical step in characterizing its potential hallucinogenic activity.[2] A recent study has indeed suggested a mild hallucinogenic effect of NM-2-AI as demonstrated by alterations in the startle/prepulse inhibition test in mice.[1][3][4][5][6]

Experimental Protocol: Startle/Prepulse Inhibition Test for NM-2-AI

This protocol is adapted from established methods for assessing PPI in rodents and specific findings from studies on NM-2-AI.[1][3][4][5][6][11][14][15][16]

1. Subjects:

  • Male CD-1 or C57BL/6J mice, 8-10 weeks old.

  • Animals should be housed in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) and acclimated to the housing facility for at least one week prior to testing.

2. Apparatus:

  • Acoustic startle response chambers (e.g., SR-LAB, San Diego Instruments). Each chamber consists of a sound-attenuating enclosure with a fan for ventilation and a speaker for delivering acoustic stimuli.

  • A Plexiglas cylinder mounted on a platform within the chamber to hold the animal.

  • A piezoelectric transducer under the platform to detect and measure the animal's startle response.

3. Drug Preparation and Administration:

  • NM-2-AI hydrochloride should be dissolved in 0.9% sterile saline.

  • Administer NM-2-AI intraperitoneally (i.p.) at doses of 1, 10, and 30 mg/kg.[1][3][4][5][6] A vehicle control group (saline) must be included.

  • The injection volume should be 10 ml/kg.

4. Experimental Procedure:

  • Acclimation: Place each mouse in the startle chamber and allow a 5-minute acclimation period with a 65 dB background white noise.[1][3][4][5][6][15][17]

    • Pulse-alone trials: A 40 ms (B15284909), 120 dB white noise burst presented alone to measure the baseline startle response.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Collection: The startle response is measured as the maximal peak amplitude (in arbitrary units) occurring within a 65 ms window following the onset of the startle stimulus.

5. Data Analysis:

  • Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

  • Analyze the data using a two-way analysis of variance (ANOVA) with treatment (dose of NM-2-AI) and prepulse intensity as factors. Post-hoc tests (e.g., Tukey's or Dunnett's) can be used for pairwise comparisons against the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Expected Quantitative Data

The following table summarizes the expected outcomes based on the study by Mestria et al. (2023), which investigated the effects of NM-2-AI on startle and PPI in mice.[1][3][4][5][6]

Treatment GroupDose (mg/kg, i.p.)Startle Amplitude (Arbitrary Units)% Prepulse Inhibition (68 dB)% Prepulse Inhibition (75 dB)% Prepulse Inhibition (85 dB)
Vehicle0BaselineBaselineBaselineBaseline
NM-2-AI1No significant changeNo significant changeNo significant changeNo significant change
NM-2-AI10Significant decreaseSignificant decreaseSignificant decreaseSignificant decrease
NM-2-AI30Significant decreaseSignificant decreaseSignificant decreaseSignificant decrease

Note: This is a representative table. Actual values will vary depending on the specific experimental conditions and animal strain.

Visualizing the Experimental Workflow and Signaling Pathway

To facilitate a clear understanding of the experimental process and the underlying neurobiology, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis drug_prep NM-2-AI Dissolved in Saline injection Intraperitoneal Injection (Vehicle or NM-2-AI) drug_prep->injection animal_acclimation Mice Acclimated to Housing animal_acclimation->injection chamber_acclimation 5 min Acclimation in Startle Chamber (65 dB) injection->chamber_acclimation 15 min post-injection ppi_test Prepulse Inhibition Test (Pulse, Prepulse+Pulse, No Stimulus) chamber_acclimation->ppi_test data_collection Record Startle Amplitude ppi_test->data_collection ppi_calculation Calculate %PPI data_collection->ppi_calculation stat_analysis Statistical Analysis (ANOVA) ppi_calculation->stat_analysis

Caption: Experimental workflow for the startle/prepulse inhibition test.

signaling_pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Effects NM2AI NM-2-AI HT2A 5-HT2A Receptor NM2AI->HT2A Agonist NET Norepinephrine Transporter NM2AI->NET Reuptake Inhibitor/ Releasing Agent gating_disruption Disruption of Cortico-Striato- Pallido-Thalamic (CSPT) Circuitry HT2A->gating_disruption ppi_deficit Reduced Prepulse Inhibition gating_disruption->ppi_deficit

Conclusion

The startle and prepulse inhibition paradigm is a robust and translatable method for assessing the sensorimotor gating deficits induced by hallucinogenic compounds. The protocol detailed herein provides a framework for researchers to systematically evaluate the potential hallucinogenic effects of NM-2-AI. By quantifying the disruption of PPI, scientists can gain valuable insights into the neuropharmacological profile of this novel psychoactive substance, contributing to a more comprehensive understanding of its effects on the central nervous system. This, in turn, can inform public health and regulatory bodies and guide future drug development efforts.

References

In Silico Metabolism Prediction of N-methyl-2-aminoindane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the in silico prediction of N-methyl-2-aminoindane (NM2AI) metabolism, a crucial step in understanding its pharmacokinetic and toxicological profile. This document outlines the theoretical basis for in silico metabolism prediction, details the specific metabolites of NM2AI identified through both computational and experimental methods, and provides standardized protocols for both predictive modeling and experimental verification. The included data summaries and workflow diagrams are intended to facilitate the application of these methods in drug discovery and forensic analysis.

Introduction to In Silico Metabolism Prediction

The metabolic fate of a xenobiotic compound, such as N-methyl-2-aminoindane, is a primary determinant of its efficacy, duration of action, and potential for toxicity. Predicting metabolic pathways early in the drug discovery process can significantly reduce costs and late-stage failures.[1] In silico approaches offer a rapid and cost-effective means to screen large numbers of compounds and prioritize candidates for further development.[1][2]

These computational methods can be broadly categorized into two main types:

  • Ligand-based approaches: These methods rely on the chemical structure of the substrate to predict its metabolic fate. They often use quantitative structure-activity relationship (QSAR) models, pharmacophore modeling, or machine learning algorithms trained on large datasets of known metabolic reactions.[2][3]

  • Structure-based approaches: These methods utilize the three-dimensional structures of drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) isoforms, to model the interaction between the enzyme and the substrate.[2][4] This allows for the prediction of binding affinity and the identification of potential sites of metabolism (SOM).

The primary enzymes responsible for the metabolism of most drugs are the Cytochrome P450 (CYP) family, which catalyze a variety of oxidative reactions in what is known as Phase I metabolism.[5][6] Subsequent Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate excretion.[5] For NM2AI, both Phase I (hydroxylation, N-demethylation) and Phase II (sulfate conjugation) transformations have been identified.[7][8]

Predicted and Observed Metabolism of N-methyl-2-aminoindane

In silico predictions for NM2AI have been corroborated by in vivo and in vitro studies, providing a clearer picture of its metabolic pathways. A study utilizing MetaSite™ software for in silico prediction, followed by LC-HRMS analysis of samples from mice administered NM2AI, identified several key metabolites.[9][10] Another study using pooled human liver microsomes (pHLMs) and S9 fractions, as well as rat urine, further elucidated the metabolic fate of NM2AI.[7][8]

The principal metabolic transformations observed for NM2AI are:

  • N-demethylation: Loss of the methyl group to form 2-aminoindane (2-AI).

  • Hydroxylation: Addition of a hydroxyl group to the indane ring system, resulting in various hydroxy-NM2AI and hydroxy-2AI isomers.

  • Hydroxylamine formation: Oxidation of the nitrogen atom.[7][8]

  • Conjugation: Primarily sulfation of the hydroxylated metabolites.[7][8]

Summary of Predicted and Identified Metabolites

The following table summarizes the key metabolites of N-methyl-2-aminoindane that have been predicted by in silico models and confirmed through experimental analysis.

Metabolite ClassSpecific MetabolitePrediction/Identification MethodReference
Phase I
N-Demethylation2-aminoindane (2-AI)In silico (MetaSite™), LC-HRMS (in vivo)[9][10]
HydroxylationFour isomers of hydroxy-NM2AIIn silico (MetaSite™), LC-HRMS (in vivo)[9][10]
Two isomers of hydroxy-2AIIn silico (MetaSite™), LC-HRMS (in vivo)[9][10]
Hydroxylamine of NM2AIpHLM and pS9 incubations (in vitro)[7][8]
Phase II
ConjugationHydroxy-NM2AI sulfateLC-HRMS (rat urine)[7][8]
Hydroxy-2AI conjugateLC-HRMS (in vivo)[9][10]

Protocols

Protocol for In Silico Metabolism Prediction

This protocol provides a general workflow for predicting the metabolism of NM2AI using commercially available or open-source software. MetaSite™ was specifically used in a published study on NM2AI.[9][10]

Objective: To identify the most probable sites of metabolism (SOM) for NM2AI and predict the resulting metabolites.

Materials:

  • A computer with a licensed copy of metabolism prediction software (e.g., MetaSite™, ADMET Predictor®, Semeta™, etc.).

  • The 2D or 3D structure of N-methyl-2-aminoindane in a compatible file format (e.g., .sdf, .mol).

Procedure:

  • Input Structure: Launch the prediction software and import the chemical structure of N-methyl-2-aminoindane.

  • Select Prediction Model: Choose the appropriate prediction model. For Phase I metabolism, select models for human Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.).

  • Configure Parameters: Set the prediction parameters. This may include selecting specific CYP isoforms to include in the analysis and defining the scope of the prediction (e.g., Phase I and Phase II).

  • Run Prediction: Initiate the simulation. The software will calculate the reactivity of different atomic positions on the molecule towards the selected enzymatic reactions.

  • Analyze Results: The output will typically include:

    • A ranked list of the most likely sites of metabolism on the parent molecule.

    • The predicted structures of the primary metabolites.

    • Information on the specific CYP isoforms likely responsible for each transformation.

  • Export Data: Save the predicted metabolite structures and the SOM data for comparison with experimental results.

Protocol for In Vivo Metabolism Study and LC-HRMS Analysis

This protocol is based on the methodology described by Mestria et al. (2021) for the identification of NM2AI metabolites in biological samples.[9][10]

Objective: To identify the metabolites of NM2AI in biological samples (urine, blood, hair) from an animal model.

Materials:

  • N-methyl-2-aminoindane standard.

  • Animal model (e.g., mice).

  • Metabolic cages for urine collection.

  • Sample preparation reagents (e.g., solid-phase extraction cartridges, solvents).

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system (e.g., Orbitrap-based).

Procedure:

  • Animal Dosing: Administer a controlled dose of NM2AI to the test animals.

  • Sample Collection: Collect urine, blood, and hair samples at specified time points post-administration.

  • Sample Preparation (Urine):

    • Centrifuge the urine sample to remove particulates.

    • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

    • Elute the metabolites from the SPE cartridge.

    • Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-HRMS analysis.

  • LC-HRMS Analysis:

    • Inject the prepared sample into the LC-HRMS system.

    • Perform chromatographic separation using a suitable column and gradient elution.

    • Acquire mass spectrometry data in full scan and data-dependent MS/MS modes.

  • Data Analysis:

    • Process the raw data to identify peaks corresponding to the parent drug and its potential metabolites.

    • Determine the accurate mass of the potential metabolites and propose elemental compositions.

    • Analyze the MS/MS fragmentation patterns to elucidate the structures of the identified metabolites.

    • Compare the experimental findings with the results from the in silico prediction.

Visualizations

Logical Workflow for Integrated Metabolism Prediction

cluster_in_silico In Silico Prediction cluster_in_vivo In Vivo / In Vitro Verification in_silico_start Input NM2AI Structure select_model Select CYP450 Models in_silico_start->select_model run_prediction Run Simulation select_model->run_prediction analyze_som Analyze Sites of Metabolism (SOM) run_prediction->analyze_som predicted_metabolites Predicted Metabolites analyze_som->predicted_metabolites comparison Comparison and Correlation predicted_metabolites->comparison in_vivo_start Administer NM2AI to Animal Model sample_collection Collect Biological Samples in_vivo_start->sample_collection sample_prep Sample Preparation (SPE) sample_collection->sample_prep lc_hrms LC-HRMS Analysis sample_prep->lc_hrms identified_metabolites Identified Metabolites lc_hrms->identified_metabolites identified_metabolites->comparison final_report Final Metabolic Profile comparison->final_report

Caption: Integrated workflow for NM2AI metabolism studies.

Predicted Metabolic Pathway of N-methyl-2-aminoindane

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent N-methyl-2-aminoindane (NM2AI) demethylation 2-aminoindane (2-AI) parent->demethylation N-demethylation hydroxylation_parent Hydroxy-NM2AI Isomers parent->hydroxylation_parent Hydroxylation hydroxylation_demethylated Hydroxy-2AI Isomers demethylation->hydroxylation_demethylated Hydroxylation conjugation Sulfate Conjugates hydroxylation_parent->conjugation Sulfation hydroxylation_demethylated->conjugation Sulfation

References

Application Notes and Protocols for N-methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride powder in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes.

Physical and Chemical Properties

This compound hydrochloride is the salt form of the parent amine. The hydrochloride salt is typically a white to off-white crystalline solid.[1] Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄ClN[1][2]
Molecular Weight 183.68 g/mol [3]
CAS Number 10408-85-2[1][3]
Appearance White to off-white crystalline solid[1]
Melting Point 230-233 °C[1][4]
Solubility
DMF: 25 mg/mL[1][4]
DMSO: 20 mg/mL[1][4]
PBS (pH 7.2): 10 mg/mL[1][4]
Ethanol: 3 mg/mL[1][4]
Methanol: 1 mg/mL[1][4]

Health and Safety Information

Hazard Statements: While specific GHS classifications for this compound hydrochloride are not readily available, related aminoindan compounds are classified as harmful if swallowed.[5] It is prudent to handle this compound with care, assuming it may be harmful if ingested, inhaled, or comes into contact with skin.

Precautionary Statements:

  • Avoid breathing dust.

  • Wear protective gloves, eye protection, and a lab coat.

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Handling Procedures

Proper handling of this compound hydrochloride powder is essential to minimize exposure and prevent contamination. The following workflow outlines the recommended handling procedure.

G Workflow for Handling this compound HCl Powder cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) (Lab coat, gloves, safety glasses) prep_hood Prepare a designated workspace in a certified chemical fume hood. prep_ppe->prep_hood prep_materials Gather all necessary materials (spatula, weigh paper, vials, solvents). prep_hood->prep_materials weigh Carefully weigh the desired amount of the powder on weigh paper. prep_materials->weigh Proceed to handling transfer Transfer the powder to a suitable container. weigh->transfer decontaminate Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol). transfer->decontaminate After handling dispose Dispose of contaminated materials (gloves, weigh paper) in a designated hazardous waste container. decontaminate->dispose remove_ppe Remove PPE in the correct order. dispose->remove_ppe wash_hands Wash hands thoroughly. remove_ppe->wash_hands

Caption: Recommended workflow for the safe handling of this compound hydrochloride powder.

Storage Guidelines

Proper storage is critical to maintain the stability and purity of this compound hydrochloride powder.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended for a related compound, 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.[6]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air. Amine salts can be hygroscopic.

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and acids.[7][8][9][10] Contact with strong bases will liberate the free amine.

The following diagram illustrates the key considerations for proper storage.

G Storage Guidelines for this compound HCl Powder storage Proper Storage temp Cool & Dry (2-8°C recommended) storage->temp container Tightly Sealed Container storage->container atmosphere Protect from Moisture & Air storage->atmosphere incompatible Segregate from: - Strong Oxidizers - Strong Bases - Acids storage->incompatible

Caption: Key factors for the appropriate storage of this compound hydrochloride powder.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound hydrochloride in a suitable solvent.

Materials:

  • This compound hydrochloride powder

  • Appropriate solvent (e.g., DMSO, DMF, PBS)

  • Calibrated analytical balance

  • Volumetric flask

  • Spatula

  • Weigh paper

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Perform all operations in a chemical fume hood. Don appropriate PPE.

  • Weighing: Tare the analytical balance with a piece of weigh paper. Carefully weigh the desired mass of the powder.

  • Transfer: Transfer the weighed powder to a volumetric flask.

  • Dissolution: Add a portion of the chosen solvent to the volumetric flask. Vortex or sonicate the solution until the powder is completely dissolved.

  • Final Volume: Add the solvent to the final volume mark on the volumetric flask.

  • Mixing: Invert the flask several times to ensure a homogeneous solution.

  • Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (e.g., -20°C or -80°C for long-term storage), protected from light.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for assessing the purity of this compound hydrochloride. Method parameters may need to be optimized for your specific instrumentation and requirements.

Materials:

  • This compound hydrochloride sample

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water)

  • HPLC-grade additives (e.g., formic acid, trifluoroacetic acid)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable mobile phase or solvent (e.g., 1 mg/mL in a water/acetonitrile mixture).

  • Mobile Phase Preparation: Prepare the mobile phase(s) according to the desired gradient or isocratic method. A common mobile phase for amine compounds is a mixture of water and acetonitrile with an acidic modifier like 0.1% formic acid.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detector wavelength (a preliminary scan or literature search can determine the optimal wavelength).

  • Injection: Inject a small volume of the sample solution (e.g., 5-10 µL) onto the column.

  • Data Acquisition: Run the HPLC method and record the chromatogram.

  • Analysis: Integrate the peaks in the chromatogram. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

Disclaimer

The information provided in these application notes is intended for use by qualified professionals in a laboratory setting. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are followed. The provided protocols are general guidelines and may require optimization for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Stability of N-methyl-2,3-dihydro-1H-inden-2-amine (NMIA) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-methyl-2,3-dihydro-1H-inden-2-amine (NMIA) is a compound with limited publicly available stability data. The following information is based on the general chemical properties of secondary amines, cyclic aliphatic amines, and related indane structures. This guide is intended to provide a foundational understanding and a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of NMIA in aqueous solutions?

A1: The stability of secondary amines like NMIA in aqueous solutions is primarily influenced by several factors:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions. Amines are basic and can be protonated at acidic pH, which can alter their stability.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3][4][5] Thermal degradation can become significant, especially at temperatures above 100-120°C.[6][7]

  • Light Exposure: Aromatic and cyclic structures can be susceptible to photodegradation, where exposure to UV or visible light can induce degradation reactions.[8][9][10]

  • Presence of Oxidizing Agents: Dissolved oxygen, metal ions (like iron), and other oxidizing species can lead to oxidative degradation.[3][11][12][13]

  • Buffer Composition: Certain buffer components can react with the amine or catalyze its degradation. For instance, borate (B1201080) buffers have been observed to affect the photolysis of some compounds.

Q2: What are the likely degradation pathways for NMIA in an aqueous solution?

A2: Based on its structure as a secondary cyclic amine, potential degradation pathways include:

  • Oxidation: This is a common degradation route for amines, which can occur in the presence of oxygen.[3][11] The reaction can be catalyzed by metal ions and may lead to the formation of N-oxides, imines, or ring-opened products. The initial steps often involve the formation of radical species.[11]

  • Hydrolysis: While the amine group itself is not directly hydrolyzed, adjacent functional groups or impurities could be. More relevantly, imines formed via oxidation can be susceptible to hydrolysis.

  • Photodegradation: If NMIA absorbs light in the UV-visible spectrum, it may undergo photochemical reactions. This can involve radical mechanisms and lead to a variety of degradation products.[8][9]

Q3: How does the pH of the solution affect the stability of NMIA?

A3: The pH of an aqueous solution plays a critical role. Since NMIA is an amine, it is basic and will exist in its protonated (ammonium) form at acidic pH and as the free base at alkaline pH.[14] The protonated form is generally more water-soluble but may be less reactive towards certain nucleophilic attacks. However, acidic conditions can catalyze the hydrolysis of related structures like aminals.[2] The stability of NMIA is likely to be optimal in a specific pH range, which needs to be determined experimentally. For many amines, extreme pH values (highly acidic or highly basic) can accelerate degradation.

Q4: What are the recommended storage conditions for an aqueous stock solution of NMIA?

A4: To maximize stability, aqueous stock solutions of NMIA should generally be:

  • Stored at low temperatures: Refrigeration (2-8°C) or freezing (-20°C or lower) is recommended to slow down degradation kinetics.

  • Protected from light: Use amber vials or store in the dark to prevent photodegradation.

  • In a tightly sealed container: This minimizes exposure to atmospheric oxygen and prevents changes in concentration due to evaporation.

  • Prepared in a suitable buffer: A buffer at a pH where NMIA exhibits maximum stability should be used. This typically needs to be determined experimentally.

  • Purged with an inert gas: For long-term storage, purging the solution and headspace with nitrogen or argon can displace oxygen and minimize oxidative degradation.

Troubleshooting Guides

This section addresses common issues encountered during experiments with NMIA in aqueous solutions.

Issue 1: Rapid Loss of NMIA Concentration in Solution
Possible Cause Troubleshooting Step
High Temperature Verify the storage and experimental temperature. Avoid unnecessary exposure to elevated temperatures.[4][5]
Light Exposure Ensure the solution is protected from light by using amber vials or covering containers with aluminum foil.
Oxidative Degradation Prepare solutions with deoxygenated water. Consider adding an antioxidant if compatible with the experiment. Store under an inert atmosphere (e.g., nitrogen).[12]
Incorrect pH Measure the pH of the solution. The pH may have shifted, or the initial pH may be unsuitable. Perform a pH stability study to identify the optimal range.
Reactive Buffer Components Investigate potential interactions between NMIA and buffer species. Test stability in alternative buffer systems.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Possible Cause Troubleshooting Step
Degradation Products This is a strong indicator of NMIA degradation. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products.[6][15]
Contamination Analyze a blank (solvent/buffer only) to rule out contamination from the solvent, glassware, or analytical system.
Interaction with Column The compound might be reacting with the stationary phase of the HPLC column. Try a different column chemistry.
Sample Preparation Artifacts Review the sample preparation procedure. The compound might be degrading during extraction, dilution, or derivatization.
Issue 3: Variability in Experimental Results
Possible Cause Troubleshooting Step
Inconsistent Solution Preparation Standardize the protocol for solution preparation, including the source of water, buffer preparation, and final pH adjustment.
Solution Instability Prepare fresh solutions of NMIA for each experiment, or establish the solution's stability over the experimental timeframe to ensure its integrity.
Adsorption to Surfaces NMIA may adsorb to certain plastics or glass. Consider using silanized glassware or polypropylene (B1209903) tubes. Quantify the concentration before and after exposure to containers.

Data Presentation: Factors Influencing Amine Stability

The following table summarizes generalized stability data for secondary amines under various stress conditions. This data is illustrative and should be used as a guideline for designing studies for NMIA.

Stress Condition Parameter Typical Observation for Secondary Amines Potential Degradation Products
Acidic pH pH 1-3Can be more stable if protonated form is resistant, but hydrolysis of certain moieties can be acid-catalyzed.[2]Hydrolysis products, ring-opening products
Alkaline pH pH 10-13May be less stable due to the presence of the more reactive free base.Oxidation products
High Temperature 80°CSignificant degradation can occur over several days.[3]Thermal decomposition products, oligomers
Oxidation H₂O₂, O₂, Metal IonsRapid degradation, often catalyzed by metal ions like Fe²⁺ or Cu²⁺.[12][13]N-oxides, imines, aldehydes, ring-opened products[11]
Photostability UV Light (e.g., 254 nm)Potential for rapid degradation, especially for aromatic-containing structures.[8][9]Photolysis products

Experimental Protocols

Protocol 1: General Aqueous Stability Assessment using HPLC
  • Preparation of Stock Solution:

    • Accurately weigh NMIA and dissolve it in a suitable aqueous buffer (e.g., phosphate (B84403) buffer) to a final concentration of 1 mg/mL.

    • Ensure the pH is adjusted to the desired value (e.g., 4, 7.4, 9).

  • Sample Incubation:

    • Aliquot the stock solution into separate, sealed vials for each time point and condition.

    • For thermal stability, place vials in a temperature-controlled oven or water bath at the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • For photostability, expose vials to a controlled light source as per ICH Q1B guidelines, alongside dark controls wrapped in foil.

    • For oxidative stability, prepare a parallel set of samples in buffer containing an oxidizing agent (e.g., 0.1% H₂O₂) or sparged with oxygen.

  • Time Points:

    • Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours and 1 week).

  • HPLC Analysis:

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze using a validated stability-indicating HPLC method. The method should be able to separate the parent NMIA peak from any potential degradation products. A C18 column with a gradient of acetonitrile (B52724) and water (with a modifier like formic acid or TFA) is a common starting point.

    • Use a UV detector set to the lambda max of NMIA. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Data Analysis:

    • Calculate the percentage of NMIA remaining at each time point relative to the initial (T=0) concentration.

    • Plot the percentage of NMIA remaining versus time to determine the degradation kinetics.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare NMIA Aqueous Stock Solution ph Adjust pH start->ph aliquot Aliquot into Vials ph->aliquot temp Thermal Stress (e.g., 40°C, 60°C) aliquot->temp photo Photochemical Stress (UV/Vis Light) aliquot->photo chem Chemical Stress (e.g., Acid, Base, Oxidant) aliquot->chem sampling Sample at Time Points (0, 2, 4, 8... hrs) temp->sampling photo->sampling chem->sampling hplc HPLC/UPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Interpretation (Degradation Kinetics) hplc->data end Stability Profile data->end

Caption: Workflow for assessing the stability of NMIA under various stress conditions.

Potential Oxidative Degradation Pathway of NMIA

G NMIA NMIA (this compound) Radical Amine Radical Cation NMIA->Radical [O], -e⁻ Imine Imine Intermediate Radical->Imine -H⁺ N_Oxide N-Oxide Radical->N_Oxide +OH⁻ Ring_Opened Ring-Opened Products (e.g., Aldehydes, Carboxylic Acids) Imine->Ring_Opened +H₂O (Hydrolysis) G start Unexpected Degradation Observed? check_light Solution Protected from Light? start->check_light check_temp Temperature Controlled? check_light->check_temp Yes action_light Use Amber Vials / Dark Conditions check_light->action_light No check_o2 Oxygen Excluded? check_temp->check_o2 Yes action_temp Verify Incubator/ Bath Temperature check_temp->action_temp No check_ph pH Stable and Optimal? check_o2->check_ph Yes action_o2 Use Deoxygenated Solvents / Inert Gas check_o2->action_o2 No action_ph Perform pH Stability Study check_ph->action_ph No stable Problem Resolved check_ph->stable Yes action_light->stable action_temp->stable action_o2->stable action_ph->stable

References

Troubleshooting poor chromatographic resolution of NM-2-AI and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic resolution during the analysis of N-methyl-2-aminoindane (NM-2-AI) and its metabolites.

Troubleshooting Guides

Question 1: I am observing poor separation between the parent drug (NM-2-AI) and its primary metabolite, 2-aminoindane (2AI). What steps can I take to improve resolution?

Answer:

Poor resolution between NM-2-AI and its N-demethylated metabolite 2AI is a common challenge due to their structural similarity. Here is a systematic approach to improving their separation:

  • Mobile Phase Optimization: The composition of your mobile phase is a powerful tool for altering selectivity.[1][2]

    • Adjust Organic Modifier: If you are using acetonitrile, consider switching to methanol (B129727) or vice versa. These solvents exhibit different selectivities and can alter the elution order or improve the separation of closely related compounds.[2]

    • Modify pH: The ionization state of NM-2-AI and 2AI can be manipulated by adjusting the mobile phase pH. For basic compounds like these, operating at a pH 2-3 units below their pKa can improve peak shape and retention. Consider using a buffer such as phosphate (B84403) or formate (B1220265) to maintain a stable pH.[3]

    • Gradient Elution: Employ a shallower gradient. A slower increase in the organic solvent concentration over time can enhance the resolution of closely eluting peaks.[3]

  • Column Selection: The choice of stationary phase is critical for achieving selectivity.

    • Stationary Phase Chemistry: If you are using a standard C18 column, consider a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer different retention mechanisms and improve selectivity for these compounds.[3]

    • Particle Size and Column Dimensions: Switching to a column with a smaller particle size (e.g., sub-2 µm) or a longer column will increase efficiency and, consequently, resolution.[1][4] Be mindful that this will also increase backpressure.

  • Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

    • Increase Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) can decrease mobile phase viscosity, leading to better mass transfer and potentially sharper peaks.[3][4] However, be cautious as excessively high temperatures can degrade thermolabile compounds.[3]

  • Flow Rate Adjustment: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can lead to better resolution.[1][4]

Question 2: My chromatogram shows significant peak tailing for the hydroxylated metabolites of NM-2-AI. What is the likely cause and how can I fix it?

Answer:

Peak tailing for polar, hydroxylated metabolites is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Interactions: Free silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with the polar hydroxyl groups of the metabolites, causing tailing.

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped column to minimize the number of accessible silanol groups.

    • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.

    • Low pH: Operating at a low pH (e.g., pH 2-3) with an acidic modifier like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups and reduce peak tailing.[3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape if the analyte is partially ionized. Ensure the pH is at least 2 units away from the pKa of the hydroxylated metabolites.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5] Try reducing the injection volume or the sample concentration.

Frequently Asked Questions (FAQs)

What are the main metabolites of NM-2-AI I should expect to see?

Based on in vivo and in vitro studies, the main metabolites of NM-2-AI include:

  • 2-aminoindane (2AI)

  • Hydroxy-NM2AI (multiple isomers)

  • Hydroxy-2AI (multiple isomers)

  • Conjugated metabolites (e.g., glucuronides or sulfates) of the hydroxylated forms[6][7]

What type of analytical column is recommended for the separation of NM-2-AI and its metabolites?

A reversed-phase C18 column is a common starting point.[3] However, due to the polar nature of the metabolites, other stationary phases may provide better selectivity. Consider columns such as:

  • C8: Offers slightly less retention for hydrophobic compounds.[3]

  • Phenyl-Hexyl: Provides alternative selectivity through pi-pi interactions.[3]

  • Polar-Embedded Phases: These are designed to provide good peak shape for basic compounds and are compatible with highly aqueous mobile phases.

How can I improve the resolution of the isomeric hydroxylated metabolites?

Separating isomeric metabolites can be particularly challenging.

  • Optimize Selectivity: Focus on optimizing the mobile phase composition (organic modifier, pH, additives) and trying different stationary phases as these have the largest impact on selectivity.[1][2]

  • Increase Efficiency: Use a longer column or a column with a smaller particle size to increase the overall plate number (N) of the separation.[2]

  • Gradient Optimization: A very shallow gradient is often necessary to resolve isomers.

Quantitative Data Summary

The following table summarizes typical starting parameters for the chromatographic analysis of NM-2-AI and its metabolites based on common practices in bioanalytical method development.

ParameterRecommended Starting Conditions
Column Reversed-phase C18, 2.1 x 100 mm, 2.2 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient 5-95% B over 10-15 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL

Experimental Protocols

Protocol: LC-HRMS Analysis of NM-2-AI and its Metabolites in Urine

This protocol provides a general procedure for the analysis of NM-2-AI and its metabolites in a biological matrix.

  • Sample Preparation:

    • To 100 µL of urine, add an internal standard.

    • Perform a protein precipitation step by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Instrument: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[6][8]

    • Column: Acclaim RSLC 120 C18 (2.1 mm × 100 mm, 2.2 µm particle size).[9]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, hold for 1 minute, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 50-750.[9]

    • Resolution: 70,000 FWHM.

Visualizations

TroubleshootingWorkflow Start Poor Chromatographic Resolution Identified CheckPeakShape Assess Peak Shape (Tailing, Fronting, Broad) Start->CheckPeakShape CheckResolution Measure Resolution Between Critical Peak Pair Start->CheckResolution OptimizeMobilePhase Optimize Mobile Phase - Adjust organic modifier (ACN/MeOH) - Modify pH - Adjust buffer concentration CheckPeakShape->OptimizeMobilePhase Poor Shape CheckResolution->OptimizeMobilePhase < 1.5 OptimizeColumn Change Column - Different stationary phase (e.g., Phenyl) - Smaller particle size - Longer column CheckResolution->OptimizeColumn Still Poor OptimizeMethod Adjust Method Parameters - Lower flow rate - Optimize temperature - Steepen/shallow gradient CheckResolution->OptimizeMethod Still Poor SamplePrep Review Sample Preparation - Reduce injection volume - Check for matrix effects CheckResolution->SamplePrep Still Poor GoodResolution Resolution Acceptable CheckResolution->GoodResolution >= 1.5 OptimizeMobilePhase->CheckResolution OptimizeColumn->CheckResolution OptimizeMethod->CheckResolution SamplePrep->CheckResolution

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

MetabolicPathway NM2AI NM-2-AI Metabolite1 2-Aminoindane (2AI) NM2AI->Metabolite1 N-Demethylation Metabolite2 Hydroxy-NM2AI NM2AI->Metabolite2 Hydroxylation Metabolite3 Hydroxy-2AI Metabolite1->Metabolite3 Hydroxylation Metabolite4 Conjugated Metabolites Metabolite2->Metabolite4 Conjugation Metabolite3->Metabolite4 Conjugation

Caption: Simplified metabolic pathway of NM-2-AI.

References

Technical Support Center: N-methyl-2-aminoindane (NMAI) Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-methyl-2-aminoindane (NMAI) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is N-methyl-2-aminoindane (NMAI) and what is its primary mechanism of action?

A1: N-methyl-2-aminoindane (NMAI), also known as NM-2-AI, is a stimulant of the 2-aminoindane family and a rigid analogue of methamphetamine. Its primary mechanism of action is as a selective norepinephrine (B1679862) releasing agent. It also demonstrates affinity for several monoamine receptors, including acting as a norepinephrine reuptake inhibitor, a TAAR1 receptor agonist, and a binding agent at α2A-adrenergic, 5-HT1A, and 5-HT2A receptors.

Q2: What form of NMAI is commonly used in research and how does this affect solubility?

A2: NMAI is often supplied as a hydrochloride (HCl) salt. This salt form generally exhibits higher aqueous solubility compared to the freebase form, which is more hydrophobic. The information in this guide pertains to N-methyl-2-aminoindane hydrochloride.

Q3: What are the recommended solvents for preparing a stock solution of NMAI?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of NMAI. For aqueous-based assays, phosphate-buffered saline (PBS) at a pH of 7.2 can also be used, although the solubility is lower than in DMSO. Ethanol is another potential solvent, but with lower solubility compared to DMSO.

Q4: My NMAI solution in PBS is cloudy. What could be the cause?

A4: Cloudiness or precipitation in PBS can be due to several factors. The concentration of NMAI may have exceeded its solubility limit in PBS. Additionally, the pH of the PBS is critical; as an amine-containing compound, NMAI's solubility is pH-dependent. A drop in pH can lead to precipitation. Interactions with other salts in the buffer, especially at high concentrations or low temperatures, can also cause precipitation.

Q5: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A5: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity. However, the tolerance to DMSO can be cell-line specific, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.

Data Presentation

Table 1: Solubility of N-methyl-2-aminoindane Hydrochloride
SolventSolubilityMolar Concentration (approx.)
DMSO20 mg/mL108.8 mM
PBS (pH 7.2)10 mg/mL54.4 mM
Ethanol3 mg/mL16.3 mM
DMF25 mg/mL136.1 mM

Data is for N-methyl-2-aminoindane hydrochloride (Molar Mass: 183.7 g/mol ).

Table 2: Recommended Solvents for NMAI Stock and Working Solutions
SolventUse CaseAdvantagesDisadvantages
DMSO High-concentration stock solutionsHigh solubilityPotential for cell toxicity at higher final concentrations
PBS (pH 7.2) Aqueous stock and working solutionsBiologically compatibleLower solubility, risk of precipitation with pH changes
Ethanol Alternative for stock solutionsVolatile, can be easily removedLower solubility than DMSO, potential for cell toxicity

Troubleshooting Guide

Issue: Precipitation of NMAI upon dilution in aqueous buffer or cell culture medium.

This is a common issue when diluting a concentrated DMSO stock solution into an aqueous environment.

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc dilution_method Review Dilution Technique check_conc->dilution_method No solution Problem Solved check_conc->solution Yes, lower concentration ph_issue Check pH of Aqueous Solution dilution_method->ph_issue Technique is correct dilution_method->solution No, improve technique (e.g., vortexing) solvent_percent Is the final DMSO percentage too high? ph_issue->solvent_percent pH is optimal (7.2-7.4) ph_issue->solution No, adjust pH solvent_percent->solution No, maintain <0.5%

Caption: Workflow for troubleshooting NMAI precipitation.

  • Verify Final Concentration: Ensure the final concentration of NMAI in your assay medium is below its solubility limit in that specific medium.

  • Optimize Dilution Technique:

    • Pre-warm the medium: Warm your cell culture medium or aqueous buffer to 37°C before adding the NMAI stock solution.

    • Vortex during addition: Add the NMAI stock solution dropwise to the pre-warmed medium while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Check and Adjust pH: For amine-containing compounds like NMAI, solubility in aqueous solutions is pH-dependent. Ensure the pH of your final solution is between 7.2 and 7.4. If necessary, adjust the pH of your buffer.

  • Control Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, ideally below 0.5%. High concentrations of organic solvents can cause the compound to "crash out" of the aqueous solution.

  • Consider Alternative Solubilization Methods:

    • Acidification: Prepare the stock solution in a slightly acidic buffer (e.g., pH 5.0-6.0) to protonate the amine group and increase aqueous solubility. Neutralize to the desired pH just before use.

    • Use of Excipients: For particularly challenging situations, consider the use of solubility enhancers like cyclodextrins, which can form inclusion complexes with hydrophobic molecules and increase their aqueous solubility.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM NMAI Stock Solution in DMSO

Materials:

  • N-methyl-2-aminoindane hydrochloride (NMAI HCl)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out 18.37 mg of NMAI HCl.

  • Transfer the weighed NMAI HCl to a sterile amber microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the NMAI HCl is completely dissolved. A brief sonication may be used if necessary.

  • Store the 100 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Representative Monoamine Transporter Uptake Assay

This protocol is a representative method for assessing the inhibitory effect of NMAI on monoamine transporters (e.g., norepinephrine transporter, NET) in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, KRH)

  • NMAI stock solution (100 mM in DMSO)

  • Radiolabeled norepinephrine (e.g., [³H]norepinephrine)

  • Known NET inhibitor (e.g., desipramine) for determining non-specific uptake

  • 96-well cell culture plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Seeding: Seed the hNET-HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.

  • Preparation of Assay Plate:

    • Prepare serial dilutions of NMAI in assay buffer. Ensure the final DMSO concentration in each well does not exceed 0.5%.

    • Include wells for total uptake (vehicle control) and non-specific uptake (a saturating concentration of desipramine).

  • Assay Performance:

    • On the day of the assay, aspirate the growth medium from the cells and wash each well once with pre-warmed assay buffer.

    • Add the prepared NMAI dilutions, vehicle, or desipramine (B1205290) to the respective wells and pre-incubate for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the [³H]norepinephrine to each well at a final concentration near its Kₘ for the transporter.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 1% SDS).

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of NMAI.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizations

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NE_release Release NE_vesicle->NE_release NE_synapse Norepinephrine NE_release->NE_synapse NET Norepinephrine Transporter (NET) NE_reuptake Reuptake NE_reuptake->NET NMAI NMAI NMAI->NET Inhibition NE_synapse->NE_reuptake Adrenergic_receptor Adrenergic Receptor NE_synapse->Adrenergic_receptor signaling Postsynaptic Signaling Adrenergic_receptor->signaling

Caption: NMAI inhibits the norepinephrine transporter (NET).

start Prepare NMAI Stock Solution prepare_assay Prepare NMAI Dilutions and Controls start->prepare_assay prepare_cells Seed Cells in 96-well Plate pre_incubation Pre-incubate Cells with NMAI prepare_cells->pre_incubation prepare_assay->pre_incubation initiate_uptake Add Radiolabeled Norepinephrine pre_incubation->initiate_uptake terminate_uptake Terminate Uptake and Wash Cells initiate_uptake->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells quantify Quantify Radioactivity lyse_cells->quantify analyze Analyze Data (IC50) quantify->analyze

Caption: Experimental workflow for a monoamine uptake assay.

compound_props Compound Properties (NMAI HCl, amine) solvent_choice Solvent Choice (DMSO, PBS) compound_props->solvent_choice influences assay_compatibility Assay Compatibility (Cell Viability, Transporter Uptake) solvent_choice->assay_compatibility impacts assay_compatibility->compound_props constrains

Caption: Relationship between compound, solvent, and assay.

References

Optimizing dosage regimens for N-methyl-2-aminoindane in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers optimizing dosage regimens for N-methyl-2-aminoindane (NM-2-AI) in animal models. It includes frequently asked questions, troubleshooting advice, data summaries, and detailed experimental protocols based on available scientific literature.

Disclaimer: N-methyl-2-aminoindane (NM-2-AI) is a research chemical. All handling and experimentation should be conducted in accordance with institutional and national safety and ethical guidelines for animal research. This information is for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for NM-2-AI in mice?

A1: Based on initial in vivo studies, a dose range of 1 mg/kg to 100 mg/kg administered intraperitoneally (i.p.) has been evaluated in mice.[1][2][3][4][5] For dose-ranging studies, it is advisable to start with a low dose (e.g., 1 mg/kg) and escalate to establish a dose-response relationship for the specific endpoint being investigated.[6]

Q2: What is the primary route of administration studied for NM-2-AI?

A2: The primary route of administration documented in scientific literature for NM-2-AI in mice is intraperitoneal (i.p.) injection.[1][2][3][4]

Q3: What are the expected behavioral and physiological effects of NM-2-AI in mice?

A3: NM-2-AI has been shown to induce a range of dose-dependent effects in mice, including alterations in sensory and sensorimotor functions, changes in core body temperature, and decreased muscle strength.[1][2][4][5] It has also been observed to have a mild hallucinogenic effect.[1][3] The effects are described as less intense than those of classic stimulants.[2][3][5]

Q4: What is known about the pharmacokinetics and metabolism of NM-2-AI?

A4: Pharmacokinetic studies in mice indicate that the main active metabolite of NM-2-AI is 2-aminoindane (2-AI).[1][3][4][5] Understanding the metabolic profile is crucial for interpreting experimental outcomes.

Q5: How should NM-2-AI be prepared for administration?

A5: While the specific vehicle for NM-2-AI is not detailed in the provided search results, general best practices for administering compounds to laboratory animals should be followed. The chosen vehicle should be sterile, non-toxic, and have a pH that minimizes irritation.[7] The compound's solubility should be determined to select an appropriate solvent.

Troubleshooting Guide

Issue 1: High variability in behavioral results between animals in the same dose group.

  • Possible Cause: Inconsistent administration technique.

    • Solution: Ensure all researchers are proficient in the chosen administration route (e.g., intraperitoneal injection) to guarantee consistent delivery to the intended site. Use proper restraint techniques to minimize stress, which can be a confounding variable.[8]

  • Possible Cause: Animal stress or environmental factors.

    • Solution: Acclimate animals to the testing environment and handling procedures before the experiment begins. Maintain consistent lighting, temperature, and noise levels in the housing and testing rooms.

  • Possible Cause: Solution instability or incorrect preparation.

    • Solution: Prepare fresh solutions of NM-2-AI for each experiment. Verify calculations for dose and concentration. Ensure the compound is fully dissolved in the vehicle.

Issue 2: Unexpected animal mortality at higher doses.

  • Possible Cause: The dose exceeds the Maximum Tolerated Dose (MTD).

    • Solution: Conduct a thorough dose-range finding study to establish the MTD.[6][9] This involves starting with low doses and escalating gradually while closely monitoring for signs of severe toxicity.[6] For related aminoindanes like MDAI, high doses (40 mg/kg in rats) have been associated with serotonin (B10506) syndrome and mortality, suggesting a potential toxic ceiling for this class of compounds.[10]

  • Possible Cause: Rapid administration of the substance.

    • Solution: Administer the injection slowly and steadily to avoid acute adverse reactions.[11]

Issue 3: Observed effects do not match expected outcomes (e.g., no significant change in locomotor activity).

  • Possible Cause: The doses used are too low to elicit the desired response.

    • Solution: Review the literature and your dose-ranging data. If no toxicity is observed, consider testing a higher dose. The effects of NM-2-AI have been shown to be strongly dose-dependent.[4]

  • Possible Cause: The timing of the behavioral test does not align with the drug's peak effect.

    • Solution: Conduct a time-course study to determine the onset and duration of NM-2-AI's effects for your specific experimental paradigm. Pharmacokinetic data can help inform the optimal time points for testing.

  • Possible Cause: The chosen behavioral assay is not sensitive to the effects of NM-2-AI.

    • Solution: NM-2-AI has shown effects in tests for sensorimotor function, muscle strength, and prepulse inhibition.[1][2] Ensure your chosen assay is appropriate for detecting the suspected entactogenic and mild hallucinogenic properties of the compound.[1][3]

Data Presentation: Summary of NM-2-AI Effects in Mice

Dose (mg/kg, i.p.)Core Body TemperatureGrip StrengthMobility / Time on RodPrepulse Inhibition (PPI)
1 No significant effectNo significant effectIncreased time on rod (hyper-stimulating)Significant effect on PPI response
10 Significant decreaseSignificant reductionDecreased mobility timeNot specified
30 Significant decreaseSignificant reductionDecreased mobility timeSignificant effect on startle amplitude & PPI
100 Significant decreaseSignificant reductionDecreased mobility timeNot specified

Experimental Protocols

1. Drug Preparation and Administration (General Protocol)

This protocol is a general guideline and should be adapted based on the specific properties of NM-2-AI hydrochloride and institutional policies.

  • Objective: To prepare and administer NM-2-AI to mice via intraperitoneal (i.p.) injection.

  • Materials:

    • N-methyl-2-aminoindane (salt form, e.g., HCl)

    • Sterile vehicle (e.g., 0.9% saline)

    • Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of NM-2-AI based on the desired dose (mg/kg) and the average weight of the mice.

    • Dissolve the calculated amount of NM-2-AI in the sterile vehicle to achieve the final desired concentration. Ensure the volume for injection is appropriate for the size of the animal (typically 5-10 mL/kg for mice).

    • Vortex the solution until the compound is completely dissolved.

    • Weigh each mouse immediately before injection to calculate the precise volume to be administered.

    • Restrain the mouse firmly but gently, positioning it on its back with the head tilted slightly down.[11]

    • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[11]

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and withdraw the needle.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

2. Grip Strength Test

  • Objective: To assess skeletal muscle strength in mice following NM-2-AI administration.[2][4]

  • Apparatus: Grip strength meter with a wire grid.

  • Procedure:

    • Administer NM-2-AI or vehicle to the mice at the predetermined doses and time points.

    • At the testing time, hold the mouse by its tail and allow it to grasp the wire grid with its forepaws.

    • Gently pull the mouse backward in a horizontal plane until its grip is released.

    • The meter will record the peak force exerted by the mouse.

    • Repeat the measurement 3-5 times for each animal and calculate the average.

    • Record the data and analyze for significant differences between treatment groups.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis DoseCalc Dose Calculation & Animal Weighing SolPrep Solution Preparation (NM-2-AI in Vehicle) DoseCalc->SolPrep Admin Drug Administration (i.p. Injection) SolPrep->Admin Acclimate Acclimation Period (Time Course) Admin->Acclimate Behavior Behavioral Testing (e.g., Grip Strength, PPI) Acclimate->Behavior DataColl Data Collection Behavior->DataColl Stats Statistical Analysis DataColl->Stats Results Results & Interpretation Stats->Results

Caption: General experimental workflow for in vivo studies of NM-2-AI.

Troubleshooting_Tree Start Unexpected Results Observed (e.g., High Variability, No Effect) CheckDose Was a Dose-Range Finding Study Performed? Start->CheckDose CheckAdmin Is Administration Technique Consistent? CheckDose->CheckAdmin Yes Sol_Dose Action: Perform dose-ranging study to find MTD and effective dose. CheckDose->Sol_Dose No CheckTime Is Test Timing Based on Time-Course Data? CheckAdmin->CheckTime Yes Sol_Admin Action: Retrain personnel on standardized i.p. injection. CheckAdmin->Sol_Admin No Sol_Time Action: Conduct time-course study to find peak effect time. CheckTime->Sol_Time No Review Review Protocol & Re-run Experiment CheckTime->Review Yes Sol_Dose->CheckDose Sol_Admin->CheckAdmin Sol_Time->CheckTime

Caption: Decision tree for troubleshooting common experimental issues.

Norepinephrine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) in Vesicles Synaptic_NE Synaptic NE NE_Vesicle->Synaptic_NE Release NET Norepinephrine Transporter (NET) Adrenergic_R Adrenergic Receptors Signal Signal Transduction Adrenergic_R->Signal NM2AI NM-2-AI NM2AI->NET Blocks Reuptake & Promotes Efflux Synaptic_NE->NET Reuptake Synaptic_NE->Adrenergic_R Binds

Caption: Simplified pathway of NM-2-AI action at a noradrenergic synapse.

References

Technical Support Center: Minimizing Off-Target Effects in NM-2-AI Pharmacological Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NM-2-AI. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and minimizing off-target effects during pharmacological experiments with N-methyl-2-aminoindane (NM-2-AI). While NM-2-AI is a known psychoactive compound of the aminoindane class, comprehensive data on its specific molecular targets and off-target profile are still emerging.[1][2][3] This guide provides broadly applicable principles and protocols to ensure the rigorous interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?

A1: Off-target effects occur when a pharmacological agent, such as NM-2-AI, binds to and alters the function of molecules other than its intended biological target.[4][5] These unintended interactions are a major concern as they can lead to the misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the on-target effect.[4][5] Furthermore, off-target binding can result in cellular toxicity and may compromise the translatability of preclinical findings to clinical settings.[4][5]

Q2: What are the first steps to determine if my observed phenotype is due to an off-target interaction of NM-2-AI?

A2: A multi-faceted approach is recommended to distinguish on-target from off-target effects.[4] Key initial steps include:

  • Dose-Response Analysis: Establish a clear dose-response relationship for your intended effect. If other cellular effects appear at concentrations significantly different from the on-target IC50, it could indicate off-target activity.[6]

  • Use of a Negative Control: Employ a close chemical analog of NM-2-AI that is inactive against the presumed target.[4] If the phenotype is absent with the negative control, it's more likely to be an on-target effect.[4]

  • Orthogonal Validation: Use multiple, structurally distinct inhibitors that act on the same target.[4][5] If all compounds produce the same phenotype, it is less likely to be caused by a shared off-target.[4]

  • Genetic Validation: Utilize techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[4][5] If the phenotype observed with NM-2-AI is not replicated in the genetically modified system, it suggests the inhibitor's effect may be off-target.[5]

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: Proactive measures can significantly reduce the risk of off-target effects. A primary strategy is to use the lowest effective concentration of NM-2-AI that elicits the desired on-target effect, which can be determined from a dose-response curve.[7] Higher concentrations are more prone to engaging lower-affinity off-target molecules.[7] Additionally, ensuring compound purity and stability is crucial, as degradation products or impurities could have their own pharmacological activities.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with NM-2-AI.

Issue 1: High level of cytotoxicity observed at concentrations required for the desired effect.

  • Possible Cause: The observed cytotoxicity could be an on-target effect, or it could be due to off-target toxicity.[9]

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response analysis to determine both the IC50 for the desired biological effect and the CC50 (50% cytotoxic concentration). A significant separation between these values suggests the desired effect is not simply due to general toxicity.[9]

    • Use a Different Cell Line: Test NM-2-AI in a cell line that does not express the intended target. If cytotoxicity persists, it is likely an off-target effect.[6]

    • Mechanism of Cell Death Analysis: Investigate the mode of cell death (e.g., apoptosis, necrosis). If the mechanism does not align with the known signaling of the intended target, an off-target effect is likely.

Issue 2: Inconsistent or non-reproducible experimental results.

  • Possible Cause: This could stem from compound instability, variability in experimental conditions, or off-target effects that are sensitive to minor changes in cell state.[7]

  • Troubleshooting Steps:

    • Verify Compound Stability: Prepare fresh stock solutions of NM-2-AI in a suitable solvent like DMSO and store aliquots at -80°C to avoid repeated freeze-thaw cycles.[8]

    • Check Compound Solubility: Visually inspect for precipitation when diluting NM-2-AI into aqueous media and always include a vehicle control to rule out solvent-induced effects.[4]

    • Standardize Cell Handling: Ensure consistency in cell density, passage number, and treatment duration.

Issue 3: The observed phenotype does not match the known function of the intended target.

  • Possible Cause: The phenotype may be a result of inhibiting an unknown off-target or modulating a compensatory signaling pathway.[4][10]

  • Troubleshooting Steps:

    • Perform a Kinome-wide Selectivity Screen: This can identify other kinases that NM-2-AI may inhibit, providing clues to the unexpected phenotype.[4]

    • Pathway Analysis: Use proteomic or transcriptomic approaches to identify signaling pathways that are significantly altered by NM-2-AI treatment.[6]

    • Rescue Experiments: Attempt to reverse the phenotype by adding back downstream components of the intended signaling pathway.[8][9] If the phenotype is not rescued, it strongly suggests an off-target mechanism.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for assessing the selectivity of a novel compound like NM-2-AI.

Table 1: Kinase Selectivity Profile of NM-2-AI

Kinase TargetIC50 (nM)Target ClassComments
Target A50Primary Target Potent inhibition of the intended target.
Kinase X500Off-Target10-fold less potent than on-target.
Kinase Y2,500Off-TargetModerate off-target activity.
Kinase Z>10,000Non-TargetHigh selectivity against this kinase.

Table 2: Cellular Activity vs. Cytotoxicity

Assay TypeCell LineEC50 / IC50 (nM)CC50 (nM)Selectivity Index (CC50/IC50)
On-Target Pathway AssayCell Line A15015,000100
Off-Target Pathway AssayCell Line B3,00015,0005

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (IC50 Determination)

This protocol is used to determine the concentration of NM-2-AI required to inhibit 50% of a purified kinase's activity.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of NM-2-AI in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute these in the appropriate kinase assay buffer, ensuring the final DMSO concentration remains below 1%.[8]

  • Reaction Setup: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted NM-2-AI or a vehicle control (DMSO in buffer) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add a detection reagent that measures either the remaining ATP (e.g., via luminescence) or the amount of phosphorylated substrate (e.g., via fluorescence).[5]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol verifies that NM-2-AI inhibits the intended target within a cellular context.

  • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of NM-2-AI or a vehicle control for a predetermined time (e.g., 2 hours) at 37°C.[8]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody for the total target protein and a housekeeping protein (e.g., GAPDH) for loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. A reduction in the phosphorylated protein signal with increasing concentrations of NM-2-AI indicates target engagement.

Visualizations

Below are diagrams illustrating key concepts and workflows for minimizing off-target effects.

G cluster_0 Hypothetical Signaling Pathway for NM-2-AI NM2AI NM-2-AI TargetA On-Target A (e.g., Kinase) NM2AI->TargetA High Affinity OffTargetX Off-Target X (e.g., Related Kinase) NM2AI->OffTargetX Low Affinity DownstreamA Downstream Effector A TargetA->DownstreamA DownstreamX Downstream Effector X OffTargetX->DownstreamX PhenotypeA Desired Phenotype DownstreamA->PhenotypeA PhenotypeX Undesired Phenotype DownstreamX->PhenotypeX

A hypothetical signaling pathway for NM-2-AI.

G cluster_1 Experimental Workflow for Off-Target Validation start Observe Phenotype with NM-2-AI dose_response Perform Dose-Response Curve start->dose_response orthogonal Test Structurally Different Inhibitor dose_response->orthogonal genetic Genetic Validation (CRISPR/siRNA) orthogonal->genetic profiling Kinome/Proteome Profiling genetic->profiling on_target Conclusion: On-Target Effect profiling->on_target Consistent Data off_target Conclusion: Off-Target Effect profiling->off_target Inconsistent Data G cluster_2 Troubleshooting Logic issue Unexpected Cytotoxicity? check_conc Lowest Effective Concentration Used? issue->check_conc Yes screen Perform Broad-Panel Selectivity Screen issue->screen No, other issue on_target_tox Potential On-Target Toxicity check_conc->on_target_tox Yes optimize_conc Optimize Concentration check_conc->optimize_conc No on_target_tox->screen off_target_tox Likely Off-Target Toxicity optimize_conc->issue

References

Technical Support Center: Purification of Crude N-methyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-methyl-2,3-dihydro-1H-inden-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can arise from the synthetic route used. These may include unreacted starting materials such as 2-aminoindane, residual reagents from the N-methylation step (e.g., formaldehyde, formic acid, or methylating agents), and byproducts from side reactions. Over-alkylation leading to quaternary ammonium (B1175870) salts is also a possibility. If the synthesis starts from 2-indanone, residual ketone or the corresponding imine may be present.

Q2: My compound streaks badly on a silica (B1680970) gel column. How can I resolve this?

This is a frequent issue when purifying amines on standard silica gel. The basic amine group interacts strongly with the acidic silanol (B1196071) groups on the silica surface, leading to tailing and poor separation. To mitigate this, you can:

  • Add a basic modifier to your eluent: Incorporating a small amount of a volatile base, such as 0.5-2% triethylamine (B128534) (Et3N) or ammonia (B1221849) in methanol, into your solvent system will neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a different stationary phase: Consider using neutral or basic alumina, or a polymer-based column for chromatography.

Q3: I am trying to recrystallize my compound, but it keeps "oiling out." What should I do?

"Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid, which can trap impurities. This typically happens if the solution is supersaturated at a temperature above the compound's melting point (or the melting point of its mixture with the solvent). To prevent this:

  • Use more solvent: Add more of the "good" solvent to the hot solution to ensure that crystallization begins at a lower temperature.

  • Cool the solution slowly: Allow the flask to cool gradually to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of the pure compound to provide a nucleation site.

  • Change the solvent system: Experiment with different solvent pairs.

Q4: Is it better to purify the free base or a salt form of this compound?

Purification of the hydrochloride salt is often advantageous.[1][2] Salts of amines are typically crystalline solids with higher melting points and are less prone to oxidation than the corresponding free bases, which can be oils or low-melting solids. Recrystallization of the salt can be a very effective method for achieving high purity. The free base is more suitable for purification by column chromatography.

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired compound and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.

Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound Hydrochloride

PropertyValueReference
Molecular FormulaC₁₀H₁₃N · HCl[1]
Molecular Weight183.68 g/mol [1]
AppearanceCrystalline solid[3]
Purity (Commercial)≥98%[1][3]
Solubility (in mg/ml)
DMF25 mg/ml[3]
DMSO20 mg/ml[3]
PBS (pH 7.2)10 mg/ml[3]
Ethanol3 mg/ml[3]
Methanol1 mg/ml[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Free Base)

This protocol is designed for the purification of the free base form of this compound.

1. Materials:

  • Crude this compound
  • Silica gel (230-400 mesh)
  • Dichloromethane (DCM)
  • Methanol (MeOH)
  • Triethylamine (Et₃N)
  • Hexane (B92381)
  • Ethyl Acetate (EtOAc)
  • Glass chromatography column
  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of a non-polar solvent (e.g., Hexane or DCM) and a polar solvent (e.g., EtOAc or MeOH), with the addition of ~1% Et₃N. Aim for an Rf value of 0.2-0.3 for the desired compound. A common system for amines is DCM:MeOH:Et₃N (e.g., 95:4:1).
  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent component. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
  • Elution: Begin elution with the determined solvent system. Collect fractions and monitor their composition by TLC.
  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free base.

Protocol 2: Purification by Salt Formation and Recrystallization (Hydrochloride Salt)

This is a highly effective method for achieving high purity.

1. Materials:

  • Crude this compound
  • Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether or concentrated HCl)
  • Isopropanol (B130326) (IPA)
  • Diethyl ether or Hexane (as anti-solvent)
  • pH paper or meter

2. Procedure:

  • Salt Formation:
  • Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
  • Cool the solution in an ice bath.
  • Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring until the solution is acidic (pH ~1-2).
  • The hydrochloride salt should precipitate. If it does not, the addition of an anti-solvent like cold hexane may be required.
  • Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.
  • Recrystallization:
  • Based on solubility data, a solvent system like ethanol/diethyl ether or isopropanol/hexane can be effective.
  • Place the crude hydrochloride salt in a flask.
  • Add a small amount of the primary solvent (e.g., hot isopropanol) until the solid just dissolves.
  • If necessary, filter the hot solution to remove any insoluble impurities.
  • Allow the solution to cool slowly to room temperature.
  • If crystals do not form, place the flask in an ice bath or add a small amount of an anti-solvent (e.g., cold diethyl ether or hexane) dropwise until the solution becomes cloudy.
  • Allow sufficient time for crystallization to complete.
  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude Crude N-methyl-2,3-dihydro- 1H-inden-2-amine col_chrom Column Chromatography (Free Base) crude->col_chrom Option 1 salt_form Salt Formation (HCl) crude->salt_form Option 2 analysis Purity & Structural Confirmation (HPLC, LC-MS, NMR) col_chrom->analysis recryst Recrystallization salt_form->recryst recryst->analysis pure_product Pure Product (>98%) analysis->pure_product

Caption: Purification workflow for this compound.

Troubleshooting Recrystallization

G start Start Recrystallization dissolve Dissolve crude salt in min. hot solvent start->dissolve slow_cool Cool slowly to RT, then chill dissolve->slow_cool oiling_out Compound 'oils out'? no_crystals No crystals form upon cooling? oiling_out->no_crystals No add_solvent Add more hot solvent, re-heat to dissolve oiling_out->add_solvent Yes collect Collect Crystals no_crystals->collect No scratch Scratch flask or add seed crystal no_crystals->scratch Yes add_antisolvent Add anti-solvent dropwise no_crystals->add_antisolvent Still No slow_cool->oiling_out add_solvent->dissolve scratch->collect add_antisolvent->collect

Caption: Troubleshooting guide for the recrystallization of the hydrochloride salt.

References

Interpretation of mass spectrometry fragmentation patterns for NM-2-AI metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the interpretation of mass spectrometry fragmentation patterns for N-methyl-2-aminoindane (NM-2-AI) metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of NM-2-AI observed in mass spectrometry?

A1: In vivo and in vitro studies have identified several primary metabolites of NM-2-AI. The main metabolic pathways are N-demethylation and hydroxylation. The major metabolites you are likely to encounter are:

  • 2-Aminoindane (2-AI): Formed via N-demethylation of NM-2-AI.[1][2][3][4]

  • Hydroxy-NM-2-AI: NM-2-AI with a hydroxyl group added, often forming diastereomers.[1][2][3][4]

  • Hydroxy-2-AI: 2-AI with an added hydroxyl group, also can exist as diastereomers.[1][2]

  • Hydroxylamine of NM-2-AI: Formed through N-oxidation.[3][4]

  • Conjugated metabolites: Hydroxylated metabolites can further undergo phase II metabolism to form conjugates, such as sulfates.[3][4]

Q2: What are the characteristic fragmentation patterns for the core aminoindane structure?

A2: The fragmentation of the 2-aminoindane structure typically involves the cleavage of the amino group and fragmentation of the indane ring system. For 2-aminoindane (2-AI), a key fragment is the indan (B1671822) ion at m/z 117.0698. Further fragmentation of the ring can lead to the formation of a stable tropylium (B1234903) ion at m/z 91.0542.[3] These fragments are important diagnostic ions when analyzing NM-2-AI and its metabolites.

Q3: How can I differentiate between hydroxylated isomers of NM-2-AI and 2-AI using mass spectrometry?

A3: Differentiating between hydroxylated isomers can be challenging and typically relies on a combination of chromatographic separation and careful analysis of fragmentation patterns. While the precursor ion mass will be the same for isomers, the relative abundances of fragment ions may differ depending on the position of the hydroxyl group. The stability of the resulting fragment ions can be influenced by the hydroxylation site. For definitive identification, comparison with a certified reference standard is recommended.

Q4: What are common sources of error in the interpretation of NM-2-AI metabolite mass spectra?

A4: Common errors include:

  • Co-elution of isomers: If chromatographic separation is not optimal, isomers can co-elute, leading to a mixed fragmentation spectrum that is difficult to interpret.

  • In-source fragmentation: High source temperatures or voltages can cause the parent molecule to fragment before entering the mass analyzer, complicating the identification of the true precursor ion.

  • Matrix effects: Components of the biological matrix (e.g., urine, plasma) can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification and potentially obscuring low-abundance metabolites.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor signal or no peak detected for expected metabolites - Inefficient sample extraction- Ion suppression from matrix components- Incorrect instrument parameters (e.g., ionization mode, collision energy)- Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- Dilute the sample or use a more effective sample cleanup method.- Ensure the mass spectrometer is in the correct positive electrospray ionization (ESI+) mode. Optimize collision energy for each metabolite if possible.
Unusually complex or noisy spectra - Contamination from sample collection tubes, solvents, or labware- High chemical background in the LC-MS system- Use high-purity solvents and pre-cleaned collection tubes.- Run system blanks to identify sources of contamination.- Perform a system bake-out or flush with a strong solvent mixture to clean the LC and MS components.
Difficulty in distinguishing between parent drug and N-demethylated metabolite (NM-2-AI vs. 2-AI) - In-source fragmentation of NM-2-AI leading to a peak at the m/z of 2-AI.- Reduce the source temperature and/or fragmentor voltage to minimize in-source fragmentation.- Analyze a pure standard of NM-2-AI to determine the extent of in-source fragmentation under your experimental conditions.
Inconsistent retention times - Changes in mobile phase composition- Column degradation- Fluctuation in column temperature- Prepare fresh mobile phase daily.- Use a guard column and replace the analytical column when performance degrades.- Ensure the column oven is maintaining a stable temperature.

Quantitative Data Summary

The following table summarizes the expected protonated molecular ions and key fragment ions for NM-2-AI and its major metabolites based on high-resolution mass spectrometry (HRMS) data.

Compound Formula Precursor Ion [M+H]+ (m/z) Major Fragment Ions (m/z) Proposed Fragment Structure/Loss
NM-2-AI C10H13N148.1121133.0883117.069891.0542[M+H - CH3]+Indan ionTropylium ion
2-Aminoindane (2-AI) C9H11N134.0964117.0698115.054291.0542[M+H - NH3]+Indan fragmentTropylium ion
Hydroxy-NM-2-AI C10H13NO164.1070146.0964131.0726117.0698[M+H - H2O]+[M+H - H2O - CH3]+Indan ion
Hydroxy-2-AI C9H11NO150.0913132.0808117.0698[M+H - H2O]+Indan ion
Hydroxylamine-NM-2-AI C10H13NO164.1070148.1121133.0883[M+H - O]+[M+H - O - CH3]+

Experimental Protocols

A typical experimental workflow for the identification of NM-2-AI metabolites involves sample preparation, liquid chromatography, and high-resolution mass spectrometry.

1. Sample Preparation (Urine)

  • Enzymatic Hydrolysis: To cleave conjugated metabolites, urine samples can be treated with β-glucuronidase/arylsulfatase.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) and water.

    • Load the pre-treated urine sample.

    • Wash the cartridge with water, dilute acid, and an organic solvent to remove interferences.

    • Elute the analytes with a basic organic solvent mixture (e.g., methanol with ammonia).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is suitable for separating NM-2-AI and its metabolites.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Gradient: A typical gradient might start at a low percentage of Solvent B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.

  • Flow Rate: Approximately 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.

3. High-Resolution Mass Spectrometry (HRMS)

  • Ionization: Heated Electrospray Ionization (HESI) in positive mode (ESI+).

  • Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM).

  • Mass Analyzer: An Orbitrap or similar high-resolution mass analyzer is recommended for accurate mass measurements.

  • Collision Gas: Nitrogen or argon.

  • Collision Energy: A stepped collision energy (e.g., 15, 30, 45 eV) can be used in dd-MS2 to generate a comprehensive fragmentation spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe reconstitution Reconstitution spe->reconstitution lc Liquid Chromatography (LC) reconstitution->lc hrms High-Resolution Mass Spectrometry (HRMS) lc->hrms data_acquisition Data Acquisition (Full Scan & MS/MS) hrms->data_acquisition metabolite_id Metabolite Identification data_acquisition->metabolite_id fragmentation_pathway cluster_pathways Fragmentation Pathways NM2AI NM-2-AI [C10H14N]+ m/z 148.1121 fragment_133 [C9H11N]+ m/z 133.0883 NM2AI->fragment_133 -CH3 fragment_117 Indan ion [C9H9]+ m/z 117.0698 NM2AI->fragment_117 -C2H4N demethylation Loss of CH3 -15 Da indan_formation Loss of C2H4N -43 Da tropylium_formation Loss of C2H2 -26 Da fragment_91 Tropylium ion [C7H7]+ m/z 91.0542 fragment_117->fragment_91 -C2H2

References

Addressing variability in animal behavioral responses to N-methyl-2-aminoindane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl-2-Aminoindane (NM-2-AI) Animal Studies

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers address and manage variability in animal behavioral responses to N-methyl-2-aminoindane (NM-2-AI).

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the pharmacology and expected behavioral outcomes of NM-2-AI administration in animal models.

Q1: What is N-methyl-2-aminoindane (NM-2-AI) and what is its primary mechanism of action?

A1: N-methyl-2-aminoindane (NM-2-AI) is a psychoactive substance of the 2-aminoindane class, structurally related to amphetamine.[1][2] In vitro, it acts as a highly selective norepinephrine (B1679862) reuptake inhibitor and releasing agent.[1] Unlike typical amphetamines, it does not appear to cause significant dopamine (B1211576) or serotonin (B10506) release, even at high concentrations.[1] However, it also shows affinity for other targets, including the TAAR1 receptor, Alpha-2A adrenergic receptor, and serotonin 5-HT1A and 5-HT2A receptors, which may contribute to its complex behavioral profile.[1]

Q2: What are the expected behavioral effects of NM-2-AI in rodents?

A2: The behavioral effects of NM-2-AI can be considered atypical for a classical stimulant.[3][4][5] Instead of the expected hyperlocomotion, studies in mice have demonstrated dose-dependent decreases in sensorimotor functions and mobility.[3][5][6] Observed effects include alterations in sensory and physiological functions, reduced strength, and potential mild hallucinogenic-like activity.[3][4][5] Researchers should not expect a simple dose-dependent increase in locomotor activity as seen with substances like cocaine or amphetamine.

Q3: How is NM-2-AI metabolized and could this contribute to response variability?

A3: NM-2-AI is metabolized in the body, with one of its main active metabolites being 2-aminoindane (2-AI).[3][5][6] The metabolism of the related compound 2-AI involves the enzyme N-acetyl transferase 2 (NAT2), which is known to be polymorphically expressed in humans and other species.[7] Genetic variations in metabolic enzymes like NAT2 can lead to differences in how quickly the drug is processed and eliminated, representing a significant potential source of inter-individual variability in behavioral responses.[8]

Q4: What is a typical dose range for NM-2-AI in mice?

A4: Based on published literature, acute intraperitoneal (i.p.) injections in mice have been studied in a range of 1 mg/kg to 100 mg/kg.[3][5][6] A dose of 1 mg/kg may be considered a light/threshold dose, while 10-30 mg/kg produces more robust effects, and 100 mg/kg is a very high dose.[3] It is critical for researchers to perform a dose-response study within their specific experimental conditions to determine the optimal dose range.

Part 2: Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues encountered during behavioral experiments with NM-2-AI.

Problem 1: High inter-individual variability in behavioral responses within the same experimental group.

  • Potential Cause 1: Genetic Differences: Outbred stocks of rodents (e.g., Sprague Dawley rats, Swiss Webster mice) have greater genetic diversity than inbred strains. This can lead to significant differences in drug metabolism and receptor sensitivity.[8][9]

    • Solution: Whenever possible, use an inbred strain (e.g., C57BL/6J, BALB/c) to reduce genetic variability.[10] If using an outbred stock, increase the sample size (n) to ensure sufficient statistical power to detect effects despite individual differences.

  • Potential Cause 2: Subject-Specific Factors: The age, sex, and health status of animals can significantly impact their response to psychoactive compounds.[8] Hormonal cycles in females can also be a major source of variation.

    • Solution: Ensure all animals in an experiment are of the same sex and within a narrow age and weight range. Track and report the estrous cycle stage of female rodents if they are used. Exclude any animals that show signs of illness.

  • Potential Cause 3: Environmental Stressors: Stress from handling, injection procedures, or social isolation can alter an animal's physiological state and its response to a drug.[11] Stress can induce cross-sensitization to psychostimulants.[11]

    • Solution: Handle animals consistently and habituate them to all experimental procedures (e.g., transport, handling, injection with saline) for several days before the experiment begins.

Problem 2: Unexpected behavioral outcomes (e.g., sedation or decreased locomotion instead of stimulation).

  • Potential Cause 1: Atypical Pharmacology of NM-2-AI: Unlike traditional stimulants, NM-2-AI is primarily a norepinephrine agent with complex receptor interactions.[1] Studies show it can decrease mobility and sensorimotor function.[3][5] This is an expected, though atypical, effect.

    • Solution: Re-evaluate experimental expectations. The primary effect may not be hyperlocomotion. Consider adding other behavioral assays that measure different aspects of behavior, such as sensory processing (prepulse inhibition), motor coordination (rotarod), or anxiety (elevated plus maze), to better characterize the drug's profile.

  • Potential Cause 2: Environmental Context: The behavioral effects of a stimulant can be dramatically modulated by the novelty of the testing environment.[12] A drug may produce robust locomotor activation in a novel environment but have little effect in a familiar (home cage) environment.[12]

    • Solution: Standardize the level of environmental novelty. For locomotor studies, always test animals in an apparatus to which they have not been previously habituated for long periods on the test day. Clearly define and maintain consistent habituation protocols.

Problem 3: Results are not reproducible across different experiments or laboratories.

  • Potential Cause 1: Differences in Experimental Protocols: Minor variations in protocols, such as habituation time, apparatus dimensions, lighting conditions, or time of day for testing, can significantly alter behavioral outcomes.

    • Solution: Adhere strictly to a detailed, standardized protocol (See Part 4). Document all experimental parameters meticulously, including ambient room temperature, humidity, light levels (in lux), and time of testing relative to the light/dark cycle.

  • Potential Cause 2: Drug Compound Integrity: The stability, purity, and salt form (e.g., hydrochloride vs. freebase) of the NM-2-AI can affect its potency and solubility.

    • Solution: Source the compound from a reputable supplier providing a certificate of analysis.[13][14] Store the compound under the recommended conditions (e.g., cool, dark, dry). Prepare fresh solutions for each experiment and verify the pH of the final solution administered to the animals.

Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for addressing inconsistent experimental results.

G start Inconsistent or Unexpected Results check_drug Step 1: Verify Compound & Formulation start->check_drug sub_drug1 Purity & Source? check_drug->sub_drug1 sub_drug2 Fresh Solution? pH? check_drug->sub_drug2 sub_drug3 Correct Dose Calc? check_drug->sub_drug3 check_animal Step 2: Assess Animal Factors sub_animal1 Inbred vs. Outbred? check_animal->sub_animal1 sub_animal2 Age/Sex/Health? check_animal->sub_animal2 sub_animal3 Metabolic Variability? check_animal->sub_animal3 check_env Step 3: Evaluate Environmental & Procedural Factors sub_env1 Protocol Adherence? check_env->sub_env1 sub_env2 Environmental Novelty? check_env->sub_env2 sub_env3 Consistent Handling? check_env->sub_env3 sub_drug1->check_animal sub_drug2->check_animal sub_drug3->check_animal sub_animal1->check_env sub_animal2->check_env sub_animal3->check_env resolve Hypothesis Refined & Variability Controlled sub_env1->resolve sub_env2->resolve sub_env3->resolve

Caption: Troubleshooting workflow for NM-2-AI experiments.

Part 3: Quantitative Data & Mechanism of Action

Summary of Behavioral Effects in Mice

The following table summarizes quantitative data from a study investigating the acute effects of NM-2-AI administered intraperitoneally (i.p.) in mice.[3][6]

Behavioral or Physiological TestDose (mg/kg, i.p.)Result (Compared to Vehicle Control)
Mobility Time 30Significant Decrease
100Significant Decrease
Motor Coordination (Time on Rod) 30Significant Decrease
100Significant Decrease
Grip Strength 10Significant Decrease
30Significant Decrease
100Significant Decrease
Core Body Temperature 100Significant Decrease
Prepulse Inhibition (PPI) 30Significant Decrease (at 85 dB prepulse)
Proposed Mechanism of Action

The diagram below illustrates the primary proposed mechanism of action for NM-2-AI at the neuronal synapse, highlighting its interaction with monoamine transporters and other key receptors.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal NE Norepinephrine (NE) NM2AI NM-2-AI NET NE Transporter (NET) NM2AI->NET Blocks Reuptake & Promotes Efflux TAAR1 TAAR1 NM2AI->TAAR1 Agonist NET->NE Reuptake NE_out NE NET->NE_out Efflux VMAT2 VMAT2 Alpha2A α2A-Adrenergic (Agonist) NE_effect Increased Norepinephrine Signaling HT1A 5-HT1A (Binding) HT2A 5-HT2A (Binding) NE_out->Alpha2A Binds NM2AI_cleft NM-2-AI NM2AI_cleft->Alpha2A Binds NM2AI_cleft->HT1A Binds NM2AI_cleft->HT2A Binds

Caption: Proposed synaptic mechanism of NM-2-AI.

Part 4: Key Experimental Protocols

This section provides standardized methodologies for common behavioral assays used to assess the effects of psychostimulants.

Protocol 1: Locomotor Activity Assessment (Open Field Test)

This protocol measures spontaneous locomotor activity and is sensitive to the effects of stimulant drugs.

  • 1. Apparatus:

    • A square arena (e.g., 40 x 40 x 40 cm) made of a non-porous, neutral-colored material (e.g., gray PVC or Plexiglas).

    • The arena should be equipped with a grid of infrared photobeams to automatically track horizontal and vertical movements (rears). Alternatively, a video camera mounted above the arena can be used with tracking software.

    • The apparatus should be in a sound-attenuated room with consistent, diffuse lighting (e.g., 20-50 lux).

  • 2. Animal Subjects:

    • Male or female mice (e.g., C57BL/6J, 8-12 weeks old). Group-housed animals should be acclimated to the facility for at least one week before testing.

  • 3. Procedure:

    • a. Habituation: Transport animals to the testing room at least 60 minutes before the experiment begins to acclimate to the ambient conditions.

    • b. Drug Administration: Administer NM-2-AI or vehicle (e.g., 0.9% saline) via the desired route (e.g., intraperitoneal, i.p.). The injection volume should be consistent (e.g., 10 mL/kg).

    • c. Testing: Immediately after injection (or after a specified pretreatment time), place the animal in the center of the open field arena.

    • d. Data Collection: Record activity for 60-120 minutes. Key parameters to measure include:

      • Total distance traveled (cm)

      • Time spent in the center zone vs. periphery

      • Number of vertical rears

      • Stereotyped behaviors (e.g., repetitive head movements, circling)

  • 4. Data Analysis:

    • Analyze data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Use appropriate statistical tests (e.g., two-way ANOVA with factors of Treatment and Time) to compare drug-treated groups to the vehicle control group.

  • 5. Inter-Trial Procedure:

    • Thoroughly clean the arena with a 70% ethanol (B145695) solution followed by water between each animal to eliminate olfactory cues.

Experimental Workflow Diagram

G acclimate 1. Acclimate Animals to Facility (1 week) handle 2. Habituate to Handling & Saline Injections (3 days) acclimate->handle test_acclimate 3. Acclimate to Testing Room (60 min) handle->test_acclimate drug_admin 4. Drug/Vehicle Administration (i.p.) test_acclimate->drug_admin behavior_test 5. Place in Apparatus & Begin Behavioral Recording drug_admin->behavior_test data_collect 6. Record Data (e.g., 60-120 min) behavior_test->data_collect clean 7. Clean Apparatus (70% Ethanol) data_collect->clean analyze 8. Statistical Analysis (e.g., ANOVA) data_collect->analyze Experiment Complete clean->drug_admin Next Animal

Caption: Standardized workflow for a behavioral pharmacology experiment.

References

Matrix effect considerations in LC-MS analysis of NM-2-AI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effect-related challenges during the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Methyl-2-aminoindane (NM-2-AI).

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of LC-MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, or tissue homogenate).[1][2] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[3] Both effects can severely compromise the accuracy, precision, and sensitivity of a quantitative bioanalytical method, as they are often invisible in the chromatogram but have a significant impact on analytical performance.[1]

Q2: What are the primary causes of matrix effects when analyzing biological samples for NM-2-AI?

A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with NM-2-AI and interfere with the ionization process in the mass spectrometer's source.[4] Common culprits include:

  • Phospholipids (B1166683): Abundant in plasma and serum, they are a major source of ion suppression.[1]

  • Salts and Buffers: Can alter the droplet formation and evaporation efficiency in the ion source.[2][5]

  • Endogenous Metabolites: Small molecules in the biological matrix can compete with the analyte for ionization.[5]

  • Proteins: While often removed during sample preparation, residual proteins can still cause interference.[5]

Exogenous substances, such as anticoagulants (e.g., EDTA, heparin) or dosing vehicles, can also contribute to matrix effects.[5]

Q3: How can I determine if my NM-2-AI analysis is suffering from matrix effects?

A3: Two primary experimental methods are used to assess matrix effects.[6] The post-column infusion method provides a qualitative assessment, identifying retention time regions where ion suppression or enhancement occurs.[7] The post-extraction spike method provides a quantitative measurement of the matrix effect by comparing the analyte's response in a pure solvent versus its response in an extracted blank matrix.[1][8] This latter method is used to calculate a Matrix Factor (MF).

Q4: My stable isotope-labeled internal standard (SIL-IS) for NM-2-AI isn't compensating for the matrix effect. What could be the cause?

A4: This typically occurs when the internal standard and the analyte are affected differently by the co-eluting matrix components.[4] A common reason is a slight difference in retention time. Even for a SIL-IS, minor chromatographic shifts (an "isotope effect") can cause the analyte and the IS to elute into slightly different matrix environments, leading to different degrees of ion suppression or enhancement.[4] It is critical to verify that the analyte and the internal standard co-elute perfectly.[4]

Troubleshooting Guides

Problem 1: Poor accuracy and reproducibility in my NM-2-AI quantification.

This is a classic symptom of uncorrected matrix effects. Different biological samples have varying compositions, leading to inconsistent ion suppression or enhancement between samples.

  • Step 1: Quantify the Matrix Effect: Perform the post-extraction spike experiment detailed in the "Experimental Protocols" section to calculate the Matrix Factor (MF) across at least six different lots of your biological matrix.[4][5] A high variability in the MF indicates a significant relative matrix effect.

  • Step 2: Optimize Sample Preparation: Your goal is to remove the interfering components. If you are using a simple protein precipitation method, consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[9] SPE, in particular, can be highly effective at removing phospholipids and other interferences.[4]

  • Step 3: Improve Chromatographic Separation: Modify your LC method to separate NM-2-AI from the regions of ion suppression.[9] You can identify these regions using the post-column infusion experiment. Adjusting the mobile phase composition, gradient slope, or switching to a different column chemistry (e.g., a PFP column for separating structurally similar compounds) can be effective.[10]

Problem 2: Low sensitivity or inability to reach the required lower limit of quantitation (LLOQ) for NM-2-AI.

This is often caused by significant ion suppression, where the matrix components reduce the signal intensity of your analyte.

  • Step 1: Confirm Ion Suppression: Use the post-column infusion technique to visualize at which point during your chromatographic run the suppression occurs. If it coincides with the retention time of NM-2-AI, suppression is the likely cause.

  • Step 2: Dilute the Sample: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample with the mobile phase or an appropriate solvent.[8] However, this will also dilute your analyte, so this strategy is only feasible if your assay has sufficient sensitivity to begin with.[8]

  • Step 3: Enhance Sample Cleanup: As with reproducibility issues, improving the sample cleanup is crucial. SPE methods are particularly effective in producing cleaner extracts, which can significantly boost sensitivity by reducing ion suppression.[10][11]

  • Step 4: Check MS Source Conditions: Optimize ion source parameters (e.g., gas flows, temperatures, spray voltage) to ensure the most efficient ionization of NM-2-AI, which can sometimes help mitigate the impact of interfering compounds.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This method quantitatively determines the extent of matrix effects by calculating the Matrix Factor (MF).[4]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (NM-2-AI) and its internal standard (IS) at low and high concentration levels into the final chromatography mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process blank biological matrix samples from at least six different sources through the entire extraction procedure. Spike NM-2-AI and IS into the final, extracted matrix at the same low and high concentrations as Set A.[4]

    • Set C (Pre-Spiked Matrix for Recovery): Spike NM-2-AI and IS into the blank biological matrix before the extraction procedure at the same concentrations. (This set is used to evaluate extraction recovery, not the matrix effect itself).

  • Analyze Samples: Analyze all three sets using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)

    • IS-Normalized MF: IS-Normalized MF = (Peak Response Ratio of Analyte/IS in Set B) / (Peak Response Ratio of Analyte/IS in Set A)

Data Interpretation:

Matrix Factor (MF) ValueInterpretation
MF = 1No matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement

A coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots of ≤15% is generally considered acceptable.[5]

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)

This experiment identifies the retention time windows where co-eluting matrix components cause ion suppression or enhancement.[7]

Methodology:

  • Setup: Arrange a 'T' junction to connect the LC column outlet to both the mass spectrometer and a syringe pump.

  • Infusion: Use the syringe pump to deliver a constant, low-flow infusion of a standard solution containing NM-2-AI and its IS directly into the MS source. This will create a stable baseline signal.

  • Injection: While the analyte is being infused, inject a blank, extracted matrix sample onto the LC column and run your standard chromatographic method.

  • Analysis: Monitor the baseline signal of the infused analyte. Any deviation (dip or rise) from the stable baseline indicates a region where matrix components are eluting and causing ion suppression or enhancement, respectively.[3]

Visualizations

G cluster_0 Troubleshooting Workflow for Matrix Effects cluster_1 Mitigation Strategies start Problem Observed (Poor Accuracy, Low Sensitivity) quantify 1. Quantify ME (Post-Extraction Spike) start->quantify qualify 2. Qualify ME (Post-Column Infusion) start->qualify evaluate Evaluate Results quantify->evaluate qualify->evaluate sample_prep Optimize Sample Prep (SPE, LLE) evaluate->sample_prep High/Variable ME chromatography Optimize Chromatography (Gradient, Column) evaluate->chromatography Co-elution with Suppression Zone dilution Dilute Sample evaluate->dilution Minor ME validate Re-Validate Method sample_prep->validate chromatography->validate dilution->validate end Successful Analysis validate->end Pass fail Problem Persists validate->fail Fail fail->evaluate

Caption: A workflow for identifying and mitigating matrix effects.

G cluster_0 Post-Extraction Spike Method for Matrix Factor (MF) Calculation set_a Set A: Analyte in Solvent lcms LC-MS Analysis set_a->lcms set_b Set B: Analyte in Extracted Blank Matrix set_b->lcms resp_a Peak Response A lcms->resp_a resp_b Peak Response B lcms->resp_b calc MF = (Response B) / (Response A) resp_a->calc resp_b->calc G cluster_0 Post-Column Infusion Experimental Setup lc LC System (Inject Blank Matrix) t_junction T-Junction lc->t_junction syringe Syringe Pump (Infuse Analyte Standard) syringe->t_junction ms Mass Spectrometer (Monitor Analyte Signal) t_junction->ms

References

Refinement of protocols for synthesizing 2-aminoindane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-aminoindane derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-aminoindane derivatives?

A1: Several common methods are employed for the synthesis of 2-aminoindane derivatives, each with its own advantages and disadvantages. The most prevalent routes include:

  • Reductive Amination of 2-Indanone (B58226): This is a widely used one-pot reaction where 2-indanone reacts with an amine in the presence of a reducing agent.[1][2]

  • Leuckart-Wallach Reaction: This method also uses a ketone (like 2-indanone) as a starting material and converts it to an amine using formic acid or its derivatives as both the reducing agent and nitrogen source.[3][4][5]

  • Palladium-Catalyzed Carboamination: This is a more modern approach that can provide enantioenriched 2-aminoindanes from 2-allylphenyltriflate derivatives and aliphatic amines.[6][7]

  • Multi-step Synthesis involving Hofmann Rearrangement: This route can start from benzaldehyde (B42025) derivatives and involves a cyclization reaction, followed by a Hofmann rearrangement of an amide intermediate to form the amino group.[8][9]

Q2: How do I choose the most suitable synthetic route for my specific 2-aminoindane derivative?

A2: The choice of synthetic route depends on several factors:

  • Desired stereochemistry: For enantiomerically pure products, asymmetric methods like the Palladium-catalyzed carboamination are preferable.[6][7]

  • Availability of starting materials: Reductive amination and the Leuckart-Wallach reaction are convenient if 2-indanone is readily available.[1][3]

  • Scale of the reaction: Some methods are more amenable to large-scale synthesis due to factors like cost of reagents and simplicity of the procedure.[10]

  • Tolerance of functional groups: The chosen reaction conditions must be compatible with other functional groups present in your target molecule.

Q3: What are the typical impurities I might encounter, and how can I remove them?

A3: Common impurities depend on the synthetic route but can include:

  • Unreacted starting materials: Such as 2-indanone in reductive amination.[11]

  • Intermediates: For example, the imine intermediate in reductive amination if the reduction is incomplete.[11]

  • Over-alkylation products: In reductive amination, the product amine can sometimes react further to form tertiary amines.

  • Byproducts from side reactions: The specific byproducts will vary with the chosen synthesis.

Purification is often achieved through techniques such as:

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent.[12]

  • Column chromatography: This is a common method for separating the desired product from impurities with different polarities.[11][13]

  • Distillation: For liquid products, distillation under reduced pressure can be effective.[14]

  • Acid-base extraction: Exploiting the basicity of the amine product allows for separation from neutral or acidic impurities.

Troubleshooting Guides

Reductive Amination of 2-Indanone

Problem: Low yield of the desired 2-aminoindane derivative.

Potential Cause Troubleshooting Suggestion
Incomplete imine formation The initial reaction between the ketone and the amine to form the imine is an equilibrium. To drive the reaction forward, consider removing water using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[2]
Inefficient reduction Ensure the reducing agent is active and added in the correct stoichiometry. Common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective.[1][15] For less reactive ketones, adding a catalytic amount of acid can help.[2][15]
Side reactions The ketone starting material can be reduced to the corresponding alcohol. Using a milder reducing agent that selectively reduces the imine can mitigate this.
Product loss during workup Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to ensure the amine is in the desired layer (protonated in acidic aqueous layer or as a free base in the organic layer).

Problem: Formation of significant byproducts.

Potential Cause Troubleshooting Suggestion
Formation of a secondary amine from the primary amine product Use a stoichiometric amount of the primary amine or a slight excess. If the reaction is a "one-pot" procedure, the newly formed primary amine can compete with the starting amine.
Reduction of the starting ketone Use a milder or more selective reducing agent. Sodium triacetoxyborohydride is often a good choice for its selectivity.[15]
Leuckart-Wallach Reaction

Problem: The reaction is sluggish or incomplete.

Potential Cause Troubleshooting Suggestion
Insufficient temperature The Leuckart-Wallach reaction typically requires high temperatures, often above 160 °C.[4] Ensure your reaction setup can safely reach and maintain the required temperature.
Water formation inhibiting the reaction The addition of trimethyl orthoformate can help to remove water formed during the reaction, driving it to completion.[3]

Problem: Formation of N-formylated byproducts.

Potential Cause Troubleshooting Suggestion
Reaction with formic acid or formamide The Leuckart-Wallach reaction can produce N-formylated amines as intermediates or byproducts.[3] The final product may require a hydrolysis step (acidic or basic) to cleave the formyl group and yield the free amine.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Indanone

This protocol describes a general one-pot method for the synthesis of N-substituted 2-aminoindane derivatives.

Materials:

  • 2-Indanone

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) or ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 2-indanone (1.0 eq) in DCE, add the amine (1.1 eq). If the amine is a salt, add a non-nucleophilic base like triethylamine (B128534) to liberate the free amine.

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization.

Protocol 2: Palladium-Catalyzed Carboamination

This protocol is a more advanced method for the synthesis of enantioenriched 2-aminoindane derivatives.

Materials:

  • 2-allylphenyltriflate derivative (1.0 eq)

  • Aliphatic amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 5 mol%)

  • Chiral phosphine (B1218219) ligand (e.g., (S)-tert-ButylPHOX) (e.g., 10 mol%)

  • Base (e.g., Lithium tert-butoxide, LiOtBu) (1.5 eq)

  • Anhydrous solvent (e.g., Trifluorotoluene, PhCF₃)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add Pd(OAc)₂ and the chiral phosphine ligand.

  • Add the base, followed by the 2-allylphenyltriflate derivative and the aliphatic amine.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (typically 3-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for different synthetic routes to 2-aminoindane derivatives. Note that yields can vary significantly depending on the specific substrates and reaction conditions.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldEnantio-/Diastereo-selectivity
Reductive Amination 2-IndanoneAmine, NaBH(OAc)₃60-90%Generally racemic unless a chiral amine or catalyst is used.
Leuckart-Wallach Reaction 2-IndanoneAmmonium formate, Formic acid~65-75%Racemic
Pd-Catalyzed Carboamination 2-allylphenyltriflateAmine, Pd(OAc)₂, Chiral LigandGoodHigh enantioselectivity (up to >99:1 er)[6]
Alkylation & Cyclization Glycine (B1666218) derivativeo-dibromoxylylene, NaO-t-BuHigh (e.g., 93.1% for cyclization step)[10]Depends on the chirality of the starting material.

Visualizations

experimental_workflow_reductive_amination start Start: 2-Indanone & Amine in Solvent imine_formation Imine Formation (Optional: Acetic Acid catalyst) start->imine_formation reduction Reduction (Add NaBH(OAc)₃) imine_formation->reduction workup Aqueous Workup (Quench with NaHCO₃, Extract) reduction->workup purification Purification (Chromatography or Crystallization) workup->purification product Final Product: N-substituted 2-Aminoindane purification->product

Caption: General experimental workflow for the reductive amination of 2-indanone.

logical_relationship_troubleshooting issue Low Reaction Yield cause1 Incomplete Imine Formation issue->cause1 cause2 Inefficient Reduction issue->cause2 cause3 Side Reactions issue->cause3 cause4 Product Loss During Workup issue->cause4 solution1 Add dehydrating agent or use Dean-Stark cause1->solution1 solution2 Check reducing agent activity & stoichiometry cause2->solution2 solution3 Use milder/selective reducing agent cause3->solution3 solution4 Optimize extraction pH & purification method cause4->solution4

Caption: Troubleshooting logic for low yield in 2-aminoindane synthesis.

References

Validation & Comparative

A Comparative Neuropharmacological Analysis: N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI) versus Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuropharmacological properties of N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI) and methamphetamine. The information presented is based on available preclinical data and is intended to inform research and drug development efforts.

Executive Summary

This compound (NM-2-AI) and methamphetamine are both psychoactive compounds with stimulant properties. However, their neuropharmacological profiles exhibit significant differences. Methamphetamine is a potent releasing agent and reuptake inhibitor of dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin (B10506), leading to its powerful stimulant and neurotoxic effects. In contrast, NM-2-AI demonstrates a more selective action, primarily as a norepinephrine releasing agent and reuptake inhibitor, with negligible effects on dopamine and serotonin systems at comparable concentrations. This divergence in mechanism of action suggests a potentially different profile of behavioral effects and toxicity for NM-2-AI compared to methamphetamine.

Data Presentation: Quantitative Neuropharmacological Comparison

The following tables summarize the available quantitative data for NM-2-AI and methamphetamine from in vitro studies. It is important to note that these values are derived from various studies and experimental conditions may differ.

Table 1: Monoamine Transporter Binding and Reuptake Inhibition

CompoundTransporterAssay TypeSpeciesKi (μM)IC50 (μM)
NM-2-AI NETReuptake Inhibition--2.4[1]
DATRelease-No release up to 100 μM[1]-
SERTRelease-No release up to 100 μM[1]-
Methamphetamine NETBindingHuman0.07[2]-
DATBindingHuman0.64[2]-
SERTBindingHuman38[2]-

Table 2: Neurotransmitter Release

CompoundNeurotransmitterEC50 (μM)Species/System
NM-2-AI Norepinephrine--
Dopamine>100[1]In vitro
Serotonin>100[1]In vitro
Methamphetamine Dopamine~5[3]Rat Nucleus Accumbens Slices
Norepinephrine--
Serotonin--

Table 3: Receptor Binding Affinities

CompoundReceptorKi (μM)
NM-2-AI α2A-Adrenergic0.49[1]
5-HT1A3.6[1]
5-HT2A5.4[1]
Methamphetamine σ1Micromolar affinity
σ2Micromolar affinity

In Vivo Effects: Locomotor Activity

Studies in mice have shown that NM-2-AI produces a dose-dependent biphasic effect on locomotor activity, with an initial decrease followed by a prolonged increase at higher doses.[4] Methamphetamine, a well-characterized psychostimulant, generally induces a dose-dependent increase in locomotor activity.[5] A direct comparative study under identical experimental conditions is needed for a precise evaluation of their relative potencies and behavioral profiles.

Neurotoxicity Profile

Methamphetamine is a well-documented neurotoxin, particularly to dopaminergic and serotonergic neurons.[6] The mechanisms underlying its neurotoxicity are multifactorial and include oxidative stress, excitotoxicity, and neuroinflammation.

This compound (NM-2-AI) currently lacks comprehensive in vivo neurotoxicity studies. However, some related 2-aminoindane analogs have been reported to be non-neurotoxic. An in silico toxicology study predicted that NM-2-AI possesses acute toxicity.[7] Empirical studies are required to definitively characterize the neurotoxic potential of NM-2-AI.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

cluster_METH Methamphetamine cluster_NM2AI NM-2-AI METH Methamphetamine DAT DAT METH->DAT Uptake/Reverse Transport NET NET METH->NET Uptake/Reverse Transport SERT SERT METH->SERT Uptake/Reverse Transport VMAT2 VMAT2 METH->VMAT2 Inhibition DA_release Dopamine Release DAT->DA_release NE_release Norepinephrine Release NET->NE_release SE_release Serotonin Release SERT->SE_release DA_vesicle Dopamine Vesicle NE_vesicle Norepinephrine Vesicle SE_vesicle Serotonin Vesicle NM2AI NM-2-AI NET_NM NET NM2AI->NET_NM Reuptake Inhibition/ Release Alpha2A α2A-Adrenergic Receptor NM2AI->Alpha2A Agonist FiveHT1A 5-HT1A Receptor NM2AI->FiveHT1A Binding FiveHT2A 5-HT2A Receptor NM2AI->FiveHT2A Binding NE_release_NM Norepinephrine Release NET_NM->NE_release_NM

Caption: Comparative Signaling Pathways of Methamphetamine and NM-2-AI.

cluster_workflow In Vitro Neurotransmitter Release Assay Workflow start Cell Culture (e.g., HEK293 expressing transporters) load Load cells with radiolabeled neurotransmitter (e.g., [3H]DA, [3H]NE, [3H]5-HT) start->load wash Wash to remove extracellular neurotransmitter load->wash incubate Incubate with test compound (NM-2-AI or Methamphetamine) wash->incubate collect Collect supernatant (containing released neurotransmitter) incubate->collect lyse Lyse cells to determine remaining intracellular neurotransmitter incubate->lyse measure Scintillation counting to quantify radioactivity collect->measure lyse->measure analyze Calculate % release and determine EC50 values measure->analyze

Caption: Experimental Workflow for In Vitro Neurotransmitter Release Assays.

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.

General Protocol:

  • Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Binding Reaction: Incubate the membrane preparation with a specific radioligand for the receptor of interest and varying concentrations of the test compound (NM-2-AI or methamphetamine).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Release Assays

Objective: To measure the ability of a test compound to evoke the release of monoamine neurotransmitters from cells.

General Protocol:

  • Cell Culture: Use cell lines (e.g., HEK293) stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • Radiolabel Loading: Incubate the cells with a radiolabeled monoamine neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • Washing: Wash the cells with buffer to remove extracellular radiolabel.

  • Compound Incubation: Add varying concentrations of the test compound (NM-2-AI or methamphetamine) to the cells and incubate for a defined period.

  • Sample Collection: Collect the supernatant, which contains the released radiolabeled neurotransmitter.

  • Cell Lysis: Lyse the cells to determine the amount of radiolabel remaining intracellularly.

  • Quantification: Use liquid scintillation counting to measure the radioactivity in the supernatant and the cell lysate.

  • Data Analysis: Calculate the percentage of neurotransmitter release for each concentration of the test compound. Determine the EC50 value (the concentration that produces 50% of the maximal release) by fitting the data to a sigmoidal dose-response curve.

Rodent Locomotor Activity Assessment

Objective: To evaluate the in vivo stimulant effects of a test compound.

General Protocol:

  • Animals: Use adult male mice (e.g., C57BL/6 strain).

  • Apparatus: Utilize automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Habituation: Place the mice in the activity chambers for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment before drug administration.

  • Drug Administration: Administer the test compound (NM-2-AI or methamphetamine) or vehicle via a specific route (e.g., intraperitoneal injection).

  • Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a set duration (e.g., 2-4 hours) after drug administration.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Compare the total locomotor activity between different treatment groups using appropriate statistical methods (e.g., ANOVA).

Conclusion

The available data indicate that this compound and methamphetamine possess distinct neuropharmacological profiles. Methamphetamine is a broad-acting monoamine releaser, with potent effects on dopamine, norepinephrine, and serotonin systems, which contribute to its high abuse potential and neurotoxicity. In contrast, NM-2-AI appears to be a more selective norepinephrine releasing agent and reuptake inhibitor. This selectivity may translate to a different spectrum of behavioral effects and a potentially more favorable safety profile. However, further comprehensive in vivo studies are crucial to fully characterize the pharmacology, toxicology, and therapeutic potential of NM-2-AI. This comparative guide serves as a foundational resource for researchers in the field to inform future investigations and the development of novel central nervous system agents.

References

A Comparative Analysis of the Monoamine Releasing Profiles of NM-2-AI and 2-AI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the monoamine releasing profiles of N-methyl-2-aminoindane (NM-2-AI) and its parent compound, 2-aminoindane (2-AI). The information presented is collated from in vitro studies to assist researchers in understanding the distinct pharmacological properties of these two stimulant compounds.

Executive Summary

N-methyl-2-aminoindane (NM-2-AI) and 2-aminoindane (2-AI) are structurally related compounds that function as monoamine releasing agents, a class of drugs that increase the extracellular levels of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). While structurally similar, their profiles of monoamine release exhibit significant differences. 2-AI is characterized as a selective norepinephrine and dopamine releasing agent, with negligible impact on serotonin. In contrast, NM-2-AI displays high selectivity as a norepinephrine releasing agent, with minimal to no activity at dopamine and serotonin transporters.

Comparative Monoamine Releasing Profiles

The following table summarizes the available quantitative data on the interaction of NM-2-AI and 2-AI with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It is important to note that direct comparison of potency is challenging due to the different experimental parameters reported in the literature. For 2-AI, data is available as EC₅₀ values for monoamine release, while for NM-2-AI, the most consistently reported data is an IC₅₀ value for norepinephrine reuptake inhibition and qualitative descriptions of its releasing activity.

CompoundTransporterEC₅₀ for Release (nM)IC₅₀ for Reuptake Inhibition (µM)Primary Action
2-Aminoindane (2-AI) DAT439[1]Not ReportedNorepinephrine-Dopamine Releasing Agent[1]
NET86[1]Not Reported
SERT>10,000[1]Not Reported
N-Methyl-2-aminoindane (NM-2-AI) DATNo significant release at 100 µM[2]Not ReportedSelective Norepinephrine Releasing Agent[2]
NETNot Reported2.4[2]
SERTNo significant release at 100 µM[2]Not Reported

Key Observations:

  • 2-AI is a potent releaser of norepinephrine and a less potent, but still significant, releaser of dopamine.[1] Its lack of activity at the serotonin transporter makes it a catecholamine-selective agent.[1]

  • NM-2-AI is described as a highly selective norepinephrine releasing agent.[2] It does not induce the release of dopamine or serotonin, even at high concentrations.[2] The available data also indicates its activity as a norepinephrine reuptake inhibitor.[2]

Experimental Methodologies

The data presented for 2-AI's monoamine releasing profile was primarily generated using in vitro release assays with rat brain synaptosomes. This methodology provides a physiologically relevant model for studying the effects of compounds on native neurotransmitter transporters.

In Vitro Monoamine Release Assay Using Rat Brain Synaptosomes

Objective: To determine the potency and efficacy of test compounds to induce the release of radiolabeled monoamines from preloaded synaptosomes.

Protocol Outline:

  • Synaptosome Preparation:

    • Rat brains are dissected and homogenized in a sucrose (B13894) solution.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains the presynaptic nerve terminals.

  • Radiolabeling:

    • Synaptosomes are incubated with a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

  • Release Assay:

    • The radiolabeled synaptosomes are washed to remove excess unincorporated radiotracer.

    • The synaptosomes are then incubated with various concentrations of the test compound (e.g., 2-AI or NM-2-AI).

    • The incubation is terminated by rapid filtration, separating the synaptosomes from the supernatant.

  • Quantification:

    • The amount of radioactivity in the supernatant (representing released monoamine) and in the synaptosomes (representing retained monoamine) is measured using liquid scintillation counting.

  • Data Analysis:

    • The amount of monoamine release is expressed as a percentage of the total incorporated radioactivity.

    • Dose-response curves are generated, and EC₅₀ values (the concentration of the compound that produces 50% of the maximal release) are calculated.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathway of monoamine release.

experimental_workflow cluster_preparation Synaptosome Preparation cluster_assay Monoamine Release Assay cluster_analysis Data Analysis prep1 Brain Homogenization prep2 Differential Centrifugation prep1->prep2 prep3 Synaptosome Isolation prep2->prep3 assay1 Radiolabeling with [³H]Monoamine prep3->assay1 assay2 Incubation with Test Compound assay1->assay2 assay3 Filtration & Separation assay2->assay3 analysis1 Scintillation Counting assay3->analysis1 analysis2 Dose-Response Curve Generation analysis1->analysis2 analysis3 EC₅₀ Calculation analysis2->analysis3

Experimental workflow for in vitro monoamine release assay.

monoamine_release_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT, NET, or SERT) monoamine Monoamines transporter->monoamine Reuptake (inhibited) monoamine_ext Extracellular Monoamines transporter->monoamine_ext Reverses direction (Efflux) vesicle Synaptic Vesicle vesicle->monoamine Release into cytosol monoamine->vesicle VMAT2 releaser Releasing Agent (NM-2-AI / 2-AI) releaser->transporter Enters via transporter releaser->vesicle Disrupts storage receptor Postsynaptic Receptors monoamine_ext->receptor Binds to receptors

Simplified signaling pathway of a monoamine releasing agent.

Conclusion

The available data clearly differentiate the monoamine releasing profiles of NM-2-AI and 2-AI. 2-AI acts as a mixed norepinephrine and dopamine releasing agent, a profile that may suggest a more pronounced psychostimulant effect. In contrast, NM-2-AI's high selectivity for norepinephrine release suggests a different spectrum of pharmacological activity, potentially with a greater impact on alertness, focus, and cardiovascular function, and a lower potential for the rewarding effects associated with dopamine release.

It is crucial for researchers to acknowledge the limitations of the current dataset, particularly the absence of directly comparable EC₅₀ values for monoamine release for NM-2-AI. Future studies employing identical experimental paradigms to evaluate both compounds would be invaluable for a more precise and direct comparison of their potencies and selectivities. This would provide a clearer understanding of the structure-activity relationships within this class of compounds and aid in the development of novel therapeutics with tailored monoamine releasing profiles.

References

A Comparative Pharmacological Guide: NM-2-AI vs. MDAI and Other Substituted Aminoindanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of N-methyl-2-aminoindane (NM-2-AI) and 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), alongside other relevant substituted aminoindanes. The information is compiled from preclinical research to assist in understanding their distinct mechanisms of action, receptor affinities, and pharmacokinetic profiles.

Introduction to Substituted Aminoindanes

Substituted aminoindanes are a class of psychoactive compounds that are structurally related to amphetamines. They are characterized by a rigid conformational structure where the ethylamine (B1201723) side chain is incorporated into an indane ring system. This structural constraint significantly influences their interaction with monoamine transporters and receptors, leading to a diverse range of pharmacological effects, from stimulant to entactogenic.[1] This guide will focus on the key pharmacological differences between NM-2-AI, a lesser-studied stimulant, and MDAI, a more well-characterized entactogen, with additional context provided by other aminoindane derivatives.

Data Presentation

In Vitro Pharmacology: Monoamine Transporter Interactions
CompoundSERT Release (EC50, nM)DAT Release (EC50, nM)NET Release (EC50, nM)Reference
2-Aminoindane (2-AI)>10,00043986[2][3]
MDAI1141,334117[2][3]

Analysis: 2-AI is a selective norepinephrine (B1679862) and dopamine (B1211576) releasing agent with negligible activity at the serotonin (B10506) transporter.[2][3] In contrast, MDAI is a potent serotonin and norepinephrine releasing agent with significantly weaker activity at the dopamine transporter.[2][3] This difference in transporter interaction profiles is the primary driver of their distinct pharmacological effects.

In Vitro Pharmacology: Receptor Binding Affinities

Beyond their effects on monoamine transporters, substituted aminoindanes can also interact with various neurotransmitter receptors.

CompoundReceptorBinding Affinity (Ki, nM)Reference
NM-2-AI α2A-Adrenergic490
5-HT1A3,600
5-HT2A5,400
MDAI α2A-Adrenergic322[4]
α2B-Adrenergic1121[4]
α2C-Adrenergic586[4]
5-HT1A>10,000[4]
5-HT2A>10,000[4]
5-HT2B>10,000[4]
2-Aminoindane (2-AI) α2A-Adrenergic134[3]
α2B-Adrenergic211[3]
α2C-Adrenergic41[3]

Analysis: NM-2-AI displays some affinity for α2A-adrenergic and serotonin receptors, although at micromolar concentrations. MDAI also interacts with α2-adrenergic receptors but shows negligible affinity for the tested serotonin receptors.[4] The parent compound, 2-AI, demonstrates a higher affinity for α2-adrenergic receptors, particularly the α2C subtype, compared to MDAI.[3]

Pharmacokinetic Parameters
CompoundAnimal ModelKey FindingsReference
NM-2-AI MiceMain active metabolite is 2-aminoindane (2-AI).[5][6]
MDAI RatsRapid absorption with maximum serum and brain concentrations reached at 30 minutes. Accumulates in lung tissue.[7]

Analysis: The metabolism of NM-2-AI to 2-aminoindane is a key pharmacokinetic feature, suggesting that the in vivo effects of NM-2-AI may be mediated, at least in part, by its primary metabolite.[5][6] MDAI exhibits rapid distribution to the brain.[7]

Experimental Protocols

In Vitro Monoamine Release Assay (Synaptosome Preparation)

A common method to determine the monoamine-releasing properties of a compound involves the use of synaptosomes, which are isolated presynaptic nerve terminals.

Protocol Outline:

  • Tissue Homogenization: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET) is homogenized in a sucrose (B13894) buffer.

  • Centrifugation: The homogenate undergoes a series of centrifugations to pellet and wash the synaptosomes, separating them from other cellular components.

  • Pre-loading with Radiotracer: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) to allow for uptake into the vesicles.

  • Drug Incubation: The pre-loaded synaptosomes are then exposed to various concentrations of the test compound (e.g., NM-2-AI or MDAI).

  • Measurement of Release: The amount of radiolabeled monoamine released into the supernatant is quantified using liquid scintillation counting.

  • Data Analysis: The data is used to generate dose-response curves and calculate EC50 values.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue.

  • Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and various concentrations of the competing test compound.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The data is used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value), which is then used to calculate the binding affinity (Ki value).[8]

Mandatory Visualization

Pharmacological_Pathway_Comparison Comparative Signaling Pathways of NM-2-AI and MDAI cluster_NM2AI NM-2-AI Pathway cluster_MDAI MDAI Pathway NM_2_AI NM-2-AI NET_NM Norepinephrine Transporter (NET) NM_2_AI->NET_NM Inhibits Reuptake & Promotes Efflux DAT_NM Dopamine Transporter (DAT) NM_2_AI->DAT_NM Promotes Efflux (as 2-AI) Alpha2A_NM α2A-Adrenergic Receptor NM_2_AI->Alpha2A_NM Binds (Ki=490nM) HT1A_NM 5-HT1A Receptor NM_2_AI->HT1A_NM Binds (Ki=3600nM) HT2A_NM 5-HT2A Receptor NM_2_AI->HT2A_NM Binds (Ki=5400nM) NE_Vesicle_NM Norepinephrine Vesicles NET_NM->NE_Vesicle_NM NE_Release_NM Norepinephrine Release NET_NM->NE_Release_NM DA_Vesicle_NM Dopamine Vesicles DAT_NM->DA_Vesicle_NM DA_Release_NM Dopamine Release DAT_NM->DA_Release_NM MDAI MDAI SERT_MDAI Serotonin Transporter (SERT) MDAI->SERT_MDAI Potent Releaser NET_MDAI Norepinephrine Transporter (NET) MDAI->NET_MDAI Potent Releaser DAT_MDAI Dopamine Transporter (DAT) MDAI->DAT_MDAI Weak Releaser Alpha2_MDAI α2-Adrenergic Receptors MDAI->Alpha2_MDAI Binds (Ki=322-1121nM) SER_Vesicle_MDAI Serotonin Vesicles SERT_MDAI->SER_Vesicle_MDAI SER_Release_MDAI Serotonin Release SERT_MDAI->SER_Release_MDAI NE_Vesicle_MDAI Norepinephrine Vesicles NET_MDAI->NE_Vesicle_MDAI NE_Release_MDAI Norepinephrine Release NET_MDAI->NE_Release_MDAI DA_Release_MDAI Weak Dopamine Release DAT_MDAI->DA_Release_MDAI

Caption: Comparative signaling pathways of NM-2-AI and MDAI.

Experimental_Workflow Experimental Workflow for In Vitro Monoamine Release Assay cluster_prep Synaptosome Preparation cluster_assay Release Assay Brain_Tissue Brain Tissue Dissection Homogenization Homogenization in Sucrose Buffer Brain_Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Isolated Synaptosomes Centrifugation->Synaptosomes Preloading Pre-loading with [3H]Monoamine Synaptosomes->Preloading Drug_Incubation Incubation with Test Compound Preloading->Drug_Incubation Filtration Separation of Supernatant Drug_Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis EC50 Calculation Scintillation->Data_Analysis

Caption: Workflow for in vitro monoamine release assay.

Conclusion

NM-2-AI and MDAI exhibit distinct pharmacological profiles primarily driven by their differential interactions with monoamine transporters. NM-2-AI, likely acting through its active metabolite 2-AI, is a selective norepinephrine and dopamine releasing agent, consistent with its classification as a psychostimulant. In contrast, MDAI is a potent serotonin and norepinephrine releaser with weak effects on dopamine, underlying its characteristic entactogenic effects. While both compounds show some affinity for α2-adrenergic receptors, their interactions with serotonin receptors are markedly different. These fundamental pharmacological distinctions are crucial for understanding their potential therapeutic applications and toxicological profiles. Further research is warranted to fully characterize the in vivo effects and neurotoxicity of NM-2-AI and to directly compare its monoamine transporter interaction profile with that of MDAI and other substituted aminoindanes.

References

Validating the Selectivity of N-methyl-2-aminoindane for the Norepinephrine Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-methyl-2-aminoindane (NM-2-AI) with established norepinephrine (B1679862) reuptake inhibitors, focusing on its selectivity for the norepinephrine transporter (NET). Experimental data, detailed protocols, and visual representations of key processes are presented to offer an objective evaluation for research and drug development purposes.

Introduction to N-methyl-2-aminoindane (NM-2-AI)

N-methyl-2-aminoindane, also known as NM-2-AI or NM2AI, is a stimulant of the 2-aminoindane class.[1] Structurally, it is a rigid analogue of methamphetamine.[1] Pharmacological studies have characterized NM-2-AI as a selective norepinephrine releasing agent and reuptake inhibitor.[1] This selectivity for the norepinephrine transporter over other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), is a key feature that distinguishes it from other psychostimulants and warrants further investigation for its therapeutic potential.

Comparative Analysis of Transporter Selectivity

The selectivity of a compound for its target transporter is a critical determinant of its pharmacological profile and therapeutic index. High selectivity for the norepinephrine transporter can minimize off-target effects associated with the dopaminergic and serotonergic systems.

Quantitative Data on Transporter Inhibition

The following table summarizes the in vitro binding affinities (Ki) and/or half-maximal inhibitory concentrations (IC50) of NM-2-AI and other well-established norepinephrine reuptake inhibitors for the human norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. Lower values indicate greater potency.

CompoundNETDATSERTSelectivity (DAT/NET)Selectivity (SERT/NET)
N-methyl-2-aminoindane (NM-2-AI) IC50: 2,400 nM[1]No release up to 100,000 nM[1]No release up to 100,000 nM[1]> 41.7> 41.7
Atomoxetine Ki: 5 nM[2]Ki: 1,451 nM[2]Ki: 77 nM[2]290.215.4
Reboxetine Ki: 1.1 nM[2]Ki: >10,000 nM[2]Ki: 129 nM[2]> 9090.9117.3
Desipramine (B1205290) Ki: 0.49 - 7.36 nM[2]Ki: 82,000 - >10,000 nM[2]Ki: 64 - 163 nM[2]> 1358.7> 8.7

Note: The selectivity ratios for NM-2-AI are presented as ">" because specific Ki or IC50 values for DAT and SERT are not available, only that no significant inhibition was observed at high concentrations.

As the data indicates, N-methyl-2-aminoindane demonstrates a clear preference for the norepinephrine transporter. While its potency at NET is lower than that of the established drugs atomoxetine, reboxetine, and desipramine, its lack of significant interaction with DAT and SERT at concentrations up to 100 µM underscores its high selectivity.[1]

Experimental Protocols for Transporter Selectivity Validation

The following are detailed methodologies for key experiments used to determine the selectivity of compounds for monoamine transporters.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by competing with a radiolabeled ligand known to bind to that transporter.

Objective: To determine the binding affinity (Ki) of a test compound for NET, DAT, and SERT.

Materials:

  • Cell membranes prepared from cell lines stably expressing human NET, DAT, or SERT.

  • Radioligands: [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT), [3H]Citalopram (for SERT).

  • Test compound (e.g., N-methyl-2-aminoindane).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (pre-soaked in polyethylenimine).

  • Scintillation fluid.

  • 96-well filter plates and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target transporter in lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known selective inhibitor for the respective transporter (e.g., desipramine for NET, GBR 12909 for DAT, fluoxetine (B1211875) for SERT).

    • Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.

Objective: To determine the potency (IC50) of a test compound to inhibit the uptake of norepinephrine, dopamine, and serotonin.

Materials:

  • Fresh or frozen rodent brain tissue (e.g., cortex for NET and SERT, striatum for DAT).

  • Homogenization buffer (e.g., 0.32 M sucrose (B13894) solution).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled neurotransmitters: [3H]Norepinephrine, [3H]Dopamine, [3H]Serotonin.

  • Test compound (e.g., N-methyl-2-aminoindane).

  • Selective uptake inhibitors for determining non-specific uptake.

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with either vehicle or varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a selective inhibitor) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Key Processes

Norepinephrine Transporter Signaling Pathway

The following diagram illustrates the central role of the norepinephrine transporter in regulating synaptic norepinephrine levels and the downstream signaling pathways affected by its inhibition.

NET_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Pharmacological Intervention Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC NE_vesicle Norepinephrine (Vesicle) Dopamine->NE_vesicle VMAT2 NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NET->NE_vesicle NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding G_Protein G-Protein Signaling Adrenergic_Receptor->G_Protein Second_Messengers Second Messengers (cAMP, IP3, DAG) G_Protein->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response NM_2_AI NM-2-AI NM_2_AI->NET Inhibition Experimental_Workflow cluster_assays In Vitro Assays cluster_targets Monoamine Transporters cluster_data Data Analysis cluster_conclusion Conclusion Binding_Assay Radioligand Binding Assay NET NET Binding_Assay->NET Test Compound DAT DAT Binding_Assay->DAT Test Compound SERT SERT Binding_Assay->SERT Test Compound Uptake_Assay Synaptosomal Uptake Assay Uptake_Assay->NET Test Compound Uptake_Assay->DAT Test Compound Uptake_Assay->SERT Test Compound Ki_values Determine Ki values NET->Ki_values Binding Data IC50_values Determine IC50 values NET->IC50_values Uptake Data DAT->Ki_values Binding Data DAT->IC50_values Uptake Data SERT->Ki_values Binding Data SERT->IC50_values Uptake Data Selectivity_Ratio Calculate Selectivity Ratios (DAT/NET, SERT/NET) Ki_values->Selectivity_Ratio IC50_values->Selectivity_Ratio Conclusion Validate NET Selectivity Selectivity_Ratio->Conclusion

References

A Head-to-Head Comparison of NM-2-AI and Amphetamine on Monoamine Release

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct head-to-head studies comparing the effects of N-methyl-2-aminoindane (NM-2-AI) and amphetamine on dopamine (B1211576) release are not available in the current scientific literature. However, existing in vitro and in vivo data allow for a comparative analysis of their distinct pharmacological profiles. Amphetamine is a well-characterized psychostimulant that potently induces the release of both dopamine (DA) and norepinephrine (B1679862) (NE). In stark contrast, available evidence indicates that NM-2-AI is a highly selective norepinephrine releasing agent with negligible impact on dopamine or serotonin (B10506) systems. This guide provides a detailed comparison of their mechanisms of action, supported by available experimental data, and outlines the standard protocols used to generate such findings.

Comparative Analysis of Monoamine Release

Amphetamine's primary mechanism of action involves the robust release of dopamine and norepinephrine from presynaptic nerve terminals. It achieves this through a multi-faceted interaction with monoamine transporters, including the dopamine transporter (DAT) and the norepinephrine transporter (NET). Amphetamine acts as a substrate for these transporters, leading to their reversal and the subsequent efflux of neurotransmitters from the cytoplasm into the synaptic cleft.[1][2] It also disrupts the vesicular storage of monoamines, further increasing cytoplasmic concentrations.[3]

Conversely, NM-2-AI demonstrates a significantly different and more selective pharmacological profile. In vitro studies have shown that NM-2-AI is a highly selective norepinephrine reuptake inhibitor and releasing agent.[4] Crucially, these studies report that NM-2-AI does not induce the release of dopamine or serotonin, even at high concentrations.[4] While sometimes referred to as a stimulant, its effects are likely mediated primarily by its actions on the noradrenergic system. Animal studies suggest that NM-2-AI produces atypical effects compared to classic stimulants, which aligns with its distinct neurochemical signature.[5]

Table 1: Comparison of Effects on Monoamine Release
FeatureNM-2-AIAmphetamine
Primary Neurotransmitter(s) Released Norepinephrine (NE)Dopamine (DA) and Norepinephrine (NE)
Dopamine Release Not observed in vitro[4]Potent releasing agent[1]
Norepinephrine Release Potent releasing agent[4]Potent releasing agent[1][3][6]
Serotonin Release Not observed in vitro[4]Minimal at typical doses
Mechanism of Action Selective NE transporter substrateSubstrate for DAT and NET, VMAT2 disruption

Quantitative Data on Monoamine Release

Direct quantitative comparison of dopamine release is precluded by the lack of dopaminergic action of NM-2-AI. However, data for amphetamine's effects on both dopamine and norepinephrine release are well-documented.

Table 2: Quantitative Data on Amphetamine-Induced Monoamine Release
Study TypeBrain RegionAmphetamine DosePeak Increase in Dopamine (as % of baseline)Peak Increase in Norepinephrine (as % of baseline)Citation
In vivo Microdialysis (Rat)Striatum1 mg/kg, i.p.~700-1500%Not Reported[1]
In vivo Microdialysis (Rat)Prefrontal Cortex1 mg/kg, i.p.Not Reported~400-450%[1]
In vivo Microdialysis (Squirrel Monkey)Nucleus Accumbens0.03 - 0.3 mg/kg, i.m.~579% (at 0.3 mg/kg)Not Reported[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct mechanisms of action of NM-2-AI and amphetamine on presynaptic terminals are visualized below.

cluster_amphetamine Amphetamine Action on Dopamine Terminal AMPH Amphetamine DAT Dopamine Transporter (DAT) AMPH->DAT Enters via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) AMPH->VMAT2 Disrupts VMAT2 DA_cyto Cytoplasmic Dopamine DAT->DA_cyto Reverses DAT, releases DA DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Blocks DA uptake Vesicle Synaptic Vesicle DA_vesicle->DA_cyto DA leaks into cytoplasm Synaptic_Cleft_A Synaptic Cleft cluster_nm2ai NM-2-AI Action on Norepinephrine Terminal NM2AI NM-2-AI NET Norepinephrine Transporter (NET) NM2AI->NET Enters via NET NE_cyto Cytoplasmic Norepinephrine NET->NE_cyto Reverses NET, releases NE Synaptic_Cleft_N Synaptic Cleft cluster_workflow In Vivo Microdialysis Experimental Workflow A 1. Stereotaxic Surgery: Implant guide cannula in target brain region B 2. Animal Recovery: Allow animal to recover post-surgery A->B C 3. Probe Insertion: Insert microdialysis probe through guide cannula B->C D 4. System Equilibration: Perfuse with aCSF and establish baseline C->D E 5. Baseline Collection: Collect dialysate samples to measure basal levels D->E F 6. Drug Administration: Administer test compound (e.g., NM-2-AI or Amphetamine) E->F G 7. Post-Drug Collection: Continue collecting dialysate samples at timed intervals F->G H 8. Sample Analysis: Quantify neurotransmitter levels using HPLC-ECD G->H I 9. Histology: Verify probe placement post-experiment H->I

References

Unveiling the Metabolic Journey: N-methyl-2-aminoindane's Conversion to 2-aminoindane In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the metabolic transformation of N-methyl-2-aminoindane (NM-2-AI) to its primary active metabolite, 2-aminoindane (2-AI), has been substantiated through rigorous in vivo studies. This guide provides a comparative overview of the metabolic pathway, supported by experimental data, detailed protocols, and visual representations to elucidate this critical biochemical process for researchers, scientists, and drug development professionals.

The metabolic fate of N-methyl-2-aminoindane, a synthetic stimulant, involves a key N-demethylation step, resulting in the formation of 2-aminoindane. This conversion is not merely a detoxification process but yields a metabolite that is itself pharmacologically active.[1][2][3][4] In vivo studies utilizing murine models have been instrumental in confirming this pathway, with liquid chromatography-high-resolution mass spectrometry (LC-HRMS) serving as the primary analytical tool for the detection and quantification of both the parent compound and its metabolites in various biological matrices.[5][6]

Comparative Analysis of In Vivo Metabolism

In vivo investigations have consistently identified 2-aminoindane as a major metabolite of N-methyl-2-aminoindane. Following administration of NM-2-AI to mice, both the parent drug and 2-AI were detected in blood, urine, and hair samples.[5][6] A 2023 study further elaborated on the pharmacokinetics, revealing that 2-AI is present in all analyzed blood samples, with its concentration relative to the parent drug increasing over time, indicating a progressive metabolic conversion.[3]

Beyond simple N-demethylation, the metabolism of NM-2-AI is more complex, involving other biotransformations. In addition to 2-AI, studies have identified several other metabolites in urine, including hydroxylated and conjugated forms of both NM-2-AI and 2-AI.[5][6] Specifically, two hydroxy-2-AI and four hydroxy-NM-2-AI metabolites have been characterized, with some of these undergoing further conjugation.[5][6] In vitro studies using human liver microsomes have also pointed to the formation of a hydroxylamine (B1172632) and diastereomers of a hydroxylated metabolite.[7][8]

Quantitative Metabolic Data

The following table summarizes the quantitative findings from a pharmacokinetic study in mice, illustrating the concentration of N-methyl-2-aminoindane and its primary metabolite, 2-aminoindane, in blood over time following a single intraperitoneal injection of NM-2-AI (10 mg/kg).

Time Point (minutes)Mean Concentration of NM-2-AI (µg/mL)Mean Concentration of 2-AI (ng/mL)2-AI/NM-2-AI Ratio
302.7710.026
1201.7570.034
2400.71370.052
3000.45200.044

Data extracted from Tirri et al., 2023.[3]

Experimental Protocols

The confirmation of the metabolic pathway from NM-2-AI to 2-AI relies on robust experimental methodologies. The following is a generalized protocol based on published in vivo studies.

In Vivo Murine Model and Sample Collection
  • Animal Model: Male CD-1 mice are typically used for in vivo studies.

  • Drug Administration: N-methyl-2-aminoindane is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).

  • Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 30, 120, 240, and 300 minutes). Urine and hair samples can also be collected for a more comprehensive metabolic profile. Biological samples are stored at -80°C until analysis.

Sample Preparation and Analysis by LC-HRMS
  • Sample Preparation: Biological samples undergo a protein precipitation and extraction procedure. For blood samples, a mixture of acetonitrile (B52724) and methanol (B129727) is often used to precipitate proteins. The supernatant is then separated, evaporated, and reconstituted in a suitable solvent for analysis.

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatography system equipped with a C18 column. A gradient elution with a mobile phase consisting of solvents like water with formic acid and acetonitrile with formic acid is used to separate the analytes.

  • Mass Spectrometric Detection: A high-resolution mass spectrometer, such as a benchtop Orbitrap Exactive instrument, is used for the detection and identification of the parent drug and its metabolites. Data is acquired in full scan mode with positive electrospray ionization. The identification of metabolites is based on their accurate masses and fragmentation patterns.[5][6]

Visualizing the Metabolic Pathway

The following diagrams illustrate the confirmed metabolic pathway of N-methyl-2-aminoindane and the experimental workflow for its in vivo analysis.

Metabolic Pathway of N-methyl-2-aminoindane NM2AI N-methyl-2-aminoindane AI 2-aminoindane NM2AI->AI N-demethylation Hydroxylated_NM2AI Hydroxylated NM-2-AI Metabolites NM2AI->Hydroxylated_NM2AI Hydroxylation Hydroxylated_AI Hydroxylated 2-AI Metabolites AI->Hydroxylated_AI Hydroxylation Conjugated_Metabolites Conjugated Metabolites Hydroxylated_NM2AI->Conjugated_Metabolites Conjugation Hydroxylated_AI->Conjugated_Metabolites Conjugation

Caption: Metabolic conversion of NM-2-AI to 2-AI and other metabolites.

Experimental Workflow for In Vivo Metabolism Study cluster_invivo In Vivo Phase cluster_analytical Analytical Phase Drug_Admin NM-2-AI Administration (i.p. injection in mice) Sample_Collection Biological Sample Collection (Blood, Urine, Hair) Drug_Admin->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation & Extraction) Sample_Collection->Sample_Prep LC_HRMS LC-HRMS Analysis (Separation & Detection) Sample_Prep->LC_HRMS Data_Analysis Data Analysis (Metabolite Identification & Quantification) LC_HRMS->Data_Analysis

Caption: Workflow for the in vivo study of NM-2-AI metabolism.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-methyl-2-aminoindane (NM-2-AI) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-methyl-2-aminoindane (NM-2-AI), a novel psychoactive substance (NPS). The cross-validation of analytical methods is paramount in ensuring data integrity, inter-laboratory reproducibility, and regulatory compliance. This document outlines the experimental protocols and performance data for two prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to aid researchers in selecting and implementing the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis

ParameterLC-MS/MS GC-MS
Linearity Range 0.25–25 ng/mL[1][2]Data not available
Limit of Detection (LOD) Data not availableData not available
Limit of Quantitation (LOQ) 0.25 ng/mL[1][2]Data not available
Accuracy Acceptable per international guidelines[1][2]Data not available
Precision Acceptable per international guidelines[1][2]Data not available
Matrix Whole Blood[1][2]Seized drug material, biological matrices
Derivatization Not requiredOften recommended to improve chromatography[3][4]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a rapid and sensitive approach for the quantification of NM-2-AI in whole blood samples.[1][2]

Sample Preparation:

  • A simple protein precipitation is performed on the whole blood samples.

Chromatographic Conditions:

  • Instrument: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Specific column details are outlined in the source documentation.[5]

  • Mobile Phase: A gradient elution is typically employed.

  • Flow Rate: Maintained at a constant rate as specified in the method.

  • Injection Volume: A small volume of the prepared sample is injected.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

  • Transitions: Specific precursor-to-product ion transitions for NM-2-AI and an internal standard are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like aminoindanes. To enhance the chromatographic properties of NM-2-AI, derivatization is often employed.[3][4]

Sample Preparation:

  • Extraction of NM-2-AI from the matrix (e.g., seized material, biological fluid) using a suitable organic solvent.

  • Derivatization of the extract using an appropriate agent (e.g., trifluoroacetic anhydride, N-methyl-bis(trifluoroacetamide)) to improve volatility and peak shape.[3][4]

Chromatographic Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Injection Mode: Split or splitless injection depending on the concentration of the analyte.

  • Temperature Program: A temperature gradient is used to separate the analytes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for targeted quantification.

Mandatory Visualizations

analytical_method_cross_validation_workflow cluster_method1 Method A (e.g., LC-MS/MS) cluster_method2 Method B (e.g., GC-MS) cluster_comparison Cross-Validation cluster_outcome Outcome A_prep Sample Preparation A_analysis Instrumental Analysis A_prep->A_analysis A_data Data Processing A_analysis->A_data compare Compare Results (Accuracy, Precision, Linearity) A_data->compare B_prep Sample Preparation B_analysis Instrumental Analysis B_prep->B_analysis B_data Data Processing B_analysis->B_data B_data->compare outcome Method Equivalency Established? compare->outcome signaling_pathway_placeholder NM2AI N-methyl-2-aminoindane (NM-2-AI) SERT Serotonin Transporter (SERT) NM2AI->SERT Inhibition DAT Dopamine Transporter (DAT) NM2AI->DAT Inhibition NET Norepinephrine Transporter (NET) NM2AI->NET Inhibition SynapticCleft Synaptic Cleft SerotoninRelease Increased Serotonin Release SERT->SerotoninRelease DopamineRelease Increased Dopamine Release DAT->DopamineRelease NorepinephrineRelease Increased Norepinephrine Release NET->NorepinephrineRelease PostsynapticNeuron Postsynaptic Neuron SynapticCleft->PostsynapticNeuron Neurotransmitter Binding SerotoninRelease->SynapticCleft DopamineRelease->SynapticCleft NorepinephrineRelease->SynapticCleft

References

A Comparative Analysis of N-methyl-2-aminoindane Metabolism: In Vitro vs. In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the metabolic fate of N-methyl-2-aminoindane (NM2AI), a synthetic psychoactive substance, reveals distinct differences and some similarities between in vitro and in vivo metabolic pathways. This guide provides a comparative overview of the experimental data, offering insights for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and drug metabolism.

This comparison synthesizes findings from studies utilizing human liver microsomes and S9 fractions for in vitro analysis, and rodent models (rats and mice) for in vivo investigations. The primary analytical method employed in these studies was liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), which enabled the identification and characterization of various metabolites.

Summary of Key Metabolic Transformations

The metabolism of N-methyl-2-aminoindane proceeds through several key pathways, including N-demethylation, hydroxylation, and conjugation. A notable difference between the in vitro and in vivo findings is the extent and nature of these transformations. While in vitro systems primarily demonstrate initial phase I metabolic reactions, in vivo models reveal a more complex picture that includes both phase I and subsequent phase II conjugation reactions.

Quantitative Comparison of Metabolites

The following tables summarize the metabolites of N-methyl-2-aminoindane identified in both in vitro and in vivo studies. Due to the nature of the available research, a direct quantitative comparison of all metabolites across all systems is challenging. However, where available, quantitative data is presented to highlight the relative importance of different metabolic pathways.

Table 1: In Vitro Metabolites of N-methyl-2-aminoindane

MetaboliteIn Vitro SystemBiotransformation
Hydroxylamine of NM2AIpHLM, pS9N-oxidation
Hydroxy-NM2AI (diastereomers)pHLMHydroxylation

pHLM: pooled human liver microsomes; pS9: pooled human liver S9 fraction.

Table 2: In Vivo Metabolites of N-methyl-2-aminoindane

MetaboliteIn Vivo ModelBiological MatrixBiotransformation
2-aminoindane (2AI)MiceUrine, Blood, HairN-demethylation
Hydroxy-NM2AI (four isomers)MiceUrineHydroxylation
Hydroxy-2AI (two isomers)MiceUrineN-demethylation, Hydroxylation
Hydroxy-NM2AI conjugateMiceUrineHydroxylation, Conjugation
Hydroxy-2AI conjugateMiceUrineN-demethylation, Hydroxylation, Conjugation
Hydroxy-NM2AI sulfatesRatUrineHydroxylation, Sulfation

Table 3: Quantitative Analysis of NM2AI and 2AI in Mice Blood (in vivo)

Time Point (minutes)Mean Concentration of NM2AI (µg/mL)Mean Concentration of 2AI (ng/mL)
302.771
1201.757
2400.7137
3000.4520

Experimental Protocols

A comprehensive understanding of the metabolic data requires a detailed look at the experimental methodologies employed.

In Vitro Metabolism Protocol (Pooled Human Liver Microsomes - pHLM)

Incubations with pHLMs were conducted to investigate the phase I metabolism of NM2AI.[1]

  • Incubation Mixture: A typical incubation mixture contained pooled human liver microsomes, the substrate (NM2AI), and a NADPH regenerating system in a phosphate (B84403) buffer.

  • Reaction Initiation: The reaction was initiated by the addition of the NADPH regenerating system.

  • Incubation Conditions: The mixture was incubated at 37°C.

  • Reaction Termination: The reaction was stopped by the addition of a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The terminated reaction mixture was centrifuged to precipitate proteins, and the supernatant was collected for LC-HRMS analysis.

In Vitro Metabolism Protocol (Pooled Human Liver S9 Fraction - pS9)

The S9 fraction, containing both microsomal and cytosolic enzymes, was used to explore a broader range of metabolic reactions.[1]

  • Incubation Mixture: The incubation mixture consisted of the S9 fraction, NM2AI, and necessary cofactors for both phase I (NADPH) and phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) enzymes in a suitable buffer.

  • Reaction Initiation, Incubation, and Termination: The procedures were similar to the pHLM protocol.

  • Sample Preparation: Protein precipitation and collection of the supernatant for analysis were performed as described for the pHLM experiments.

In Vivo Metabolism Protocol (Rodent Models - Rats and Mice)

In vivo studies in rats and mice provided a more complete picture of the metabolism and excretion of NM2AI.

  • Animal Models: Studies have utilized both Wistar rats and mice.[1][2]

  • Drug Administration: NM2AI was administered to the animals, typically via oral gavage or intraperitoneal injection.[1]

  • Sample Collection: Urine, blood, and hair samples were collected at various time points after administration.[2] Urine was often collected over a 24-hour period.[1]

  • Sample Preparation:

    • Urine: Urine samples were often diluted and directly injected or subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites before LC-HRMS analysis.[1]

    • Blood: Blood samples were processed to plasma or serum, followed by protein precipitation with an organic solvent. The supernatant was then analyzed.

    • Hair: Hair samples were decontaminated, pulverized, and extracted with a suitable solvent before analysis.[2]

  • Analytical Method: All samples were analyzed using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) to identify the parent drug and its metabolites based on their accurate mass and fragmentation patterns.[1][2]

Visualization of Metabolic Pathways and Workflows

To visually represent the complex processes described, the following diagrams were generated using the Graphviz DOT language.

InVitro_Metabolism_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Processing & Analysis NM2AI N-methyl-2-aminoindane pHLM Pooled Human Liver Microsomes (pHLM) pS9 Pooled Human Liver S9 Fraction (pS9) Termination Reaction Termination (Acetonitrile) pHLM->Termination pS9->Termination Cofactors NADPH / Cofactors Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation Analysis LC-HRMS Analysis Centrifugation->Analysis

In Vitro Experimental Workflow

InVivo_Metabolism_Workflow cluster_animal_phase In Vivo Animal Phase cluster_sample_collection Sample Collection cluster_analysis Sample Processing & Analysis NM2AI_Admin NM2AI Administration (Rat/Mouse) Metabolism Systemic Circulation & Metabolism NM2AI_Admin->Metabolism Urine Urine Collection Metabolism->Urine Blood Blood Collection Metabolism->Blood Hair Hair Collection Metabolism->Hair Urine_Prep Urine Preparation (Dilution/Hydrolysis) Urine->Urine_Prep Blood_Prep Blood Preparation (Protein Precipitation) Blood->Blood_Prep Hair_Prep Hair Preparation (Extraction) Hair->Hair_Prep Analysis LC-HRMS Analysis Urine_Prep->Analysis Blood_Prep->Analysis Hair_Prep->Analysis

In Vivo Experimental Workflow

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism NM2AI N-methyl-2-aminoindane (NM2AI) N_Oxidation N-Oxidation NM2AI->N_Oxidation in vitro N_Demethylation N-Demethylation NM2AI->N_Demethylation in vivo Hydroxylation_NM2AI Hydroxylation NM2AI->Hydroxylation_NM2AI in vitro & in vivo Hydroxylamine Hydroxylamine of NM2AI N_Oxidation->Hydroxylamine TwoAI 2-aminoindane (2AI) N_Demethylation->TwoAI Hydroxy_NM2AI Hydroxy-NM2AI Hydroxylation_NM2AI->Hydroxy_NM2AI Hydroxylation_2AI Hydroxylation Hydroxy_2AI Hydroxy-2AI Hydroxylation_2AI->Hydroxy_2AI TwoAI->Hydroxylation_2AI in vivo Conjugation Conjugation (Sulfation/Glucuronidation) Hydroxy_NM2AI->Conjugation in vivo Hydroxy_2AI->Conjugation in vivo Hydroxy_NM2AI_Conj Hydroxy-NM2AI Conjugate Conjugation->Hydroxy_NM2AI_Conj Hydroxy_2AI_Conj Hydroxy-2AI Conjugate Conjugation->Hydroxy_2AI_Conj

Metabolic Pathways of NM2AI

Discussion and Conclusion

The comparison of in vitro and in vivo metabolism of N-methyl-2-aminoindane highlights the complementary nature of these experimental approaches. In vitro systems, particularly pooled human liver microsomes and S9 fractions, are valuable for rapidly identifying primary phase I metabolic pathways such as N-oxidation and hydroxylation.[1] However, these systems may not fully recapitulate the complete metabolic profile observed in a living organism.

In vivo studies in rodent models provide a more comprehensive understanding of the metabolic fate of NM2AI, demonstrating the importance of N-demethylation to form 2-aminoindane, extensive hydroxylation at multiple positions on the parent molecule and its N-demethylated metabolite, and subsequent phase II conjugation reactions, primarily sulfation and glucuronidation.[1][2] The detection of 2-aminoindane as a major metabolite in vivo is significant, as this compound is also psychoactive.[2]

The quantitative data from mice blood further underscores the prominence of N-demethylation in vivo, with the concentration of the metabolite 2-aminoindane being substantial relative to the parent compound.

References

Structure-Based Comparison of 2-Aminoindane Analogues and Their Receptor Affinities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-aminoindane analogues, focusing on their structure-activity relationships and binding affinities for various receptors. The information is compiled from peer-reviewed scientific literature to support research and drug development endeavors in neuroscience and pharmacology.

Introduction to 2-Aminoindanes

2-Aminoindane (2-AI) and its derivatives are a class of psychoactive substances that are structurally related to amphetamines. They are considered rigid analogues of amphetamines, where the ethylamine (B1201723) side chain is constrained within an indane ring system.[1] This structural feature has significant implications for their pharmacological profile, influencing their interactions with monoamine transporters and receptors.[2][3] Initially synthesized for potential medical applications such as anti-Parkinsonian drugs and bronchodilators, they have more recently emerged as designer drugs, often substituted for substances like ecstasy.[1]

The core 2-aminoindane structure can be modified at various positions on the aromatic ring and the amino group, leading to a range of analogues with distinct receptor affinity and selectivity profiles.[4][2] Understanding the structure-activity relationships (SAR) of these compounds is crucial for the development of novel therapeutic agents and for predicting the pharmacological effects and abuse potential of new designer drugs.[2][5]

Comparative Receptor Affinities of 2-Aminoindane Analogues

The primary mechanism of action for many 2-aminoindane analogues involves their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4][2][3] Additionally, some analogues exhibit significant affinity for various G-protein coupled receptors, such as adrenergic and serotonin receptors.[2][3][6]

The following table summarizes the in vitro receptor binding affinities (Ki, nM) and monoamine release activities (EC50, nM) for several key 2-aminoindane analogues. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundDAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)α2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)5-HT1A (Ki, nM)5-HT2B (Ki, nM)
2-Aminoindane (2-AI) 43986>10,00013421141>10,000>10,000
MDAI 1,334117114~1,000~2,000~1,000>10,000>10,000
MMAI >10,0003,10131~700~1,000~1,200~1,800~900
5-MeO-AI 2,646861134~700~1,000~1,200~2,000~800

Data sourced from Eshleman et al., 2019.[2][3]

Key Observations from the Data:

  • 2-AI , the parent compound, is a selective substrate for NET and DAT, exhibiting catecholamine-selective releasing actions similar to (+)-amphetamine.[4][2]

  • Ring substitutions on the 2-AI scaffold generally increase potency at SERT while decreasing potency at DAT and NET.[2][3]

  • MDAI (5,6-methylenedioxy-2-aminoindane) is a moderately selective releaser via SERT and NET, with significantly weaker effects on DAT.[2][3]

  • MMAI (5-methoxy-6-methyl-2-aminoindane) is highly selective for SERT, with over 100-fold lower potency at NET and DAT.[2][3]

  • 5-MeO-AI (5-methoxy-2-aminoindane) also shows selectivity for SERT-mediated release.[2][3]

  • Several aminoindanes, particularly 2-AI , demonstrate relatively high affinity for α2-adrenergic receptor subtypes.[2][3] Methoxy substitutions, as seen in 5-MeO-AI and MMAI, tend to reduce affinity for these receptors.[2]

  • Methoxy-substituted compounds like 5-MeO-AI and MMAI also show moderate affinity for the 5-HT2B receptor, a property not observed in 2-AI and MDAI.[2][3]

Structure-Activity Relationship (SAR) Overview

The following diagram illustrates the general structure-activity relationships for 2-aminoindane analogues based on the available data.

Caption: Structure-Activity Relationship of 2-Aminoindane Analogues.

Experimental Protocols

The determination of receptor affinities for 2-aminoindane analogues is typically performed using in vitro radioligand binding assays. Below is a detailed methodology for a competitive binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a 2-aminoindane analogue) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Test Compounds: 2-aminoindane analogues of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-citalopram for SERT, [3H]-nisoxetine for NET, [3H]-WIN 35,428 for DAT).

  • Cell Membranes: Preparations from cells or tissues expressing the target receptor.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific Binding Ligand: A high concentration of an unlabeled ligand to determine non-specific binding.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).

  • Cell Harvester.

  • Liquid Scintillation Counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and the non-specific binding ligand in the assay buffer.

    • Dilute the radioligand in the assay buffer to a final concentration typically at or below its dissociation constant (Kd).

    • Dilute the cell membrane preparation to the appropriate protein concentration in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membranes, and a saturating concentration of the non-specific binding ligand.

    • Competition Binding Wells: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[7]

  • Termination and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.[7]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).[7]

    • For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow prep 1. Reagent Preparation (Compounds, Radioligand, Membranes) setup 2. Assay Setup in 96-well Plate (Total, NSB, Competition) prep->setup incubation 3. Incubation (e.g., 60 min at 25°C) setup->incubation filtration 4. Termination & Filtration (Separate bound from free radioligand) incubation->filtration quantification 5. Quantification (Liquid Scintillation Counting) filtration->quantification analysis 6. Data Analysis (Calculate IC50 and Ki) quantification->analysis GPCR_Signaling_Pathway ligand 2-Aminoindane Analogue (Agonist) receptor α2-Adrenergic Receptor (Gi-coupled GPCR) ligand->receptor Binds to g_protein Gi Protein Activation (αi and βγ subunits dissociate) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase αi subunit inhibits camp cAMP Production adenylyl_cyclase->camp Decreases pka Protein Kinase A (PKA) Activation camp->pka Leads to reduced cellular_response Downstream Cellular Response (e.g., modulation of ion channels, gene expression) pka->cellular_response Alters

References

Evaluating NM-2-AI: A Less Potent Alternative to Classic Stimulants for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of stimulant research is continually evolving, with a growing interest in novel compounds that may offer more selective pharmacological profiles and reduced potency compared to classic stimulants. One such compound is N-methyl-2-aminoindane (NM-2-AI), a lesser-known substance of the aminoindane class. This guide provides an objective comparison of NM-2-AI with the classic stimulants amphetamine and methylphenidate, supported by available experimental data.

Overview and Mechanism of Action

NM-2-AI is a structural analog of methamphetamine and is related to other 2-aminoindane derivatives like 2-AI and MDAI.[1] While research on NM-2-AI is limited, available data and structural similarities suggest its primary mechanism of action involves the modulation of monoamine neurotransmitter systems.

Unlike classic stimulants that often exhibit broad activity across dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) transporters, NM-2-AI appears to be a more selective agent. In vitro studies indicate that NM-2-AI is a highly selective norepinephrine reuptake inhibitor and releasing agent.[1] Notably, it has been reported to have no significant effect on dopamine or serotonin release, even at high concentrations.[1] This profile contrasts with amphetamine, which acts as a potent releasing agent of both dopamine and norepinephrine, and methylphenidate, which primarily functions as a reuptake inhibitor of these catecholamines.[1][2][3]

The proposed mechanism for NM-2-AI's action on the norepinephrine transporter (NET) is visualized in the signaling pathway diagram below.

NM-2-AI_Signaling_Pathway cluster_presynaptic Presynaptic Norepinephrine Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine VMAT2 VMAT2 Norepinephrine->VMAT2 NE_Vesicle NE Vesicle VMAT2->NE_Vesicle Packaging Synaptic_Cleft Norepinephrine NE_Vesicle->Synaptic_Cleft Release NET NET NM-2-AI_drug NM-2-AI NM-2-AI_drug->NET Inhibition & Release Synaptic_Cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptor Postsynaptic_Effect Postsynaptic Signal Transduction Adrenergic_Receptor->Postsynaptic_Effect

Caption: Proposed mechanism of NM-2-AI at the noradrenergic synapse.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for NM-2-AI in comparison to amphetamine and methylphenidate. It is important to note that the data for NM-2-AI is from a single in vitro study, and further research is needed to confirm these findings.

Table 1: Monoamine Transporter Binding Affinity (Ki, µM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
NM-2-AI >100[1]2.4 (IC50)[1]>100[1]
d-Amphetamine ~0.6[4]~0.1[4]20-40[4]
Methylphenidate ~0.1[4]~0.1[4]~100[4]

Table 2: Other Receptor Affinities and Functional Potency

CompoundTAAR1 (EC50, µM)α2A-Adrenergic (Ki, µM)5-HT1A (Ki, µM)5-HT2A (Ki, µM)NE Release (EC50, µM)DA Release (EC50, µM)
NM-2-AI 3.3[1]0.49[1]3.6[1]5.4[1]Releasing agent[1]No release[1]
d-Amphetamine Agonist---Potent releaserPotent releaser[5]
Methylphenidate ----Weak/no releaseWeak/no release[6]

In Vivo Effects: Preclinical Data

A study in mice provides the only available in vivo data for NM-2-AI. The findings suggest that NM-2-AI has less intense effects compared to classic stimulants.

Table 3: Summary of In Vivo Effects of NM-2-AI in Mice

ParameterDose (mg/kg, i.p.)ObservationCitation
Core Body Temperature 100Significant reduction[4]
Sensorimotor Responses 1-100Dose-dependent impairment[4]
Motor Activity 1-100Dose-dependent decrease[4]
Muscle Strength 1-100Dose-dependent reduction[4]
Sensorimotor Gating (PPI) 1-100Impairment, suggesting mild hallucinogenic effect[4]
Pharmacokinetics (Cmax) -Reached at 30 min post-injection[4]
Metabolism -Major active metabolite is 2-aminoindane (2-AI)[4]

These results indicate that NM-2-AI produces atypical and less intense behavioral and physiological effects in mice compared to what is typically observed with classic stimulants.[4][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Norepinephrine Transporter (NET) Inhibition Assay (Radioligand Binding)

This protocol is a generalized procedure based on standard radioligand binding assays.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare cell membranes expressing NET Start->Membrane_Prep Incubation Incubate membranes with [3H]nisoxetine (radioligand) and varying concentrations of NM-2-AI Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Calculate IC50 value (concentration of NM-2-AI that inhibits 50% of radioligand binding) Scintillation->Analysis End End Analysis->End

Caption: Workflow for a NET radioligand binding assay.

Objective: To determine the binding affinity (IC50/Ki) of NM-2-AI for the norepinephrine transporter.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (hNET).

  • Radioligand: [³H]nisoxetine or another suitable NET-selective radioligand.

  • Test compound: NM-2-AI dissolved in an appropriate vehicle.

  • Non-specific binding control: A high concentration of a known NET inhibitor (e.g., desipramine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of NM-2-AI. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of the non-specific control).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the NM-2-AI concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Stimulant-Induced Locomotor Activity in Mice

This protocol is a generalized procedure for assessing the stimulant effects of a compound on locomotor activity.

Objective: To evaluate the effect of NM-2-AI on spontaneous locomotor activity in mice.

Materials:

  • Male adult mice (e.g., C57BL/6 strain).

  • Test compound: NM-2-AI dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • Positive control: A classic stimulant such as d-amphetamine.

  • Open-field activity chambers equipped with infrared beams or video tracking software.

Procedure:

  • Acclimation: House the mice in the testing room for at least one hour before the experiment to acclimate to the environment.

  • Habituation: Place each mouse individually into an open-field chamber and allow for a habituation period (e.g., 30-60 minutes) to establish a baseline level of activity.

  • Drug Administration: Following habituation, administer NM-2-AI, vehicle, or the positive control via the desired route (e.g., intraperitoneal injection).

  • Data Recording: Immediately after injection, return the mice to the activity chambers and record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect. Compare the total activity and the activity over time between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Conclusion

The available evidence suggests that NM-2-AI is a less potent stimulant compared to classic agents like amphetamine and methylphenidate. Its pharmacological profile appears to be more selective for the norepinephrine system, with limited to no direct activity on the dopamine and serotonin transporters. The in vivo data in mice further supports the characterization of NM-2-AI as having a less intense effect profile.

For researchers and drug development professionals, NM-2-AI may represent a valuable tool for investigating the specific roles of the norepinephrine system in various physiological and pathological processes, without the confounding effects of potent dopaminergic stimulation. However, the limited data necessitates further comprehensive studies to fully elucidate its pharmacological, toxicological, and behavioral profile. The provided experimental protocols can serve as a foundation for such future investigations.

References

Atypical In Vivo Effects of NM-2-AI Compared to Traditional Stimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of the novel psychoactive substance N-methyl-2-aminoindane (NM-2-AI) and traditional stimulants such as amphetamine and methylphenidate. The information is compiled from preclinical studies to highlight the distinct pharmacological profile of NM-2-AI.

Executive Summary

N-methyl-2-aminoindane (NM-2-AI) is a synthetic stimulant of the aminoindane class, structurally related to 2-aminoindane (2-AI) and 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI).[1][2][3] Preclinical in vivo studies, primarily in mice, indicate that NM-2-AI exhibits a unique pharmacological profile with effects that are generally less intense and atypical compared to classic stimulants like amphetamine and methylphenidate.[1][2][4] While traditional stimulants robustly increase locomotor activity and can induce hyperthermia, NM-2-AI displays a more complex, dose-dependent effect on motor activity and has been shown to induce hypothermia at higher doses.[5][6][7] Furthermore, NM-2-AI demonstrates a mild hallucinogenic potential, an effect not typically associated with traditional stimulants at standard doses.[2][3]

Data Presentation: In Vivo Effects in Mice

The following tables summarize quantitative data from in vivo studies in mice, comparing the effects of NM-2-AI, amphetamine, and methylphenidate on key physiological and behavioral parameters.

Table 1: Effects on Locomotor Activity

CompoundDoses (mg/kg, i.p.)RouteAnimal ModelKey Findings
NM-2-AI 1, 10, 30, 100i.p.MiceBiphasic effect: Initial decrease in exploratory activity at all doses, followed by a delayed stimulant effect at higher doses (30-100 mg/kg).[8]
Amphetamine 2, 6, 12, 16, 20i.p.C57BL/6 MiceDose-dependent increase in locomotor activity, with higher doses leading to stereotyped behaviors.[9]
Methylphenidate 1, 3i.p.MiceSignificant increase in locomotor activity at 3 mg/kg.[10]
Methylphenidate 0.3, 3, 30i.p.MiceDose-dependent increase in horizontal activity.[11]

Table 2: Effects on Body Temperature

CompoundDoses (mg/kg, i.p.)RouteAnimal ModelKey Findings
NM-2-AI 1, 10, 30, 100i.p.MiceNo change at lower doses; significant reduction in core body temperature at 100 mg/kg.[5][8]
Amphetamine 4 doses (s.c.)s.c.MiceCan induce hyperthermia, particularly at neurotoxic doses.[6]
Methylphenidate 2.9, 11.6i.p.Long-Evans RatsMild dose-dependent hypothermia.[7]

Table 3: Effects on Prepulse Inhibition (PPI)

CompoundDoses (mg/kg, i.p.)RouteAnimal ModelKey Findings
NM-2-AI 1, 10, 30i.p.MiceDemonstrates a mild hallucinogenic effect by disrupting sensorimotor gating (disruption of PPI).[2][5]
Amphetamine 2, 6, 10i.p.Wild-type MiceDecreased PPI at the highest dose (10 mg/kg).[1]
Amphetamine 0.3 - 10i.p.DBA/2 MiceBiphasic effect: Increased PPI at lower doses and decreased PPI at higher doses.[2]
Methylphenidate 20, 30i.p.Swiss MiceDose-dependent disruption of PPI.[12]
Methylphenidate 5, 10, 20s.c.MiceDid not reverse PPI deficits induced by MK-801 or apomorphine.[4]

Experimental Protocols

Locomotor Activity Assessment

Locomotor activity is a standard measure of stimulant effects. In the cited studies, mice were placed in an open-field arena, and their horizontal and vertical movements were tracked using automated systems. After an acclimatization period, animals were administered the test compound or vehicle, and their activity was recorded for a specified duration. The total distance traveled, number of movements, and time spent in different zones of the arena were analyzed.[9][10][11]

Core Body Temperature Measurement

Core body temperature was measured using a rectal probe at baseline and at various time points after drug administration. This allows for the assessment of drug-induced hyperthermia or hypothermia.[5][7][8]

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, and its disruption can indicate hallucinogenic-like effects. The test involves exposing the animal to a loud acoustic stimulus (pulse) that elicits a startle response. In some trials, a weaker, non-startling stimulus (prepulse) is presented shortly before the pulse. A normal response is a reduction in the startle magnitude when the prepulse is present. The percentage of PPI is calculated as: [1 - (startle response with prepulse / startle response with pulse alone)] x 100.[1][2][12]

Signaling Pathways and Mechanisms of Action

NM-2-AI

The precise signaling pathway of NM-2-AI is not fully elucidated. However, it is known to be a structural analogue of methamphetamine and is believed to act as a selective norepinephrine (B1679862) releasing agent.[13] It also has an affinity for several monoamine receptors.[13] Its main active metabolite is 2-aminoindane (2-AI).[1][2] Limited data suggests it may not elicit significant dopaminergic effects in mice.[14][15]

NM2AI_Pathway NM2AI NM-2-AI NE_Terminal Norepinephrine Terminal NM2AI->NE_Terminal NE_Release Increased NE Release NE_Terminal->NE_Release Postsynaptic_Neuron Postsynaptic Neuron NE_Release->Postsynaptic_Neuron NE Adrenergic_Receptors Adrenergic Receptors Postsynaptic_Neuron->Adrenergic_Receptors Stimulant_Effects Atypical Stimulant Effects Adrenergic_Receptors->Stimulant_Effects

Caption: Proposed primary mechanism of NM-2-AI.

Traditional Stimulants (Amphetamine and Methylphenidate)

Traditional stimulants like amphetamine and methylphenidate primarily exert their effects by increasing the synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (NE).

Amphetamine acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to their reversal and the release of DA and NE from the presynaptic terminal. It also inhibits the vesicular monoamine transporter 2 (VMAT2), further increasing cytosolic monoamine levels.[3][14][16]

Amphetamine_Pathway Amphetamine Amphetamine Presynaptic_Terminal Presynaptic Terminal Amphetamine->Presynaptic_Terminal DAT_NET DAT / NET Presynaptic_Terminal->DAT_NET Reversal VMAT2 VMAT2 Presynaptic_Terminal->VMAT2 Inhibition DA_NE_Release Increased DA & NE Release DAT_NET->DA_NE_Release VMAT2->DA_NE_Release Synaptic_Cleft Synaptic Cleft DA_NE_Release->Synaptic_Cleft Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Stimulant_Effects Classic Stimulant Effects Postsynaptic_Receptors->Stimulant_Effects

Caption: Mechanism of action for amphetamine.

Methylphenidate acts as a reuptake inhibitor by blocking DAT and NET, thereby increasing the duration and concentration of DA and NE in the synaptic cleft.[5][17][18]

Methylphenidate_Pathway Methylphenidate Methylphenidate DAT_NET DAT / NET Methylphenidate->DAT_NET Blockade Presynaptic_Terminal Presynaptic Terminal DA_NE_Reuptake DA & NE Reuptake Presynaptic_Terminal->DA_NE_Reuptake DAT_NET->DA_NE_Reuptake Synaptic_Cleft Increased Synaptic DA & NE DA_NE_Reuptake->Synaptic_Cleft Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Stimulant_Effects Classic Stimulant Effects Postsynaptic_Receptors->Stimulant_Effects

Caption: Mechanism of action for methylphenidate.

Conclusion

The available in vivo data suggest that NM-2-AI possesses a distinct and atypical pharmacological profile when compared to traditional stimulants like amphetamine and methylphenidate. Its biphasic effect on locomotor activity, induction of hypothermia at high doses, and mild hallucinogenic-like properties differentiate it from the more predictable and potent stimulant effects of classic psychostimulants. These findings underscore the importance of continued research to fully characterize the in vivo effects and mechanism of action of novel psychoactive substances like NM-2-AI. The presented data and experimental protocols provide a foundation for further comparative studies in the field of pharmacology and drug development.

References

Safety Operating Guide

Navigating the Disposal of N-methyl-2,3-dihydro-1H-inden-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-methyl-2,3-dihydro-1H-inden-2-amine, ensuring the safety of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is the prevention of its release into the environment. Under no circumstances should this compound or its residues be discarded down the drain or in regular trash.[2][3]

  • Waste Collection and Segregation :

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).[2]

    • The container must be constructed of a material compatible with the chemical and feature a secure, leak-proof lid.[2][4]

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazard (e.g., "Corrosive," "Toxic").[5]

  • Storage of Chemical Waste :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]

    • Employ secondary containment by placing the waste container inside a larger, chemically resistant tray or bin to mitigate the impact of potential leaks.[2]

  • Handling Spills :

    • In the event of a small spill, absorb the material using an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[2][3]

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.[2][3]

    • Thoroughly clean the spill area. All cleaning materials must also be disposed of as hazardous waste.[3]

    • For larger spills, evacuate the area immediately and adhere to your institution's emergency spill response procedures.[2]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]

    • Ensure that all institutional, local, state, and federal regulations for hazardous waste disposal are strictly followed.[3]

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate spill_check Spill Occurred? segregate->spill_check spill_response Follow Spill Response Protocol: 1. Absorb with inert material 2. Collect absorbent as hazardous waste 3. Decontaminate area spill_check->spill_response Yes store Store Sealed Container in a Designated, Ventilated Area with Secondary Containment spill_check->store No spill_response->segregate contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup and Final Disposal contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2,3-dihydro-1H-inden-2-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-2,3-dihydro-1H-inden-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.